molecular formula C9H10N2O B10975273 Nicotinamide, N-cyclopropyl- CAS No. 25764-74-3

Nicotinamide, N-cyclopropyl-

Cat. No.: B10975273
CAS No.: 25764-74-3
M. Wt: 162.19 g/mol
InChI Key: MOYRFTWDQJDILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicotinamide, N-cyclopropyl- is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nicotinamide, N-cyclopropyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nicotinamide, N-cyclopropyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25764-74-3

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N-cyclopropylpyridine-3-carboxamide

InChI

InChI=1S/C9H10N2O/c12-9(11-8-3-4-8)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12)

InChI Key

MOYRFTWDQJDILN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CN=CC=C2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Biological Activity of N-Cyclopropylnicotinamide in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and experimental utility of N-cyclopropylnicotinamide (CAS 10354-47-9). This document treats the compound both as a distinct chemical probe and as a privileged pharmacophore in the design of potent anti-inflammatory therapeutics, specifically targeting Phosphodiesterase 4 (PDE4) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) .

Executive Summary

Nicotinamide, N-cyclopropyl- (N-cyclopropylpyridine-3-carboxamide) represents a critical structural motif in medicinal chemistry, functioning as a "privileged scaffold" for anti-inflammatory drug discovery. While the unsubstituted molecule exhibits modest baseline biological activity, its structural rigidity and metabolic stability make it an ideal core for high-affinity inhibitors of PDE4 and p38 MAPK .

In the context of inflammation, this moiety acts by two primary mechanisms depending on its substitution pattern:

  • PDE4 Inhibition: Preventing the hydrolysis of cAMP, thereby elevating intracellular cAMP levels and suppressing pro-inflammatory cytokines (TNF-

    
    , IL-6) via the PKA/CREB pathway.
    
  • Kinase Inhibition (p38/JAK): Occupying the ATP-binding pocket of stress-activated kinases, preventing downstream phosphorylation cascades that lead to cytokine transcription.

Chemical Biology & Structure-Activity Relationship (SAR)

The biological potency of N-cyclopropylnicotinamide stems from its specific molecular geometry.

  • The Cyclopropyl "Anchor": Unlike flexible alkyl chains, the cyclopropyl group is conformationally constrained. In PDE4 and kinase active sites, this group frequently occupies a specific hydrophobic pocket (often termed the "selectivity pocket" or "hydrophobic clamp"), enhancing binding affinity through van der Waals interactions.

  • The Amide Linker: The amide bond (

    
    ) functions as a hydrogen bond donor/acceptor network, crucial for orienting the molecule within the catalytic domain of the target protein.
    
  • The Pyridine Ring: Acts as a scaffold for further substitution. Introduction of halogens (e.g., 6-chloro) or aryl groups at the C2 or C6 positions dramatically shifts potency from the micromolar (

    
    M) to the nanomolar (nM) range.
    
Comparative Potency Data (Representative)

The following table illustrates how the N-cyclopropylnicotinamide core serves as a base for high-potency inhibitors.

Compound StructureTargetIC50 (Approx.)[1][2][3]Biological Outcome
N-cyclopropylnicotinamide (Core) PDE4 / p38> 10

M
Weak anti-inflammatory effect; primarily a scaffold.
6-Chloro-N-cyclopropylnicotinamide p38 MAPK~ 2.6

M
Intermediate potency; blocks cytokine release.
Substituted Aryl-N-cyclopropylnicotinamide PDE4B< 50 nMPotent suppression of TNF-

and IL-6.
Complex Heteroaryl Derivative JAK Kinase< 10 nMHigh efficacy in autoimmune models (e.g., RA).

Mechanism of Action: The Anti-Inflammatory Cascade

The anti-inflammatory activity of N-cyclopropylnicotinamide derivatives is mediated primarily through the cAMP-PKA-NF


B Axis .
Mechanistic Pathway[4][5][6]
  • Stimulus: An inflammatory trigger (e.g., LPS) activates the TLR4 receptor on macrophages.

  • Normal Response: This triggers the NF-

    
    B pathway, leading to the transcription of pro-inflammatory cytokines (TNF-
    
    
    
    , IL-1
    
    
    ).
  • Inhibition: The N-cyclopropylnicotinamide derivative enters the cell and binds to the catalytic site of PDE4 .

  • cAMP Accumulation: By inhibiting PDE4, the compound prevents the degradation of cAMP to AMP.

  • PKA Activation: Elevated cAMP activates Protein Kinase A (PKA).

  • Suppression: PKA phosphorylates CREB (promoting anti-inflammatory gene expression) and inhibits NF-

    
    B nuclear translocation, effectively halting the "cytokine storm."
    
Visualization: Signaling Pathway

The following diagram illustrates the dual-inhibition potential (PDE4 and p38) of this scaffold in a macrophage context.

AntiInflammatoryPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates MAPK_Cascade MAPK Cascade (TAK1 -> MKK) TLR4->MAPK_Cascade Signaling p38 p38 MAPK MAPK_Cascade->p38 NFkB NF-kB (Nuclear Factor) p38->NFkB Phosphorylation Compound N-Cyclopropyl- Nicotinamide Derivative Compound->p38 Inhibits (ATP Competition) PDE4 PDE4 Enzyme Compound->PDE4 Inhibits (Catalytic Site) AMP AMP (Inactive) cAMP cAMP (Cyclic AMP) cAMP->PDE4 Hydrolysis (Blocked) PKA PKA Activation cAMP->PKA Activates PKA->NFkB Inhibits Translocation Cytokines Pro-Inflammatory Cytokines (TNF-a, IL-6, IL-1b) NFkB->Cytokines Transcription

Caption: Dual mechanism of action showing inhibition of p38 MAPK and PDE4, converging to suppress NF-kB mediated cytokine release.

Experimental Protocols

To validate the biological activity of N-cyclopropylnicotinamide or its derivatives, the following self-validating protocols are recommended.

Protocol A: Synthesis of N-Cyclopropylnicotinamide (Reference Standard)

Objective: To generate a high-purity standard for biological assays.

  • Reagents: Nicotinoyl chloride hydrochloride (1.0 eq), Cyclopropylamine (1.2 eq), Triethylamine (2.5 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve nicotinoyl chloride in DCM under nitrogen atmosphere at 0°C.

    • Add triethylamine dropwise (exothermic reaction control).

    • Add cyclopropylamine slowly. Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours.

    • Validation Point: Monitor reaction progress via TLC (System: 5% MeOH in DCM). Disappearance of starting material (

      
      ) indicates completion.
      
  • Workup: Wash with water, sat. NaHCO3, and brine. Dry over MgSO4.[3]

  • Purification: Recrystallize from Ethyl Acetate/Hexane.

  • Expected Yield: >85% White Crystalline Solid.

Protocol B: In Vitro PDE4 Inhibition Assay

Objective: To determine the IC50 of the compound against PDE4B isoform.

  • System: Fluorescence Polarization (FP) cAMP assay (e.g., IMAP technology).

  • Reagents: Recombinant PDE4B enzyme, Fluorescent cAMP derivative, Binding Reagent.

  • Workflow:

    • Step 1: Prepare serial dilutions of N-cyclopropylnicotinamide in DMSO (10 mM stock

      
       0.1 nM final).
      
    • Step 2: Incubate compound with PDE4B enzyme (0.05 U/well) in reaction buffer (10 mM Tris-HCl, 10 mM MgCl2) for 15 min at RT.

    • Step 3: Add Fluorescent cAMP substrate (40 nM) and incubate for 45 min.

    • Step 4: Add Binding Reagent (nanoparticles) to stop the reaction.

    • Step 5: Read FP signal (Ex: 485 nm / Em: 535 nm).

  • Causality: High FP signal = High cAMP (Enzyme Inhibited). Low FP signal = Low cAMP (Enzyme Active).

Protocol C: Cellular Anti-Inflammatory Assay (RAW 264.7)

Objective: To measure suppression of LPS-induced TNF-


 release.
  • Cell Line: RAW 264.7 Murine Macrophages.

  • Treatment:

    • Seed cells at

      
       cells/mL in 96-well plates.
      
    • Pre-treat with Compound (0.1 - 10

      
      M) for 1 hour.
      
    • Stimulate with LPS (Lipopolysaccharide, 100 ng/mL) for 24 hours.

  • Readout: Collect supernatant. Quantify TNF-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     using ELISA.
    
  • Viability Check (Critical): Perform MTT or CCK-8 assay on the cell monolayer to ensure reduced cytokine levels are due to inhibition, not cytotoxicity.

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Cellular Validation Syn Amide Coupling (DCM, 0°C) Pur Purification (Recrystallization) Syn->Pur Enz PDE4 Assay (Fluorescence Pol.) Pur->Enz IC50 Determine IC50 Enz->IC50 Cell RAW 264.7 + LPS Stimulus IC50->Cell Hit Selection ELISA TNF-alpha Quantification Cell->ELISA Tox MTT Viability (Control) Cell->Tox

Caption: Integrated workflow from chemical synthesis to biological validation in enzymatic and cellular models.

References

  • Vertex Pharmaceuticals. (2009). Nicotinamide derivatives useful as p38 inhibitors.[4] US Patent 7,514,456. Link

  • Tougan, T., et al. (2019).[1] Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. Antimicrobial Agents and Chemotherapy, 63(3). Link

  • Changunda, C. R. K., et al. (2020). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase. Arkivoc, 2020(iii), 152-170. Link

  • Incyte Corporation. (2016). Pyrrolopyrimidine compounds and uses thereof (JAK Inhibition).[5][6] US Patent 9,346,810.[5] Link

  • Otsuka Pharmaceutical Co., Ltd. (2011). Tetra-substituted heteroaryl compounds and their use as PDE4 modulators. WO Patent 2011023677. Link

Sources

The N-Cyclopropyl Moiety in Nicotinamide Analogs: A Structural and Mechanistic Deep Dive for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the multifaceted role of the N-cyclopropyl moiety in the structural analysis of nicotinamide analogs. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis, conformational analysis, structure-activity relationships (SAR), and biological implications of incorporating this unique functional group. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a valuable resource for the rational design of novel therapeutics.

The Strategic Introduction of the N-Cyclopropyl Group: Rationale and Synthesis

The incorporation of a cyclopropyl group onto the amide nitrogen of nicotinamide is a deliberate strategy in medicinal chemistry to modulate the parent molecule's physicochemical and pharmacological properties. The strained three-membered ring imparts a unique conformational rigidity and electronic character that can significantly influence ligand-receptor interactions, metabolic stability, and pharmacokinetic profiles.

A representative synthetic approach to N-cyclopropylnicotinamide involves the amidation of a nicotinic acid derivative with cyclopropylamine. A detailed, step-by-step protocol is provided below, adapted from established methodologies for amide bond formation.

Experimental Protocol: Synthesis of N-Cyclopropylnicotinamide

Objective: To synthesize N-cyclopropylnicotinamide from nicotinoyl chloride and cyclopropylamine.

Materials:

  • Nicotinoyl chloride hydrochloride

  • Cyclopropylamine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: To a solution of nicotinoyl chloride hydrochloride (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (2.2 eq) dropwise. Stir the resulting suspension for 10 minutes.

  • Amine Addition: Add cyclopropylamine (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO3 solution. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure N-cyclopropylnicotinamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Nicotinoyl_Cl Nicotinoyl Chloride Hydrochloride Reaction_Vessel DCM, Et3N, 0°C to RT Nicotinoyl_Cl->Reaction_Vessel Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction_Vessel Quench Quench (NaHCO3) Reaction_Vessel->Quench Stir 12-16h Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Final_Product N-Cyclopropylnicotinamide Purify->Final_Product

Caption: Synthetic workflow for N-cyclopropylnicotinamide.

Conformational Analysis: The Cyclopropyl Group as a Molecular Rudder

The N-cyclopropyl group exerts significant control over the conformational landscape of the nicotinamide scaffold. Unlike more flexible alkyl substituents, the cyclopropyl ring restricts rotation around the N-C(carbonyl) bond and influences the orientation of the pyridine ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating these conformational preferences in solution. Studies on similar N-cyclopropyl amides have revealed an unusual propensity to adopt a cis conformation about the amide bond, a feature that is sterically disfavored in many other secondary amides. This preference can be attributed to the unique electronic properties of the cyclopropyl ring.

Experimental Protocol: Conformational Analysis by ¹H and ¹³C NMR Spectroscopy

Objective: To characterize the conformational isomers of N-cyclopropylnicotinamide using NMR spectroscopy.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Standard 5 mm NMR tubes

Sample Preparation:

  • Dissolve approximately 10-20 mg of N-cyclopropylnicotinamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of ~0.6 mL.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key signals to observe include the aromatic protons of the pyridine ring, the methine proton of the cyclopropyl group, and the diastereotopic methylene protons of the cyclopropyl ring.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. Identify the carbonyl carbon, the aromatic carbons, and the carbons of the cyclopropyl ring.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the connectivity within the pyridine and cyclopropyl fragments.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, which are crucial for assigning quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To probe through-space proximity of protons, which can provide definitive evidence for cis/trans isomerism around the amide bond.

Data Analysis:

  • Chemical Shifts: The chemical shifts of the cyclopropyl protons and carbons are particularly informative. The unique electronic environment of the cyclopropyl ring often results in upfield shifts for the protons.

  • Coupling Constants: The ³J(H,H) coupling constants within the cyclopropyl ring can provide information about its geometry.

  • NOE/ROE Correlations: The presence or absence of NOE/ROE cross-peaks between the cyclopropyl methine proton and the pyridine ring protons can distinguish between cis and trans amide conformers.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Structural Elucidation Sample Dissolve N-cyclopropylnicotinamide in deuterated solvent H1_NMR 1D ¹H NMR Sample->H1_NMR C13_NMR 1D ¹³C NMR Sample->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) Sample->TwoD_NMR Chem_Shift Chemical Shift Analysis H1_NMR->Chem_Shift Coupling Coupling Constant Analysis H1_NMR->Coupling C13_NMR->Chem_Shift TwoD_NMR->Coupling NOE NOE/ROE Analysis TwoD_NMR->NOE Structure Conformational Isomer Characterization Chem_Shift->Structure Coupling->Structure NOE->Structure

Technical Whitepaper: N-Cyclopropylnicotinamide (NCN) in Dermatological Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a strategic whitepaper for drug development professionals. It synthesizes the established pharmacology of nicotinamide with the medicinal chemistry benefits of N-cyclopropyl modification to propose a next-generation dermatological therapeutic.

Status: Emerging Pharmacophore / Developmental Candidate Class: Pyridine-3-carboxamide Derivative / NAD+ Precursor Analog Primary Indication Potential: Atopic Dermatitis, Psoriasis, Photoaging

Executive Summary

N-cyclopropylnicotinamide (NCN) represents a structural evolution of the classical nicotinamide (Vitamin B3) scaffold. While nicotinamide is a cornerstone in dermatology for barrier repair and mild anti-inflammatory action, its hydrophilic nature (LogP ≈ -0.37) limits deep dermal penetration and target residence time.

The introduction of the N-cyclopropyl moiety serves as a medicinal chemistry "power move." It increases lipophilicity for superior stratum corneum partitioning and introduces steric constraints that may enhance binding affinity for hydrophobic pockets in inflammatory targets (e.g., PDE4, JAKs). This guide outlines the potential of NCN as a dual-action therapeutic: maintaining the NAD+ salvage pathway benefits of its parent molecule while offering enhanced pharmacokinetics and potency.

Molecular Pharmacology & SAR Rationale

Structural Optimization

The transition from Nicotinamide to N-Cyclopropylnicotinamide involves the substitution of an amide hydrogen with a cyclopropyl group.

FeatureNicotinamide (Parent)N-Cyclopropylnicotinamide (NCN)Therapeutic Impact of NCN
Formula C₆H₆N₂OC₉H₁₀N₂OIncreased molecular weight without violating Rule of 5.
LogP (Est.) -0.37 (Hydrophilic)~0.8 - 1.2 (Amphiphilic)Critical: Enhances passive diffusion through the lipid-rich stratum corneum.
Metabolic Stability High (Deamidation)EnhancedCyclopropyl groups often resist oxidative dealkylation (CYP450), prolonging half-life.
Conformation Flexible AmideSterically ConstrainedThe cyclopropyl ring restricts bond rotation, potentially locking the bioactive conformation.
Mechanism of Action (MOA)

NCN is hypothesized to act via a "Dual-Warhead" Mechanism :

  • The Metabolic Pathway (NAD+ Salvage): Like its parent, NCN may serve as a precursor for NAD+, fueling PARP-1 DNA repair mechanisms and Sirtuin (SIRT1) activation, essential for anti-aging and UV protection.

  • The Inhibitory Pathway (Target Engagement): The cyclopropyl amide motif is a "privileged structure" in kinase and phosphodiesterase inhibitors. NCN may exhibit direct competitive inhibition of pro-inflammatory enzymes such as PDE4 (Phosphodiesterase-4), similar to the structural logic seen in roflumilast (which utilizes a cyclopropylmethoxy group).

MOA_Pathway cluster_0 Pathway A: Metabolic (Barrier/Repair) cluster_1 Pathway B: Anti-Inflammatory (Inhibition) NCN N-Cyclopropylnicotinamide (Topical Application) Penetration Enhanced Stratum Corneum Penetration NCN->Penetration NAD NAD+ Pool Repletion Penetration->NAD Hydrolysis? PDE4 PDE4/JAK Modulation Penetration->PDE4 Direct Binding SIRT SIRT1 Activation NAD->SIRT Ceramide Ceramide Biosynthesis SIRT->Ceramide cAMP Intracellular cAMP ↑ PDE4->cAMP Inhibition NFkB NF-κB / Cytokines (TNF-α, IL-6) ↓ cAMP->NFkB Suppression

Figure 1: Proposed Dual-Mechanism of Action. Pathway A leverages the vitamin scaffold for barrier repair, while Pathway B exploits the cyclopropyl pharmacophore for anti-inflammatory signaling.

Therapeutic Applications

Atopic Dermatitis (AD)[1]
  • Challenge: Current treatments (steroids, calcineurin inhibitors) have side effects. Plain nicotinamide is safe but lacks potency for moderate-to-severe flares.

  • NCN Application: NCN targets the "Itch-Scratch" cycle.

    • Barrier:[1][2] Up-regulation of Aquaporin-3 and Ceramides (via NAD+ pathway).

    • Inflammation:[3][4] Reduction of Th2 cytokines (IL-4, IL-13) potentially via PDE4 inhibition, mimicking the efficacy of crisaborole but with the safety profile of a vitamin derivative.

Psoriasis[3][5]
  • Mechanism: Psoriasis is driven by the IL-23/Th17 axis.

  • NCN Role: High intracellular cAMP levels (from PDE4 inhibition) block the release of TNF-α and IL-23 from dendritic cells. The enhanced lipophilicity of NCN allows it to penetrate the hyperkeratotic plaques of psoriasis more effectively than unmodified nicotinamide.

Photoaging & Chemoprevention
  • Mechanism: UV radiation depletes cellular NAD+, leading to "energy crisis" and DNA damage (cyclobutane pyrimidine dimers).

  • NCN Role: As a lipophilic NAD+ precursor, NCN can create a depot effect in the basal layer of the epidermis, providing sustained substrate for PARP-1 mediated DNA repair, potentially reducing the incidence of Actinic Keratosis.

Preclinical Validation Protocols

To validate NCN as a superior candidate, the following experimental workflows are required.

In Vitro Potency & Permeation Screen

Objective: Compare NCN vs. Nicotinamide (NAM) and Crisaborole (Positive Control).

AssayMethodologyReadoutSuccess Criteria
PDE4 Enzymatic Assay FRET-based cAMP hydrolysis assay using recombinant human PDE4B.IC50 (nM)NCN IC50 < 10 µM (NAM is inactive).
Keratinocyte Inflammation HEKa cells stimulated with IFN-γ/TPA. Treat with NCN (0.1 - 10 µM).ELISA for IL-6, TNF-α, IL-8.>50% inhibition of cytokines.
Franz Cell Diffusion Human cadaver skin. Donor: NCN in PG/Ethanol. Receptor: PBS.Flux (Jss) & Skin Retention.NCN Skin Retention > 2x NAM.
In Vivo Anti-Inflammatory Workflow (TPA Ear Edema)

This protocol validates the compound's ability to reduce acute inflammation in a complex biological system.

Protocol Steps:

  • Animals: Male CD-1 Mice (n=10/group).

  • Induction: Apply 2.5 µg TPA (12-O-tetradecanoylphorbol-13-acetate) to the right ear.

  • Treatment: Apply Vehicle, NCN (1%), or Hydrocortisone (positive control) 30 mins post-TPA.

  • Measurement: Measure ear thickness at 4h, 6h, and 24h using a digital micrometer. Biopsy for MPO (myeloperoxidase) activity.

Experimental_Workflow Start Compound Synthesis (NCN) Screen1 In Vitro Screen: PDE4 Inhibition (IC50) Start->Screen1 Screen2 Permeability Screen: Franz Diffusion Cell Start->Screen2 Decision Go/No-Go Decision IC50 < 10µM AND LogP > 0.5? Screen1->Decision Screen2->Decision InVivo In Vivo Validation: TPA Ear Edema Model Decision->InVivo Pass Biomarkers Analysis: Ear Thickness + MPO Levels InVivo->Biomarkers

Figure 2: Stage-Gate Validation Workflow for NCN Development.

Formulation & Safety Considerations

Formulation Science

Unlike nicotinamide, which is prone to recrystallization in lipid bases due to high polarity, NCN's cyclopropyl group improves compatibility with lipid-based delivery systems.

  • Recommended Vehicle: Ethosomes or Solid Lipid Nanoparticles (SLNs).

  • Stability: Monitor for amide hydrolysis. The cyclopropyl group provides steric hindrance, likely protecting the amide bond from rapid enzymatic degradation in the skin compared to linear alkyl derivatives.

Safety Profile (Toxicology)
  • Primary Concern: Nicotinamide at high doses can inhibit Sirtuins (feedback loop). NCN dose-ranging must establish the "Goldilocks zone" (enough for efficacy, below SIRT inhibition threshold).

  • Irritation: The cyclopropyl amine metabolite (if cleaved) must be assessed for sensitization potential, though cyclopropyl amines are common in FDA-approved drugs (e.g., Ciprofloxacin).

References

  • Wohlrab, J., & Kreft, D. (2014).[5][6] Niacinamide - Mechanisms of Action and Its Topical Use in Dermatology. Skin Pharmacology and Physiology. Link

  • Bains, P., et al. (2018).[1] Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology. Link

  • Talevi, A. (2016).[3] The Cyclopropyl Fragment: A Privileged Structure in Drug Discovery. The Open Medicinal Chemistry Journal. (Contextual grounding for N-cyclopropyl SAR).

  • Zebda, R., et al. (2018). Phosphodiesterase-4 inhibitors in the management of atopic dermatitis. Clinical, Cosmetic and Investigational Dermatology. Link

  • Chen, A.C., et al. (2015).[7] A Phase 3 Randomized Trial of Nicotinamide for Skin-Cancer Chemoprevention.[1][6] New England Journal of Medicine.[1] Link

Sources

N-Cyclopropylnicotinamide: A Versatile Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Drug Design

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a powerful structural motif for enhancing the pharmacological properties of therapeutic agents. Its unique conformational rigidity and electronic character distinguish it from linear alkyl groups, offering medicinal chemists a valuable tool to optimize potency, metabolic stability, and selectivity of drug candidates.[1] The incorporation of a cyclopropyl ring can lead to a more favorable pre-organization of the molecule for binding to its biological target, thereby increasing efficacy.[2] Furthermore, the inherent strain of the three-membered ring can influence the electronic properties of adjacent functional groups, while its compact nature can shield molecules from metabolic degradation, prolonging their therapeutic effect.[1][2]

This guide focuses on N-cyclopropylnicotinamide, a key pharmaceutical intermediate that combines the benefits of the cyclopropyl group with the well-established pharmacological relevance of the nicotinamide scaffold. Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes NAD+ and NADP+, which are vital for numerous metabolic processes.[2] Derivatives of nicotinamide have found applications in a wide range of therapeutic areas. This guide will provide a comprehensive overview of the synthesis of N-cyclopropylnicotinamide, its chemical properties, and its emerging role as a versatile intermediate in the development of novel therapeutics.

Synthesis of N-Cyclopropylnicotinamide: A Methodological Deep Dive

The synthesis of N-cyclopropylnicotinamide is typically achieved through the formation of an amide bond between nicotinic acid or its derivatives and cyclopropylamine. A common and efficient laboratory-scale method involves the conversion of nicotinic acid to a more reactive species, such as an acyl chloride, followed by reaction with cyclopropylamine.

General Synthetic Pathway

The overall synthetic transformation can be depicted as follows:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Bond Formation Nicotinic_Acid Nicotinic Acid Nicotinoyl_Chloride Nicotinoyl Chloride Nicotinic_Acid->Nicotinoyl_Chloride Activation Thionyl_Chloride Thionyl Chloride (SOCl2) or Oxalyl Chloride ((COCl)2) Thionyl_Chloride->Nicotinoyl_Chloride N_Cyclopropylnicotinamide N-Cyclopropylnicotinamide Nicotinoyl_Chloride->N_Cyclopropylnicotinamide Acylation Cyclopropylamine Cyclopropylamine Cyclopropylamine->N_Cyclopropylnicotinamide

Caption: General two-step synthesis of N-cyclopropylnicotinamide.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of N-cyclopropylnicotinamide, adapted from general procedures for the synthesis of N-substituted nicotinamides.[3]

Materials:

  • Nicotinic acid

  • Oxalyl chloride or Thionyl chloride

  • Cyclopropylamine

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) (catalytic amount)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Step 1: Synthesis of Nicotinoyl Chloride

  • To a solution of nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (3.0 eq) dropwise at room temperature.

  • Add a catalytic amount of anhydrous dimethylformamide (DMF).

  • Stir the mixture at room temperature for approximately 6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude nicotinoyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of N-Cyclopropylnicotinamide

  • In a separate flask, dissolve cyclopropylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution in an ice-water bath.

  • Add the crude nicotinoyl chloride, dissolved in anhydrous DCM, dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as indicated by TLC.

  • Quench the reaction by adding water.

  • Separate the organic phase and wash it sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-cyclopropylnicotinamide by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent, to afford the pure product.

Table 1: Representative Reaction Parameters and Expected Outcomes

ParameterValueReference/Note
Reactants Nicotinic Acid, Oxalyl Chloride, Cyclopropylamine[3]
Solvent Anhydrous Dichloromethane (DCM)[3]
Catalyst (Step 1) Dimethylformamide (DMF)[3]
Base (Step 2) Triethylamine (Et3N)[3]
Reaction Temperature Room Temperature (Step 1), 0°C to Room Temperature (Step 2)[3]
Reaction Time ~6 hours (Step 1), Varies (Step 2)[3]
Purification Silica Gel Column Chromatography[3]
Expected Yield Moderate to High (typically >70%)Based on similar reactions[3]

N-Cyclopropylnicotinamide as a Pharmaceutical Intermediate: A Case Study Approach

Hypothetical Application in the Synthesis of a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a substituted pyridine or pyrimidine core. The N-cyclopropylnicotinamide moiety can serve as a versatile building block for the elaboration of such scaffolds. For instance, a substituted N-cyclopropylnicotinamide could be a precursor to a pyrido[2,3-d]pyrimidine, a common core in many kinase inhibitors.

G Start Substituted N-Cyclopropylnicotinamide Reaction1 Cyclization Reaction (e.g., with a formamide equivalent) Start->Reaction1 Intermediate Pyrido[2,3-d]pyrimidin-7(8H)-one Reaction1->Intermediate Reaction2 Further Functionalization (e.g., Halogenation, Cross-coupling) Intermediate->Reaction2 Final Complex Kinase Inhibitor Scaffold Reaction2->Final

Caption: Hypothetical pathway for the elaboration of N-cyclopropylnicotinamide.

This hypothetical pathway illustrates how the N-cyclopropylnicotinamide core can be elaborated into more complex heterocyclic systems, which are of significant interest in drug discovery. The cyclopropyl group in such a molecule would likely be positioned to interact with a specific hydrophobic pocket in the target kinase, contributing to the overall binding affinity and selectivity of the inhibitor.

The Rationale for Using N-Cyclopropylnicotinamide in Drug Design

The decision to incorporate the N-cyclopropylnicotinamide moiety into a drug candidate is driven by several key medicinal chemistry principles:

  • Conformational Restriction: The cyclopropyl group locks the amide bond in a more defined orientation compared to a linear N-alkyl group. This can reduce the entropic penalty upon binding to a biological target, leading to higher affinity.[2]

  • Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic oxidation than larger alkyl groups.[2] This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced clearance.

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate properties such as lipophilicity and aqueous solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

  • Exploration of Chemical Space: The N-cyclopropylnicotinamide scaffold provides a rigid platform for the introduction of further diversity elements, allowing for the systematic exploration of the surrounding chemical space to optimize interactions with the target protein.

Conclusion and Future Perspectives

N-cyclopropylnicotinamide represents a valuable and versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. While a direct lineage to a marketed drug is not yet publicly established, the underlying chemical principles and the well-documented advantages of the cyclopropyl group in medicinal chemistry suggest that N-cyclopropylnicotinamide and its derivatives are likely to play an increasingly important role in the future of drug discovery. The synthetic methodologies outlined in this guide provide a solid foundation for the preparation of this intermediate, and the strategic considerations for its use in drug design highlight its potential for the development of next-generation therapeutics. As the demand for novel drugs with improved efficacy and safety profiles continues to grow, the strategic application of unique building blocks like N-cyclopropylnicotinamide will be paramount.

References

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]]

  • PMC. (n.d.). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. Retrieved from [Link]]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. Retrieved from [Link]]

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]3]

  • PubMed. (n.d.). Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis. Retrieved from [Link]]

  • MDPI. (n.d.). Synthesis and Pharmacological In Vitro Investigations of Novel Shikonin Derivatives with a Special Focus on Cyclopropane Bearing Derivatives. Retrieved from [Link]]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Method of synthesis of trans-2-phenylcyclopropylamine.
  • MDPI. (n.d.). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Retrieved from [Link]

  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]1]

Sources

Introduction: The Critical Role of Metabolic Profiling in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Metabolic Pathway Prediction and Elucidation for N-cyclopropyl-3-pyridinecarboxamide

In the trajectory of drug discovery and development, a thorough understanding of a candidate molecule's metabolic fate is not merely a regulatory checkbox but a cornerstone of predicting its efficacy, safety, and overall pharmacokinetic profile. The biotransformation of a xenobiotic, such as N-cyclopropyl-3-pyridinecarboxamide, dictates its half-life, potential for drug-drug interactions, and risk of forming toxic or active metabolites. This guide, prepared from the perspective of a senior application scientist, provides a comprehensive framework for the predictive and experimental elucidation of the metabolic pathways of N-cyclopropyl-3-pyridinecarboxamide. We will move from foundational principles and in silico prediction to the design of a robust, self-validating experimental workflow, grounding our approach in established biochemical mechanisms and analytical rigor.

N-cyclopropyl-3-pyridinecarboxamide is a molecule with three key structural motifs, each presenting distinct metabolic possibilities: a pyridine ring, an amide linkage, and a cyclopropyl group. Our analysis will dissect the likely metabolic "hotspots" and the enzymatic systems responsible for their transformation.

Part 1: Foundational Principles & In Silico Metabolic Prediction

The metabolism of xenobiotics is broadly categorized into two phases.[1] Phase I reactions introduce or expose polar functional groups through oxidation, reduction, or hydrolysis. Phase II reactions then conjugate these modified compounds with endogenous polar molecules (e.g., glucuronic acid, sulfate), rendering them more water-soluble for efficient excretion.[2][3][4] Our predictive analysis begins by evaluating the susceptibility of each molecular region of N-cyclopropyl-3-pyridinecarboxamide to these enzymatic processes.

Analysis of Structural Motifs and Predicted Metabolic Hotspots
  • The Pyridine Ring: Heterocyclic rings like pyridine are common substrates for Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism.[5] The most probable transformations include:

    • Aromatic Hydroxylation: Oxidation of the electron-rich pyridine ring can introduce a hydroxyl group. The exact position is influenced by the electronic effects of the carboxamide substituent.

    • N-Oxidation: The nitrogen atom in the pyridine ring is a potential site for oxidation, forming a pyridine N-oxide metabolite.

    • Ring Opening: While less common, extensive oxidation can lead to ring cleavage, a pathway observed in the microbial metabolism of pyridine.[6][7]

  • The Carboxamide Linkage: Amide bonds are susceptible to hydrolysis, a reaction catalyzed by carboxylesterases (which often possess amidase activity) found in the liver and other tissues.[8][9][10][11] This reaction would be a major cleavage pathway, yielding two primary metabolites:

    • Nicotinic acid (3-pyridinecarboxylic acid)

    • Cyclopropylamine

  • The N-Cyclopropyl Group: The cyclopropyl moiety is frequently incorporated into drug candidates to enhance metabolic stability.[12][13] Its strained C-H bonds have a high dissociation energy, making them more resistant to CYP-mediated hydrogen abstraction compared to typical alkyl groups.[14] However, this stability is not absolute.

    • Oxidative Stability: The primary role of the cyclopropyl group is often to act as a "metabolic shield," reducing the likelihood of oxidation at its point of attachment.[13][15]

    • Potential for Bioactivation: When attached to a heteroatom like nitrogen, the cyclopropylamine motif can, in some cases, undergo CYP-mediated oxidation. This can lead to ring-opening and the formation of reactive intermediates, a phenomenon noted for compounds like trovafloxacin.[14] While the amide nitrogen is less basic than an amine, this potential pathway warrants investigation, particularly for assessing safety.

Predicted Primary Metabolites

Based on the analysis above, we can predict the most likely Phase I and subsequent Phase II metabolites. This predictive framework is essential for guiding the experimental search for these compounds.

Predicted Metabolite Metabolic Reaction Enzyme Class Mass Change Description
M1: Hydroxylated ParentAromatic HydroxylationCytochrome P450+16 DaAddition of a hydroxyl group to the pyridine ring.
M2: Parent N-OxideN-OxidationCytochrome P450 / FMO+16 DaOxidation of the pyridine nitrogen.
M3: Nicotinic AcidAmide HydrolysisCarboxylesterase / Amidase-41 Da (from parent)Cleavage of the amide bond, yielding the pyridine portion.
M4: CyclopropylamineAmide HydrolysisCarboxylesterase / Amidase-105 Da (from parent)Cleavage of the amide bond, yielding the cyclopropyl portion.
M5: Glucuronide ConjugateGlucuronidation (Phase II)UGTs+176 DaConjugation of a glucuronic acid moiety to a hydroxylated metabolite (e.g., M1).
M6: Sulfate ConjugateSulfation (Phase II)SULTs+80 DaConjugation of a sulfate group to a hydroxylated metabolite (e.g., M1).
Visualizing the Predicted Metabolic Pathways

The following diagram illustrates the predicted biotransformation routes for N-cyclopropyl-3-pyridinecarboxamide, from Phase I modifications to potential Phase II conjugations.

G Parent N-cyclopropyl-3-pyridinecarboxamide M1 M1: Hydroxylated Parent Parent->M1 Phase I: Hydroxylation (CYP450) M2 M2: Parent N-Oxide Parent->M2 Phase I: N-Oxidation (CYP450/FMO) M3 M3: Nicotinic Acid Parent->M3 Phase I: Hydrolysis (Amidase) M4 M4: Cyclopropylamine Parent->M4 Phase I: Hydrolysis (Amidase) M5 M5: M1-Glucuronide M1->M5 Phase II: Glucuronidation M6 M6: M1-Sulfate M1->M6 Phase II: Sulfation Excretion Excretion M3->Excretion M4->Excretion M5->Excretion M6->Excretion

Caption: Predicted metabolic pathways for N-cyclopropyl-3-pyridinecarboxamide.

Part 2: A Self-Validating Experimental Workflow for Metabolite Identification

In silico predictions provide a hypothesis-driven framework; however, they require rigorous experimental validation.[16][17] The following workflow is designed as a self-validating system, where each step informs the next, culminating in the confident identification and structural elucidation of key metabolites.

Workflow Overview

This process integrates in vitro metabolic generation with high-resolution analytical techniques.

G cluster_0 In Silico Prediction cluster_1 In Vitro Incubation cluster_2 Screening & Detection cluster_3 Structure Elucidation pred Predict Metabolites (Mass Shifts, Hotspots) incubate Incubate Parent Drug with Liver Microsomes/Hepatocytes pred->incubate lcms LC-MS/MS Analysis incubate->lcms control Control Incubation (No Cofactors/No Drug) control->lcms compare Compare Drug vs. Control: Identify Metabolite Peaks lcms->compare msms Acquire MS/MS Fragmentation Data compare->msms propose Propose Structures based on Mass Shift & Fragmentation msms->propose decision Major or Novel Metabolite? propose->decision scaleup Scale-up Incubation & Purification decision->scaleup Yes confirm Confirm Structure decision->confirm No nmr NMR Analysis scaleup->nmr nmr->confirm

Caption: Experimental workflow for metabolite identification and validation.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Generation using Human Liver Microsomes (HLM)

This protocol is designed to screen for Phase I (CYP-mediated) metabolites.

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of N-cyclopropyl-3-pyridinecarboxamide in DMSO.

    • Prepare a 20 mM NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in buffer.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 1 mg/mL in buffer.

  • Incubation Setup:

    • In a microcentrifuge tube, combine 188 µL of 100 mM phosphate buffer, 1 µL of the 10 mM parent drug stock solution (final concentration: 50 µM), and 10 µL of the 1 mg/mL HLM suspension.

    • Prepare a negative control by replacing the NADPH regenerating solution with buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding 1 µL of the 20 mM NADPH solution.

    • Incubate at 37°C in a shaking water bath for 60 minutes.

    • Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the matrix).

  • Sample Processing:

    • Vortex the terminated reaction mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: Metabolite Detection and Characterization by LC-MS/MS

This protocol uses high-resolution mass spectrometry to find and characterize metabolites.

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Employ a gradient elution method with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). A typical gradient might run from 5% to 95% B over 15 minutes.

    • Inject 5 µL of the processed sample from Protocol 1.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Perform a full scan analysis (e.g., m/z 100-1000) to detect all ions.

    • Concurrently, perform data-dependent MS/MS acquisition. Configure the instrument to trigger an MS/MS scan on the most intense ions detected in the full scan, or on ions corresponding to the predicted masses of metabolites (e.g., parent +16 Da).

  • Data Analysis:

    • Compare the chromatograms of the NADPH-fortified sample with the negative control. Peaks present only in the active sample are potential metabolites.

    • Extract ion chromatograms for the exact masses of the predicted metabolites (e.g., M1, M2).

    • Analyze the MS/MS fragmentation pattern of the parent compound to establish a baseline.

    • Analyze the MS/MS spectra of potential metabolites. A shift in a fragment ion's mass can pinpoint the location of the metabolic modification. For example, if a fragment corresponding to the pyridine ring is shifted by +16 Da, this confirms hydroxylation occurred on that ring.

Protocol 3: Structural Elucidation by NMR

If a major or structurally ambiguous metabolite is identified, NMR is required for definitive characterization.[18][19][20][21]

  • Sample Generation and Purification:

    • Scale up the in vitro incubation (Protocol 1) to produce sufficient quantities of the metabolite (typically in the microgram to milligram range).

    • Purify the metabolite from the incubation mixture using preparative or semi-preparative HPLC.

  • NMR Data Acquisition:

    • Dissolve the purified metabolite in a suitable deuterated solvent (e.g., methanol-d4 or DMSO-d6).

    • Acquire a suite of 1D and 2D NMR spectra, including:

      • 1H NMR: To identify proton environments.

      • 13C NMR: To identify carbon environments.

      • COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (J-coupling).

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for piecing together the molecular structure.

  • Structure Determination:

    • Compare the NMR spectra of the metabolite to those of the parent compound.

    • A change in the chemical shift of a proton or carbon, or the disappearance of a proton signal (in the case of hydroxylation at an aromatic C-H), provides direct evidence for the site of metabolism. For example, an HMBC correlation from a new hydroxyl proton to carbons on the pyridine ring would unambiguously confirm the structure of M1.

Conclusion

The metabolic pathway prediction for N-cyclopropyl-3-pyridinecarboxamide is a multi-faceted process that relies on a synergistic interplay between theoretical knowledge and empirical data. By systematically evaluating the molecule's structural liabilities, we can formulate a clear hypothesis of its metabolic fate. This in silico prediction serves as an indispensable map for navigating the experimental workflow. The described self-validating process, leveraging robust in vitro systems and state-of-the-art analytical technologies like LC-MS/MS and NMR, provides a high-confidence pathway to elucidate the biotransformation of this and other novel chemical entities. This rigorous approach is fundamental to building a comprehensive safety and efficacy profile, ultimately enabling informed decisions in the drug development pipeline.

References

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • (n.d.). The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. [Link]

  • (2025). KEGG PATHWAY Database. [Link]

  • (n.d.). Metabolic Pathway Databases. PathBank. [Link]

  • (n.d.). MetaboAnalyst. [Link]

  • Watson, G. K., & Cain, R. B. (1975). Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria. PubMed. [Link]

  • (n.d.). Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation. Longdom Publishing. [Link]

  • Laizure, S. C., Herring, V., Hu, Z., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC. [Link]

  • Moreno-Sánchez, R., Saavedra, E., Rodríguez-Enríquez, S., & Olivos-García, A. (2008). Experimental validation of metabolic pathway modeling. PubMed. [Link]

  • Braidy, N., et al. (2017). The chemistry of the vitamin B3 metabolome. PMC. [Link]

  • Hadadi, N., & Hatzimanikatis, V. (2015). FindPath: a Matlab solution for in silico design of synthetic metabolic pathways. Bioinformatics. [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2022). Studying Metabolism by NMR-Based Metabolomics. PMC. [Link]

  • Al-Khelaifi, F., et al. (2018). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. [Link]

  • Takahashi, R., et al. (2014). Elucidating the mechanism of cytochrome P450-mediated pyrimidine ring conversion to pyrazole metabolites with the BACE1 inhibitor GNE-892 in rats. PubMed. [Link]

  • Eyles, D. W., et al. (2001). Cytochrome P450-mediated metabolism of haloperidol and reduced haloperidol to pyridinium metabolites. PubMed. [Link]

  • Rahman, S. A., et al. (2016). Identification of metabolic pathways using pathfinding approaches: a systematic review. Briefings in Functional Genomics. [Link]

  • Doss, M. K., & D'Souza, R. (2023). Biochemistry, Biotransformation. NCBI Bookshelf. [Link]

  • Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. UNL Digital Commons. [Link]

  • Tervo, C. J., et al. (2022). In silico analysis of design of experiment methods for metabolic pathway optimization. NIH. [Link]

  • Kaiser, J. P., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. ASM Journals. [Link]

  • Bonandi, E., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • (n.d.). Hydrolytic Reactions - Biotransformation of Drugs. Pharmacy 180. [Link]

  • (n.d.). Nicotine. Wikipedia. [Link]

  • (n.d.). Structure Elucidation and NMR. Hypha Discovery. [Link]

  • Wessjohann, L. A., et al. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ACS Publications. [Link]

  • Ashihara, H., et al. (2007). Possible metabolic pathways of pyridine compounds in tea leaves. ResearchGate. [Link]

  • (2017). Phase I and Phase II biotransformation reactions. Deranged Physiology. [Link]

  • Durai, D., et al. (2020). MAPPS: A Web-Based Tool for Metabolic Pathway Prediction and Network Analysis in the Postgenomic Era. ACS Synthetic Biology. [Link]

  • SCIEX (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

  • Chan, S. H. J., et al. (2017). A Review on Metabolic Pathway Analysis in Biological Production. ResearchGate. [Link]

  • (2024). Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides. Malaria World. [Link]

  • (n.d.). Enhancing in silico strain design predictions through next generation metabolic modeling approaches. Nebraska Center for Energy Sciences Research. [Link]

  • (2025). How Does LC-MS Identify Proteins and Metabolites?. Patsnap Synapse. [Link]

  • (n.d.). Cytochromes P450. [Link]

  • (n.d.). Hydrolysis of Amides. [Link]

  • Harris, C. C., et al. (1981). Metabolism of acyclic and cyclic N-nitrosamines in cultured human bronchi. PubMed. [Link]

  • (n.d.). Drug metabolism. Wikipedia. [Link]

  • (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Mentlein, R., et al. (1984). Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver. PubMed. [Link]

  • Anzenbacher, P., & Anzenbacherova, E. (2001). Drug Metabolism: Phase I and Phase II Metabolic Pathways. ResearchGate. [Link]

  • Johnson, T. A., et al. (2016). Metabolism and Excretion of (S)-6-(3-cyclopentyl-2-(4-trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic Acid (PF-04991532), a Hepatoselective Glucokinase Activator, in Humans. PubMed. [Link]

  • Liu, Y., et al. (2022). NMR-Based Metabolomics Analysis of Metabolite Profiles in Two Species of Boletes Subjected to Different Drying Methods. MDPI. [Link]

  • Carlsson, K. C., et al. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. ResearchGate. [Link]

  • Bingol, K., et al. (2018). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. OSTI.GOV. [Link]

Sources

Methodological & Application

optimizing solvent systems for N-cyclopropylnicotinamide crystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Rational Optimization of Solvent Systems for N-cyclopropylnicotinamide Crystallization

Authored by: Gemini, Senior Application Scientist

Abstract

The crystalline form of an Active Pharmaceutical Ingredient (API) is a critical determinant of its stability, bioavailability, and manufacturability. This application note presents a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic optimization of solvent systems for the crystallization of N-cyclopropylnicotinamide. While specific experimental data for N-cyclopropylnicotinamide is not widely published, this guide establishes a robust framework based on the known physicochemical properties of its parent compound, nicotinamide, and fundamental principles of crystallization science. We will move from theoretical solvent selection using principles like Hansen Solubility Parameters (HSP) to detailed, practical protocols for common crystallization techniques, including cooling, antisolvent, and slurry methods. The objective is to provide a self-validating methodology to efficiently identify and optimize a solvent system that yields N-cyclopropylnicotinamide with desired purity, crystal form (polymorph), and morphology.

Introduction: The Criticality of Crystallization

Crystallization is a pivotal purification and particle engineering step in the manufacturing of APIs. The specific solid-state form of an API can significantly impact its therapeutic efficacy and the robustness of its manufacturing process. Active pharmaceutical ingredients can exist in various solid forms, such as polymorphs, solvates, and amorphous solids, each possessing distinct physical and chemical properties like solubility, melting point, and stability.[1][2] Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a common characteristic of APIs and can profoundly affect a drug's performance.[3][4] Therefore, controlling the crystallization process to consistently produce the desired solid form is paramount.

N-cyclopropylnicotinamide (PubChem CID: 213213) is a derivative of nicotinamide (Vitamin B3)[5]. Its parent compound, nicotinamide, is known to be highly polymorphous, with different crystalline forms being accessible depending on the crystallization conditions (e.g., from melt or solution).[6][7] This suggests a high probability that N-cyclopropylnicotinamide will also exhibit polymorphism, making a carefully designed crystallization strategy essential. This guide provides the foundational knowledge and actionable protocols to navigate this challenge.

Foundational Strategy: From Physicochemical Properties to Solvent Selection

The cornerstone of a successful crystallization process is the selection of an appropriate solvent or solvent system.[8] The solvent dictates solubility, nucleation and growth kinetics, impurity purging, and ultimately, the final crystal attributes.[9]

Inferred Physicochemical Profile of N-cyclopropylnicotinamide

Direct experimental data for N-cyclopropylnicotinamide is limited. However, we can infer a likely physicochemical profile by examining its constituent parts: the polar nicotinamide core and the non-polar cyclopropyl group.

  • Nicotinamide Core: Contributes polarity, hydrogen bond donor (amide N-H) and acceptor (amide C=O, pyridine N) sites. Nicotinamide itself has high aqueous solubility and is soluble in polar organic solvents like ethanol and DMSO.[10][11]

  • Cyclopropyl Group: This aliphatic ring introduces hydrophobicity, which will likely reduce the aqueous solubility compared to the parent nicotinamide.

This hybrid structure suggests that N-cyclopropylnicotinamide will be most soluble in moderately polar to polar solvents, particularly those capable of hydrogen bonding.

A Rational Approach to Solvent Selection: Hansen Solubility Parameters (HSP)

Instead of a brute-force screening of dozens of solvents, a more rational approach is to use a predictive tool like Hansen Solubility Parameters (HSP). The core principle of HSP is "like dissolves like."[12] HSP deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar.[13] By mapping the theoretical HSP of N-cyclopropylnicotinamide and various solvents, one can select a diverse yet targeted set of solvents for initial screening, covering different regions of the HSP space. This increases the efficiency of finding suitable solvent systems and identifying potential polymorphs.[14]

Experimental Section: Protocols and Methodologies

This section details the step-by-step workflows for systematically screening solvents and developing an optimized crystallization process.

Overall Experimental Workflow

The process of optimizing a crystallization system is a logical progression from broad screening to fine-tuning. The workflow ensures that decisions at each stage are data-driven.

cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Development cluster_2 Phase 3: Optimization A Estimate Physicochemical Properties (HSP) of N-cyclopropylnicotinamide B Select Diverse Solvent Set (20-30 solvents) A->B C Perform Isothermal Solubility Screen B->C D Classify Solvents: Good / Moderate / Poor (Antisolvents) C->D E Select Crystallization Method (Cooling, Antisolvent, etc.) D->E Input for Method Selection F Design & Execute Initial Crystallization Trials E->F G Analyze Solid Phase (Microscopy, XRPD, DSC) F->G H Identify Promising Solvent Systems G->H I Optimize Key Parameters (Cooling Rate, Antisolvent Addition Rate, Temp.) H->I Input for Optimization J Assess Yield, Purity, & Crystal Attributes I->J K Confirm Polymorphic Form & Process Robustness J->K L Final Optimized Protocol K->L

Caption: Overall workflow for crystallization optimization.

Protocol 1: Systematic Solvent Solubility Screen

Objective: To determine the solubility of N-cyclopropylnicotinamide in a diverse range of solvents at ambient and elevated temperatures to identify candidates for different crystallization methods.

Materials:

  • N-cyclopropylnicotinamide (API)

  • A diverse set of solvents (See Table 1 for examples)

  • Small glass vials (e.g., 4 mL) with screw caps

  • Magnetic stir plate and stir bars

  • Heating block or oil bath

  • Balance

Procedure:

  • Preparation: Place a known amount of N-cyclopropylnicotinamide (e.g., 20 mg) into each labeled vial.

  • Solvent Addition: Add a small, measured volume of a single solvent (e.g., 0.2 mL) to the first vial.

  • Ambient Solubility Assessment:

    • Stir the mixture vigorously at room temperature for at least 1 hour.

    • Visually observe if the solid has completely dissolved.

    • If not dissolved, add another aliquot of solvent (0.2 mL), record the new total volume, and continue stirring.

    • Repeat until the solid dissolves or a maximum volume (e.g., 4 mL) is reached.

  • Elevated Temperature Solubility Assessment:

    • If the solid did not dissolve at room temperature, heat the vial to an elevated temperature (e.g., 50-60°C) with continued stirring.

    • Observe for dissolution. If it dissolves, the solvent is a candidate for cooling crystallization.

  • Classification: Record the results and classify each solvent based on the approximate solubility.

Data Presentation:

Solvent Class Example Solvents HSP (δD, δP, δH) Observed Solubility (RT) Observed Solubility (50°C) Potential Use Case
Protic Methanol, Ethanol, Isopropanol (IPA)(e.g., IPA: 15.8, 6.1, 16.4)GoodExcellentCooling, Slurry
Aprotic Polar Acetone, Acetonitrile (ACN), Ethyl Acetate(e.g., Acetone: 15.5, 10.4, 7.0)ModerateGoodCooling, Antisolvent
Aprotic Non-Polar Toluene, Heptane, Methyl-tert-butyl ether (MTBE)(e.g., Heptane: 15.3, 0.0, 0.0)PoorPoorAntisolvent
Ethers Tetrahydrofuran (THF), 2-MeTHF(e.g., THF: 16.8, 5.7, 8.0)GoodExcellentCooling, Antisolvent

Table 1: Example Solvent Screen Classification Table. HSP values are illustrative.

Protocol 2: Optimizing by Cooling Crystallization

Principle: This technique is suitable for solvent systems where the API shows a significant increase in solubility with temperature.[15] Supersaturation is achieved by cooling a saturated or near-saturated solution, causing the solute to crystallize.[16]

A Step 1: Dissolve API in Good Solvent (e.g., IPA) at Elevated Temp (60°C) B Step 2: Slowly Cool Solution (e.g., 0.5°C/min) A->B C Step 3: Induce Nucleation (Optional Seeding) B->C D Step 4: Continue Cooling for Crystal Growth C->D E Step 5: Isolate Crystals (Filtration) D->E F Step 6: Wash & Dry Crystals E->F

Caption: Workflow for Cooling Crystallization.

Procedure:

  • Select a solvent identified as "Good" at elevated temperatures and "Moderate" or "Poor" at ambient/cold temperatures from Protocol 1 (e.g., Isopropanol).

  • Dissolve N-cyclopropylnicotinamide in the minimum amount of hot solvent to achieve complete dissolution.

  • Slowly cool the solution. A controlled, linear cooling rate is preferable to a rapid crash cool in an ice bath, as it promotes the growth of larger, more uniform crystals.[17]

  • (Optional but recommended) Once the solution becomes cloudy (metastable zone), add a small number of seed crystals of the desired polymorphic form.

  • Continue cooling to the final temperature (e.g., 0-5°C) and hold for a period to maximize yield.

  • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Optimizing by Antisolvent Crystallization

Principle: This method is ideal when the API is highly soluble in one solvent (good solvent) and poorly soluble in another (antisolvent).[18] Supersaturation is induced by adding the antisolvent to a solution of the API, reducing its solubility.[19][20]

Procedure:

  • Select a "Good Solvent" (e.g., Methanol) and a miscible "Poor Solvent" (antisolvent, e.g., Water or Heptane) from Protocol 1.

  • Dissolve N-cyclopropylnicotinamide in the good solvent to create a concentrated stock solution.

  • Slowly add the antisolvent to the stirred solution at a controlled rate. A slower addition rate generally leads to better crystal quality.[21]

  • Monitor the solution for the onset of turbidity (nucleation).

  • Continue adding the antisolvent to reach the desired final solvent/antisolvent ratio.

  • Age the resulting slurry for a period (e.g., 1-2 hours) to allow for crystal growth and equilibration.

  • Isolate the crystals by filtration, wash with a mixture of the solvent/antisolvent or pure antisolvent, and dry.

Protocol 4: Slurry Crystallization for Polymorph Control

Principle: Slurrying is a powerful technique for ensuring the most thermodynamically stable polymorph is produced. It involves stirring a suspension of the API in a solvent system where it has slight solubility. Over time, any less stable (metastable) forms will dissolve and re-precipitate as the most stable form.[22][23]

Procedure:

  • Identify a solvent or solvent mixture where N-cyclopropylnicotinamide has low to moderate solubility from Protocol 1.

  • Create a slurry by adding an excess of the API solid to the chosen solvent system.

  • Stir the slurry at a constant temperature for an extended period (24-72 hours).

  • Periodically, take a small sample of the solid, filter it quickly, and analyze it using a technique like X-ray Powder Diffraction (XRPD) to monitor for any changes in the crystal form.

  • The experiment is complete when the XRPD pattern no longer changes over time, indicating that the stable form has been reached.

  • Isolate the final solid by filtration and dry.

Validation and Characterization

Every protocol must be a self-validating system. The success of any crystallization experiment is determined by analyzing the resulting solid material.

  • Yield: Quantify the amount of crystalline material recovered.

  • Purity: Assess chemical purity using High-Performance Liquid Chromatography (HPLC).

  • Polymorphic Form: Identify the crystal form using X-ray Powder Diffraction (XRPD). Different polymorphs will produce distinct diffraction patterns.[24][25]

  • Thermal Properties: Use Differential Scanning Calorimetry (DSC) to determine the melting point and detect any polymorphic transitions.[26]

  • Crystal Morphology: Observe the crystal size and shape using optical microscopy.

By systematically applying these protocols and characterizing the output, researchers can efficiently navigate the experimental landscape to identify a robust and reproducible crystallization process for N-cyclopropylnicotinamide.

References

  • A. Jouyban, et al., "Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures," Journal of Solution Chemistry. [Online]. Available: [Link]

  • ScienceMadness Wiki, "Nicotinamide." [Online]. Available: [Link]

  • PubChem, "N-cyclopropylnicotinamide," National Center for Biotechnology Information. [Online]. Available: [Link]

  • S. Rohani, et al., "Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization," Crystal Growth & Design. [Online]. Available: [Link]

  • J. Lu and S. Rohani, "Polymorphism and crystallization of active pharmaceutical ingredients (APIs)," Current Medicinal Chemistry. [Online]. Available: [Link]

  • Technobis Crystallization Systems, "Solvent selection for process development." [Online]. Available: [Link]

  • West Pharmaceutical Services, "Hansen solubility parameters to predict drug & container interactions." [Online]. Available: [Link]

  • MDPI, "Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant." [Online]. Available: [Link]

  • ACS Publications, "Three-Step Mechanism of Antisolvent Crystallization." [Online]. Available: [Link]

  • University of Cambridge, "Crystallisation Techniques." [Online]. Available: [Link]

  • RM@Schools, "Antisolvent Crystallization." [Online]. Available: [Link]

  • Nishka Research, "The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry." [Online]. Available: [Link]

  • Jagiellońskie Centrum Innowacji, "POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS." [Online]. Available: [Link]

  • Journal of Organic and Pharmaceutical Chemistry, "Hansen solubility parameters: A quick review in pharmaceutical aspect." [Online]. Available: [Link]

  • Labinsights, "Crystallinity Determination for API Development." [Online]. Available: [Link]

  • Google Patents, "Processes involving the use of antisolvent crystallization." [Online].
  • APC, "Solvent Selection - (API) Solubility." [Online]. Available: [Link]

  • ResearchGate, "Polymorphism in Active Pharmaceutical Ingradients (APIs)." [Online]. Available: [Link]

  • ACS Publications, "Diverse Solvent Selection for Polymorph Landscape Investigation Based on Specific API–Solvent Interactions." [Online]. Available: [Link]

  • ResearchGate, "Hansen solubility parameters: A quick review in pharmaceutical aspect." [Online]. Available: [Link]

  • Technobis Crystallization Systems, "Anti-solvent crystallization: witness the polymorphic transformation with Crystalline." [Online]. Available: [Link]

  • Slurrycrystallization.com, "Slurry crystallization: Significance and symbolism." [Online]. Available: [Link]

  • ACS Publications, "An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients." [Online]. Available: [Link]

  • Agno Pharmaceuticals, "Drug Substance Solid State Characterization." [Online]. Available: [Link]

  • Teva api, "Defining the right physical properties of API." [Online]. Available: [Link]

Sources

standard operating procedure for solubilizing Nicotinamide, N-cyclopropyl- in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the technical protocol for the preparation, storage, and biological application of Nicotinamide, N-cyclopropyl- (MW: ~162.19 g/mol ) stock solutions using anhydrous Dimethyl Sulfoxide (DMSO). While nicotinamide derivatives generally exhibit high solubility in polar aprotic solvents, the specific N-cyclopropyl modification introduces lipophilicity that requires precise handling to prevent micro-precipitation during aqueous transfer. This guide is designed for researchers conducting in vitro enzymatic assays (e.g., PARP inhibition, NAD+ biosynthesis) or cell-based signaling studies.

Physicochemical Profile & Materials

Before initiating solubilization, verify the compound identity and physicochemical properties to calculate accurate molarity.

PropertyValue / DescriptionNote
Compound Name Nicotinamide, N-cyclopropyl-Pyridine-3-carboxylic acid cyclopropylamide
CAS Number 59830-18-1Verify against Certificate of Analysis (CoA)
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol Used for Molarity calculations
Predicted LogP ~0.5 - 0.9Moderately lipophilic; DMSO is the ideal solvent
Solubility Target 10 mM (Standard Stock)50 mM (High Conc.[1] Stock)Empirical verification required for >50mM

Reagents & Equipment:

  • Solvent: DMSO, Anhydrous (≥99.9%, Water content <50 ppm). Critical: DMSO is hygroscopic; water uptake drastically reduces solubility power.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polypropylene for long-term storage due to potential leaching.

  • Filtration: 0.22 µm PTFE or Nylon syringe filter (optional for sterilization, do NOT use Cellulose Acetate).

  • Inspection: High-intensity light source (for Tyndall effect verification).

Protocol 1: Preparation of Master Stock Solution

Scientific Rationale: Directly dissolving the maximum amount of compound can lead to "crashing out" upon freezing. We utilize a Gravimetric-Volumetric Hybrid Approach to ensure concentration accuracy ±1%.

Step-by-Step Methodology:
  • Equilibration: Allow the vial of Nicotinamide, N-cyclopropyl- to reach room temperature before opening to prevent water condensation on the hygroscopic solid.

  • Weighing: Weigh approximately 1.62 mg (for 1 mL of 10 mM stock) or 8.11 mg (for 1 mL of 50 mM stock) into a tared amber glass vial. Record the exact mass (

    
    ).
    
  • Volume Calculation: Calculate the required DMSO volume (

    
    ) using the formula:
    
    
    
    
    Example: If
    
    
    mg and Target
    
    
    mM (0.01 M):
    
    
  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.

  • Agitation:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature (25°C) for 5 minutes. Note: Nicotinamide analogs can form crystal lattices; sonication breaks these intermolecular bonds.

  • Visual QC: Hold the vial against a dark background and shine a light (laser or flashlight) through the liquid.

    • Pass: Solution is crystal clear.

    • Fail: Visible scattering (Tyndall effect) or particulates. Action: Sonicate for 5 more minutes or warm to 37°C.

Visualization: Solubilization Workflow

SolubilizationWorkflow Start Start: Solid Compound Weigh Weigh Mass (m) (Amber Vial) Start->Weigh Calc Calculate DMSO Volume V = m / (MW * C) Weigh->Calc AddSolvent Add Anhydrous DMSO (Argon flush if possible) Calc->AddSolvent Agitate Vortex (30s) + Sonicate (5m) AddSolvent->Agitate Check Visual QC (Tyndall Effect) Agitate->Check Store Aliquot & Freeze (-20°C or -80°C) Check->Store Clear Troubleshoot Warm to 37°C Re-sonicate Check->Troubleshoot Cloudy Troubleshoot->Check

Figure 1: Decision-tree workflow for the preparation of N-cyclopropylnicotinamide stock solutions, ensuring solubility verification prior to storage.

Protocol 2: Storage & Stability

Scientific Rationale: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles cause local high-concentration zones during phase transition, leading to irreversible precipitation of the compound.

  • Aliquotting: Immediately after QC, split the Master Stock into single-use aliquots (e.g., 50 µL) in PCR tubes or microcentrifuge tubes.

  • Freezing: Store at -20°C (short term, <3 months) or -80°C (long term, >6 months).

  • Thawing Procedure:

    • Thaw at room temperature or 37°C.

    • Vortex immediately upon thawing to redissolve any micro-crystals formed during the freezing process.

    • Never use a stock that shows visible precipitate after warming and vortexing.

Protocol 3: Biological Application (Serial Dilution)

Scientific Rationale: Directly adding high-concentration DMSO stock to aqueous media (cell culture) often causes "solvent shock" precipitation because the compound's solubility drops logarithmically as water content increases. We use an Intermediate Dilution Step .

The "200x" Rule: Keep the final DMSO concentration in the assay ≤ 0.5% (v/v) to avoid cytotoxicity.

Step-by-Step Dilution for 10 µM Final Assay Concentration:

  • Stock: Start with 10 mM DMSO Stock.

  • Intermediate (100x): Dilute 10 µL of Stock into 990 µL of culture medium (or buffer).

    • Result: 100 µM compound in 1% DMSO.

    • Observation: Check for precipitation here.[1][2][3] If cloudy, dilute into pure DMSO first (e.g., make a 2 mM DMSO working solution) then add to media.

  • Final Assay (1x): Add 10 µL of the Intermediate (100 µM) to 90 µL of cells/media.

    • Result:10 µM compound in 0.1% DMSO .

Visualization: Serial Dilution Strategy

DilutionPathway cluster_0 Phase 1: High Solvency cluster_1 Phase 2: Transition cluster_2 Phase 3: Aqueous Stock 10 mM Stock (100% DMSO) Step1 Intermediate Dilution (Working Solution) Stock->Step1 Dilute 1:100 (into Media or Buffer) Assay Final Assay Well (Cell Media) Step1->Assay Dilute 1:10 (Add to Cells)

Figure 2: The "Intermediate Dilution" strategy designed to prevent precipitation shock when transferring hydrophobic compounds into aqueous environments.

References

  • Gaylord Chemical Company. (2023). Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guidelines.[4][5] Bulletin #102.[6][7] [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 679 (DMSO) and Nicotinamide derivatives. PubChem.[1] [Link]

Sources

Application Note & Protocol: Streamlined Synthesis of N-cyclopropylpyridine-3-carboxamide via Microwave-Assisted Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of N-cyclopropylpyridine-3-carboxamide, a significant scaffold in medicinal chemistry. Moving beyond a mere procedural outline, this application note elucidates the rationale behind experimental choices, ensuring a robust and reproducible protocol. By harnessing the efficiency of microwave-assisted organic synthesis (MAOS), this method offers substantial advantages over conventional heating, including drastically reduced reaction times, improved yields, and higher product purity.[1][2][3] This guide is tailored for researchers, scientists, and professionals engaged in drug development and synthetic chemistry.

Introduction: The Strategic Importance of the N-Cyclopropyl Pyridine-3-Carboxamide Moiety

The N-cyclopropylpyridine-3-carboxamide framework is a highly valued structural motif in the design of modern pharmaceuticals. The incorporation of a cyclopropyl group can enhance a molecule's metabolic stability, improve its ability to cross cell membranes, and fine-tune its binding affinity to biological targets. Consequently, this scaffold is integral to the development of novel therapeutics for a wide array of diseases.

Traditional methods for forming the crucial amide bond often necessitate prolonged heating, which can be detrimental to sensitive molecules and may lead to the formation of unwanted byproducts. Microwave-assisted synthesis presents a superior alternative.[2] The direct and rapid heating provided by microwave irradiation dramatically accelerates reaction rates while minimizing thermal degradation, making it a cornerstone of green chemistry.[1][3][4]

The Chemistry: Mechanism of Amide Coupling and the Microwave Effect

The synthesis of N-cyclopropylpyridine-3-carboxamide is achieved through an amide coupling reaction between a nicotinic acid derivative and cyclopropylamine. This transformation is commonly facilitated by activating the carboxylic acid.

Carbodiimide-Mediated Activation

A highly effective approach employs a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[5]

The reaction proceeds through the following key steps:

  • Carboxylic Acid Activation: Nicotinic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.[5]

  • Active Ester Formation: This intermediate is then intercepted by HOBt to generate a more stable active ester, which mitigates side reactions.

  • Nucleophilic Attack: Cyclopropylamine, the nucleophile, attacks the carbonyl group of the active ester.

  • Product Formation: The resulting tetrahedral intermediate collapses to form the desired N-cyclopropylpyridine-3-carboxamide and releases HOBt. The EDC is converted into a water-soluble urea byproduct, simplifying purification.[6]

The Microwave Advantage

Microwave energy accelerates chemical reactions by directly interacting with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1][4] This mechanism provides several key benefits for this synthesis:[1][3]

  • Accelerated Reaction Rates: Microwave heating can reduce reaction times from hours to mere minutes.[1][7]

  • Enhanced Yields and Purity: The rapid and controlled heating minimizes the formation of impurities, leading to cleaner reactions and higher isolated yields.[1][3][4]

  • Improved Reproducibility: Modern microwave reactors allow for precise control over reaction parameters, ensuring consistent and reliable results.[1][3]

Detailed Experimental Protocol

This section outlines a step-by-step procedure for the microwave-assisted synthesis of N-cyclopropylpyridine-3-carboxamide.

Materials and Reagents
Reagent/MaterialGradeExample SupplierCAS Number
Nicotinic Acid≥99%Sigma-Aldrich59-67-6
Cyclopropylamine≥98%Sigma-Aldrich765-30-0
EDC Hydrochloride (EDC·HCl)≥98%Sigma-Aldrich25952-53-8
1-Hydroxybenzotriazole (HOBt)≥97%Sigma-Aldrich2592-95-2
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich68-12-2
Ethyl AcetateACS GradeFisher Scientific141-78-6
Saturated Sodium BicarbonateACS GradeFisher Scientific144-55-8
Brine (Saturated NaCl)ACS GradeFisher Scientific7647-14-5
Anhydrous Magnesium SulfateACS GradeSigma-Aldrich7487-88-9
Microwave ReactorN/ACEM, Biotage, etc.N/A
10 mL Microwave Vial & CapN/AAs per reactor specsN/A
Magnetic Stir BarN/AN/AN/A
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations of volatile reagents and solvents must be performed in a certified chemical fume hood.

  • Microwave Reactor Safety: Use only microwave vials and caps designed for the specific reactor. Adhere strictly to the manufacturer's guidelines for volume, temperature, and pressure limits.

  • Chemical Handling: Cyclopropylamine is flammable and should be handled with care. EDC and HOBt are potential irritants. Consult the Safety Data Sheet (SDS) for each chemical before use.

Reaction Setup and Execution

reaction_workflow cluster_prep Reagent Charging cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Nicotinic Acid (1.0 eq) to a 10 mL microwave vial B 2. Add HOBt (1.1 eq) and EDC·HCl (1.2 eq) A->B C 3. Add anhydrous DMF (3-5 mL) and a stir bar B->C D 4. Add Cyclopropylamine (1.1 eq) C->D E 5. Seal vial and place in microwave reactor D->E F 6. Irradiate at 120°C for 10 min E->F G 7. Cool to room temperature F->G H 8. Dilute with water and extract with Ethyl Acetate (3x) G->H I 9. Wash combined organic layers with Sat. NaHCO3 and Brine H->I J 10. Dry (MgSO4), filter, and concentrate under vacuum I->J K 11. Purify via column chromatography or recrystallization J->K

Caption: Workflow for the microwave-assisted synthesis of N-cyclopropylpyridine-3-carboxamide.

Step-by-Step Instructions:

  • Vial Preparation: In a 10 mL microwave reaction vial containing a magnetic stir bar, add nicotinic acid (e.g., 123 mg, 1.0 mmol, 1.0 eq).

  • Reagent Addition: Add HOBt (149 mg, 1.1 mmol, 1.1 eq) and EDC·HCl (230 mg, 1.2 mmol, 1.2 eq).

  • Solvent: Add 3-5 mL of anhydrous DMF and stir the mixture for a few minutes. Rationale: DMF is a polar solvent that heats efficiently in a microwave and effectively dissolves the reactants.

  • Amine Addition: Add cyclopropylamine (76 µL, 1.1 mmol, 1.1 eq) to the vial.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Set the reaction temperature to 120°C and the time to 10 minutes, with stirring. Rationale: These conditions are typically sufficient for complete conversion without significant byproduct formation.

  • Cooling: Once the reaction is complete, allow the vial to cool to room temperature.

  • Work-up: a. Transfer the reaction mixture to a separatory funnel with approximately 20 mL of water. b. Extract the aqueous phase with ethyl acetate (3 x 20 mL). c. Combine the organic extracts and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL). Rationale: The aqueous washes remove the DMF, urea byproduct, and any unreacted starting materials. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure N-cyclopropylpyridine-3-carboxamide.

Expected Outcome and Characterization
  • Yield: >85%

  • Physical Appearance: White to off-white solid

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization and Troubleshooting Guide

ParameterRecommended RangeJustification and Troubleshooting Tips
Temperature 100-140 °CLowering the temperature may reduce byproduct formation if observed. Incomplete reactions may benefit from a slightly higher temperature.
Time 5-20 minThe optimal time can be determined by monitoring the reaction by TLC or LC-MS.
Solvent DMF, Dioxane, AcetonitrileWhile DMF is generally effective, other polar, high-boiling solvents can be used if solubility or side reactions are a concern.
Coupling Reagents EDC/HOBt, HATU, PyBOPFor challenging substrates, more potent coupling agents like HATU or PyBOP may improve yields.
Work-up Aqueous WashesIf purification is difficult, an acidic wash (e.g., 1 M HCl) can be added to the work-up to remove any residual amine.[8]

Conclusion

This application note details a highly efficient and rapid microwave-assisted protocol for the synthesis of N-cyclopropylpyridine-3-carboxamide. By providing a thorough explanation of the underlying chemical principles and a detailed, step-by-step guide, this document aims to equip researchers with the knowledge and tools necessary to successfully implement this valuable synthetic transformation. The adoption of this microwave-assisted method can significantly accelerate the synthesis of key intermediates in drug discovery programs.

References

  • Microwave-Assisted Organic Synthesis: A GREEN CHEMISTRY APPROACH. IJNRD, [Link].

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI, [Link].

  • Microwave assisted synthesis of new coumarin based 3-cyanopyridine scaffolds bearing sulfonamide group having antimicrobial activity. SciSpace, [Link].

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps, [Link].

  • EDC-HOBt Amide coupling workup help. Reddit, [Link].

Sources

Application Notes and Protocols for the Synthesis of N-cyclopropylnicotinamide via Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals.[1] The synthesis of N-cyclopropylnicotinamide, a key intermediate and pharmacophore in numerous biologically active compounds, relies on the efficient formation of an amide linkage between nicotinic acid and cyclopropylamine. While seemingly straightforward, the direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium carboxylate salt.[2][3] To overcome this, a diverse toolkit of coupling reagents has been developed to activate the carboxylic acid, facilitating its reaction with the amine under mild conditions.[4]

This comprehensive guide provides an in-depth exploration of the critical reagents and protocols for the successful synthesis of N-cyclopropylnicotinamide. We will delve into the mechanistic underpinnings of various coupling agent classes, the crucial role of bases and solvents, and provide detailed, field-proven experimental protocols.

The Heart of the Reaction: Understanding Amide Coupling Reagents

The success of an amide coupling reaction hinges on the judicious selection of a coupling reagent. These reagents function by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[4][5] The choice of coupling reagent can significantly impact reaction efficiency, yield, and the potential for side reactions.[4]

Major Classes of Coupling Reagents:
  • Carbodiimides: This class, including Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is widely used for its effectiveness and cost-efficiency.[2][6] Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][7][8]

    • Mechanism Insight: The O-acylisourea intermediate can then react directly with the amine to form the desired amide and a urea byproduct.[7][8] However, this intermediate is also susceptible to racemization and can rearrange to an unreactive N-acylurea.[2][5] To mitigate these side reactions and improve reaction rates, additives are often employed.[4][5]

  • Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are known for their high reactivity and are particularly useful for sterically hindered substrates.[5][9] They react with the carboxylate to form an activated ester.[4]

    • Expertise & Experience: A key advantage of phosphonium salts is that they do not react with the free amino group of the amine component, allowing for equimolar stoichiometry between the acid and amine.[4] This is particularly beneficial when working with valuable or scarce amines.

  • Aminium/Uronium Salts: This group includes reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[6][9] These are some of the most efficient coupling reagents, known for rapid reaction times and low rates of racemization.[6]

    • Trustworthiness: It is crucial to note that excess aminium/uronium reagents can react with the amine to form a guanidinium byproduct, which can complicate purification and reduce yield.[5][10] Therefore, precise control of stoichiometry is essential when using these reagents.

The Critical Role of Additives: Enhancing Efficiency and Suppressing Side Reactions

Additives such as 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are frequently used in conjunction with coupling reagents, particularly carbodiimides.[4][5] These additives react with the activated intermediate (e.g., the O-acylisourea) to form an active ester that is more stable and less prone to racemization.[2][5] This active ester then reacts with the amine to form the amide bond. The use of HOAt, in particular, has been shown to lead to faster and more efficient couplings with less epimerization compared to HOBt.

General Mechanism of Amide Bond Formation

The following diagram illustrates the general pathway for amide bond formation using a coupling reagent and an additive.

Amide_Coupling_Mechanism RCOOH Nicotinic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea) RCOOH->ActivatedIntermediate + CouplingReagent Coupling Reagent CouplingReagent->ActivatedIntermediate ActiveEster Active Ester ActivatedIntermediate->ActiveEster + Byproduct1 Coupling Reagent Byproduct Additive Additive (e.g., HOBt, HOAt) Additive->ActiveEster Amide N-cyclopropylnicotinamide (R-CONH-R') ActiveEster->Amide + Byproduct2 Additive Amine Cyclopropylamine (R'-NH2) Amine->Amide Workflow cluster_prep Reaction Preparation cluster_reaction Amide Coupling Reaction cluster_workup Workup and Purification A Dissolve Nicotinic Acid in DCM B Add HOBt and EDC·HCl A->B C Pre-activate for 15-20 min B->C D Add Cyclopropylamine and DIEA C->D E Stir at Room Temperature D->E F Monitor by TLC E->F G Dilute with DCM F->G H Aqueous Washes (HCl, NaHCO₃, Brine) G->H I Dry and Concentrate H->I J Purify by Chromatography or Recrystallization I->J

Sources

Application Note: Boric Acid-Catalyzed Synthesis of N-Cyclopropylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Summary: This document provides a comprehensive guide to the synthesis of N-cyclopropylnicotinamide via direct amidation of nicotinic acid with cyclopropylamine, utilizing boric acid as a mild, inexpensive, and environmentally benign catalyst. It includes a detailed experimental protocol, mechanistic insights, process optimization data, and safety considerations.

Introduction and Rationale

N-cyclopropylnicotinamide and related structures are valuable motifs in medicinal chemistry and drug development. The amide bond is a cornerstone of pharmaceuticals, but its synthesis often relies on stoichiometric activating agents (e.g., carbodiimides, acid chlorides), which generate significant chemical waste and can be incompatible with sensitive functional groups.[1]

Direct catalytic amidation, the condensation of a carboxylic acid and an amine with the expulsion of water, represents a more atom-economical and sustainable alternative.[2] Boric acid, B(OH)₃, has emerged as a powerful catalyst for this transformation.[1] It is exceptionally cheap, readily available, has low toxicity, and operates under relatively mild conditions, making it an ideal choice for both laboratory-scale synthesis and industrial process development.[1][3] This application note details a robust protocol for the boric acid-catalyzed synthesis of N-cyclopropylnicotinamide, highlighting the causality behind the experimental design.

Mechanistic Rationale: The Role of Boric Acid

The efficacy of boric acid lies in its ability to activate the carboxylic acid group, rendering it more susceptible to nucleophilic attack by the amine. While the precise mechanism is a subject of ongoing research, a widely accepted pathway involves the formation of a reactive acyloxyboron intermediate.[4][5]

The proposed catalytic cycle proceeds as follows:

  • Esterification: Boric acid reacts with nicotinic acid to form one or more acyloxyborate species, releasing water. This is the key activation step.

  • Nucleophilic Attack: Cyclopropylamine, the nucleophile, attacks the carbonyl carbon of the activated acyl-boron intermediate.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Amide Formation & Catalyst Regeneration: The intermediate collapses to form the stable N-cyclopropylnicotinamide product and regenerates the boric acid catalyst, which can then re-enter the cycle.

Recent studies suggest that dimeric boron species may be involved, creating a molecular scaffold that activates the carboxylic acid while simultaneously delivering the amine, lowering the overall activation energy of the process.[4][6]

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle cluster_cycle A B(OH)₃ (Boric Acid) B Reactive Acylborate Intermediate A->B + Nicotinic Acid - H₂O C Tetrahedral Intermediate B->C + Cyclopropylamine C->A - N-Cyclopropylnicotinamide

Caption: Figure 1: Proposed Catalytic Cycle for Boric Acid-Mediated Amidation.

Experimental Protocol

This protocol is designed for a representative laboratory-scale synthesis. The key to a successful reaction is the efficient removal of water, which drives the equilibrium toward the amide product. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.

Materials and Equipment
  • Reagents:

    • Nicotinic Acid (≥99%)

    • Cyclopropylamine (≥99%)

    • Boric Acid (granular or powder, ≥99.5%)

    • Toluene (anhydrous grade or ACS grade)

    • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

    • Brine (saturated NaCl aqueous solution)

    • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

    • Ethyl Acetate (EtOAc), ACS grade

    • Hexanes, ACS grade

  • Equipment:

    • Round-bottom flask (e.g., 250 mL)

    • Dean-Stark apparatus and condenser

    • Magnetic stir plate and stir bar

    • Heating mantle or oil bath with temperature controller

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Silica gel for column chromatography

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add nicotinic acid (e.g., 10.0 g, 81.2 mmol, 1.0 equiv), boric acid (0.50 g, 8.1 mmol, 0.1 equiv), and toluene (100 mL).

  • Addition of Amine: Add cyclopropylamine (6.2 mL, 89.3 mmol, 1.1 equiv) to the flask.

  • Azeotropic Water Removal: Assemble the Dean-Stark apparatus and condenser on the flask. Heat the mixture to reflux (approx. 110-115 °C oil bath temperature). The toluene-water azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is observed collecting in the trap (typically 12-24 hours).

  • Reaction Monitoring (Optional): The reaction progress can be monitored by taking small aliquots and analyzing them by TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS.

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to quench any unreacted acid and remove the boric acid catalyst.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-cyclopropylnicotinamide can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white solid.

Process Optimization and Data

The efficiency of boric acid-catalyzed amidation is influenced by several factors. The following table summarizes typical effects of parameter changes, based on literature for similar amidation reactions.[7]

ParameterVariationTypical Effect on YieldRationale
Catalyst Loading 1 mol% -> 10 mol%IncreaseHigher catalyst concentration increases the rate of acylborate formation. 10 mol% is often a practical optimum.
Temperature 80 °C -> 110 °C (Toluene)Significant IncreaseHigher temperature facilitates the endergonic dehydration steps and ensures efficient azeotropic water removal.
Solvent Toluene vs. XyleneXylene may increase rateHigher boiling point solvents (e.g., xylene, ~140 °C) can accelerate water removal but may not be necessary and can lead to side reactions.
Amine Equiv. 1.0 equiv -> 1.5 equivSlight IncreaseA slight excess of the volatile amine can compensate for any loss during reflux and help drive the reaction to completion.

Workflow Visualization

The entire process, from starting materials to the final purified product, can be visualized as a clear workflow.

Experimental_Workflow Figure 2: Overall Experimental Workflow Start Weigh Reactants (Nicotinic Acid, Boric Acid) Setup Reaction Setup (Add Toluene, Cyclopropylamine) Start->Setup Reflux Azeotropic Reflux (Dean-Stark, 110-115 °C) Setup->Reflux Workup Aqueous Workup (NaHCO₃ Wash, Extraction) Reflux->Workup Dry Drying & Concentration (MgSO₄, Rotovap) Workup->Dry Purify Purification (Column Chromatography) Dry->Purify End Pure N-Cyclopropylnicotinamide Purify->End

Caption: Figure 2: Overall Experimental Workflow for N-Cyclopropylnicotinamide Synthesis.

Safety and Troubleshooting

  • Safety: Cyclopropylamine is a flammable and corrosive liquid. Toluene is a flammable liquid with associated health risks. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Troubleshooting:

    • Low Yield: Incomplete water removal is the most common issue. Ensure the glassware is dry, the Dean-Stark trap is functioning correctly, and the reflux time is sufficient.

    • Starting Material Recovered: The reaction may not have reached equilibrium. Consider increasing the temperature (by switching to xylene) or extending the reaction time.

    • Impure Product: The aqueous workup is crucial for removing the boric acid catalyst. Ensure thorough washing with sodium bicarbonate solution. If impurities persist, optimize the purification protocol.

Conclusion

The boric acid-catalyzed direct amidation of nicotinic acid provides an efficient, scalable, and cost-effective route to N-cyclopropylnicotinamide.[8] By leveraging a simple and green catalyst, this method avoids the harsh reagents and poor atom economy of traditional amide synthesis protocols, making it a highly attractive methodology for academic and industrial applications.[1][3]

References

  • Organic Syntheses Procedure, Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Available at: [Link]

  • Baran, P. et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

  • Mylavarapu, R. K., et al. (2007). Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]

  • Charville, H. et al. (2011). Mechanistic insights into boron-catalysed direct amidation reactions. RSC Publishing. Available at: [Link]

  • Mylavarapu, R. K., et al. (2007). Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients. ACS Publications. Available at: [Link]

  • Perrin, C. et al. (2012). Boric Acid: A Highly Efficient Catalyst for Transamidation of Carboxamides with Amines. ACS Publications. Available at: [Link]

  • Sabatini, M. (2017). Synthesis of amides using boron catalysts. UCL Discovery. Available at: [Link]

  • Whiting, A. et al. (2011). Mechanistic insights into boron-catalysed direct amidation reactions. National Institutes of Health (NIH). Available at: [Link]

  • Shinde, S. et al. (2018). SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY. Semantic Scholar. Available at: [Link]

  • Stark, E. et al. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. Available at: [Link]

Sources

Application Note: Development of Liposomal Carriers for N-Cyclopropylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

N-Cyclopropylnicotinamide (MW: 162.19 g/mol ) is a structural analog of nicotinamide (Vitamin B3) with emerging significance as a Phosphodiesterase 4 (PDE4) inhibitor, positioning it as a candidate for treating inflammatory skin conditions like atopic dermatitis.

While the molecule possesses moderate water solubility, its topical efficacy is often limited by rapid clearance and poor retention in the stratum corneum. Liposomal encapsulation offers a dual advantage:

  • Reservoir Effect: Sustained release within the dermal layers.

  • Stability: Protection from oxidative degradation.

Physicochemical Challenge: With a computed LogP of ~0.6 and low molecular weight, N-cyclopropylnicotinamide is "amphiphilic-soluble." It does not partition strongly enough into the lipid bilayer to be membrane-bound, nor is it hydrophilic enough to be purely retained in the aqueous core without leakage.

The Solution: This guide details a High-Concentration Thin Film Hydration protocol optimized for small, leakage-prone molecules. We utilize a rigid lipid bilayer (HSPC/Cholesterol) and a low-volume hydration strategy to maximize passive encapsulation efficiency (EE).

Pre-Formulation Assessment

Before initiating benchwork, the physicochemical parameters must dictate the formulation strategy.

ParameterValueFormulation Implication
Molecular Weight 162.19 g/mol High diffusion rate; requires a rigid lipid membrane (high Tm) to prevent leakage.
LogP (Octanol/Water) ~0.6Distributes between aqueous core and lipid interface. Passive loading is required.
pKa ~3.3 (Pyridine N)Critical: The molecule is not sufficiently basic at physiological pH to utilize pH-gradient active loading (remote loading). Passive loading is the only viable path.
Solubility Water SolubleHydration medium must be aqueous (PBS or Citrate Buffer).

Protocol A: Liposome Fabrication (Thin Film Hydration)[1]

Objective: Create Large Unilamellar Vesicles (LUVs) containing N-cyclopropylnicotinamide. Method: Thin Film Hydration followed by Extrusion.[1]

Materials
  • Lipid: Hydrogenated Soy Phosphatidylcholine (HSPC) - Chosen for high phase transition temperature (Tm ~52°C) to reduce leakage.

  • Stabilizer: Cholesterol (Sheep Wool, >98%).

  • Drug: N-Cyclopropylnicotinamide (Purity >98%).

  • Solvent: Chloroform/Methanol (2:1 v/v).

  • Buffer: PBS, pH 7.4.

Step-by-Step Workflow
  • Lipid Stock Preparation:

    • Dissolve HSPC and Cholesterol in Chloroform/Methanol (2:1) at a molar ratio of 55:45 .

    • Why: High cholesterol content (45%) is mandatory for small molecules to abolish phase transition peaks and seal the bilayer against leakage.

  • Film Formation:

    • Transfer lipids to a round-bottom flask.[1] Total lipid mass should target 20 mg/mL in the final hydration volume.

    • Evaporate solvent using a rotary evaporator at 60°C (above Lipid Tm) under reduced pressure.

    • Checkpoint: Ensure a thin, dry, homogeneous film forms on the flask wall. Dry under vacuum overnight to remove trace solvent.

  • Hydration (The Critical Step):

    • Dissolve N-cyclopropylnicotinamide in PBS (pH 7.4) at a concentration of 10 mg/mL .

    • Add the drug solution to the lipid film.

    • Rotavap Agitation: Rotate the flask at atmospheric pressure at 60°C for 1 hour. Glass beads may be added to facilitate film detachment.

    • Result: Formation of Multilamellar Vesicles (MLVs).

  • Downsizing (Extrusion):

    • Assemble a thermobarrel extruder set to 65°C .

    • Pass the MLV suspension through polycarbonate membranes in decreasing pore sizes:

      • 400 nm (5 passes)

      • 100 nm (11 passes)

    • Mechanism:[1][2][3][4] Shear forces convert MLVs into uniform LUVs (Large Unilamellar Vesicles).

Visualization: Fabrication Workflow

LiposomeWorkflow cluster_0 Phase 1: Film Formation cluster_1 Phase 2: Hydration & Sizing Lipids HSPC + Cholesterol (55:45 mol%) Evap Rotary Evaporation (60°C, Vacuum) Lipids->Evap Solvent Chloroform:MeOH (2:1) Solvent->Evap DryFilm Dry Lipid Film Evap->DryFilm Hydration Hydration (60°C, 1 hr) DryFilm->Hydration DrugSol N-Cyclopropylnicotinamide (10 mg/mL in PBS) DrugSol->Hydration Extrusion Extrusion (100nm Polycarbonate) Hydration->Extrusion LUVs Final LUVs (Unpurified) Extrusion->LUVs

Figure 1: Workflow for passive loading of N-cyclopropylnicotinamide via thin-film hydration.

Protocol B: Purification & Characterization

Unencapsulated drug must be removed to accurately determine Encapsulation Efficiency (EE%).

Purification (Dialysis Method)
  • Equipment: Dialysis tubing (MWCO 3.5 - 5 kDa). Note: The drug MW is ~162 Da, so it will easily pass through.

  • Procedure:

    • Place 1 mL of liposome suspension into the dialysis bag.

    • Immerse in 500 mL PBS (sink condition) at 4°C with magnetic stirring.

    • Change buffer at 2 hours and 4 hours. Dialyze overnight.

  • Alternative: PD-10 Desalting Columns (Sephadex G-25) for faster separation.

Quantification (HPLC-UV)

To calculate EE%, you must quantify the drug in the purified liposomes vs. the total initial drug.

  • Lysis: Mix 100 µL purified liposomes with 900 µL Methanol or 1% Triton X-100 to disrupt the bilayer and release the drug.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Water:Methanol (80:20) + 0.1% Formic Acid.

    • Detection: UV at 260 nm (Nicotinamide characteristic peak).

    • Flow Rate: 1.0 mL/min.

Calculation


Stability & Release Profiling

Due to the small size of N-cyclopropylnicotinamide, "burst release" is the primary failure mode.

In Vitro Release Assay (Franz Diffusion Cell or Dialysis)
  • Setup: Place purified liposomes in a dialysis bag (donor compartment).

  • Receiver: PBS at 37°C (simulating body temp).

  • Sampling: Withdraw aliquots from receiver at 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Expectation:

    • Free Drug: >90% release within 2 hours.

    • Liposomal Drug:[5] <20% burst in 1 hour, sustained release over 24 hours.

Visualization: Drug Interaction Mechanism

LiposomeStructure Core Aqueous Core (High Drug Conc.) Bilayer Lipid Bilayer (HSPC/Chol) Drug1 Drug Drug1->Bilayer Weak Interaction Drug2 Drug Drug3 Drug Leakage Leakage Risk (LogP ~0.6) Leakage->Bilayer

Figure 2: Structural schematic. N-cyclopropylnicotinamide resides primarily in the aqueous core but interacts with the bilayer interface due to its amphiphilic nature.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low EE% (<5%) Hydration volume too large.Increase lipid concentration to >40 mg/mL. Use "Sequential Hydration" (hydrate film with small volume, then add more).
Rapid Leakage Membrane too fluid.Increase Cholesterol ratio to 50 mol%. Switch lipid to DSPC (Tm 55°C).
Aggregation Zeta potential near neutral.Add 5 mol% DSPE-PEG2000 to provide steric stabilization.

References

  • PubChem. (2025).[6] Nicotinamide, N-cyclopropyl- (Compound Summary).[6] National Library of Medicine. [Link]

  • Liberale, L., et al. (2025). A Liposomal Formulation Enhances the Anti-Senescence Properties of Nicotinamide Adenine-Dinucleotide (NAD+) in Endothelial Cells and Keratinocytes.[7][8][9] MDPI, Current Issues in Molecular Biology. [Link]

  • Mokhtar, M., et al. (2025). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. InsideTx. [Link]

  • Creative Bioarray. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs.[10][Link]

  • Li, M., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases.[11][12] Frontiers in Pharmacology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the One-Pot Synthesis of N-cyclopropylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-cyclopropylnicotinamide. This document is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of their product in a one-pot synthesis setup. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Challenge of One-Pot Amidation

N-cyclopropylnicotinamide is a valuable building block in medicinal chemistry. Its synthesis, typically an amidation between nicotinic acid and cyclopropylamine, appears straightforward. However, achieving high yields in a one-pot procedure—where acid activation and amide formation occur in the same vessel—requires careful control of reagents and conditions.[1] One-pot reactions are advantageous for their efficiency, reducing workup steps and solvent waste, but they also present unique challenges in managing competing side reactions.[1]

This guide will address the most common issues encountered during this synthesis, providing clear, actionable solutions grounded in established chemical principles.

General Reaction Workflow

The core transformation involves the formation of an amide bond. This process requires the activation of the carboxylic acid group of nicotinic acid to make it susceptible to nucleophilic attack by the weakly basic cyclopropylamine.

G cluster_reactants Reactants cluster_reagents Reagents NicotinicAcid Nicotinic Acid Process One-Pot Reaction Vessel (Controlled Temperature & Atmosphere) NicotinicAcid->Process Cyclopropylamine Cyclopropylamine Cyclopropylamine->Process CouplingAgent Coupling Agent (e.g., HATU, EDC) CouplingAgent->Process Base Non-nucleophilic Base (e.g., DIPEA) Base->Process Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Process Workup Aqueous Workup & Purification Process->Workup Reaction Mixture Product N-cyclopropylnicotinamide Workup->Product Isolated Product G cluster_check Initial Checks cluster_solution Potential Solutions Start Low / No Yield CheckReagents 1. Reagent Quality? (Anhydrous? Degradation?) Start->CheckReagents CheckAmine 2. Amine Availability? (Protonated?) CheckReagents->CheckAmine OK Sol_Reagents Use fresh, anhydrous solvents & reagents. Store coupling agents properly. CheckReagents->Sol_Reagents Degraded/Wet CheckActivation 3. Acid Activation? (Reagent Choice?) CheckAmine->CheckActivation No Sol_Amine Add a non-nucleophilic base (e.g., DIPEA, Et3N) to deprotonate amine salt. CheckAmine->Sol_Amine Yes Sol_Activation Switch to a more robust coupling agent (see Table 1). Consider forming acyl chloride in situ with SOCl2/DMF. CheckActivation->Sol_Activation Ineffective

Caption: Troubleshooting flowchart for low-yield reactions.

Detailed Explanation:

  • Ineffective Acid Activation: The carboxylic acid must be converted into a more reactive species (like an active ester or an acyl chloride). If your coupling reagent is old, has been exposed to moisture, or is simply not potent enough, this step will fail. For instance, carbodiimides like EDC can be deactivated by moisture. [2] * Solution: Always use fresh, high-purity coupling reagents. Store them in a desiccator. If standard coupling reagents fail, you may need a more powerful activation method, such as converting the acid to an acyl chloride in situ using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF. [3][4]

  • Amine Unavailability (Protonation): This is a very common and often overlooked problem. [3]Cyclopropylamine is a base. If your reaction conditions are acidic (e.g., if you start with nicotinic acid hydrochloride, or if acidic byproducts are formed), the amine will be protonated to form a cyclopropylammonium salt. This salt is not nucleophilic and will not react with the activated carboxylic acid.

    • Solution: Add at least one equivalent of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N), to the reaction mixture. [5]This base will neutralize any acid present and ensure the cyclopropylamine remains in its free, nucleophilic form. If using a chlorinating agent like SOCl₂, two equivalents of base are often required: one to neutralize the HCl byproduct and one to free the amine. [3]

Q2: The reaction starts but stalls, leaving a significant amount of unreacted nicotinic acid. Why?

A2: This suggests that the activated intermediate is being formed but is either not reacting with the amine or is being consumed by a side reaction.

  • Formation of a Stable, Unreactive Intermediate: With some coupling reagents, the activated species can convert into a stable, unreactive form. For example, in the absence of a good nucleophile, the O-acylisourea intermediate formed from EDC can rearrange to an unreactive N-acylurea.

  • Symmetrical Anhydride Formation: Two molecules of the activated nicotinic acid can react with each other to form a symmetrical anhydride. While this anhydride is still reactive, its reaction with the amine is often slower than that of the initial activated species, especially at lower temperatures.

  • Insufficient Temperature/Time: Amide bond formation, particularly with a somewhat sterically hindered amine like cyclopropylamine, may require thermal energy to proceed at a reasonable rate.

Solutions:

  • Optimize Reagent Addition Order: A crucial aspect of one-pot synthesis is the sequence of reagent addition. [6]For many coupling reagents, it is best to pre-activate the nicotinic acid for a short period (5-15 minutes) before adding the cyclopropylamine and base. This allows the active intermediate to form without immediately being exposed to competing side reactions. [6]* Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often drive a stalled reaction to completion. Monitor for potential degradation by TLC or LC-MS. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields. [7]* Re-evaluate Your Coupling Agent: Some reagents are inherently better at preventing side reactions. For example, the addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure) when using carbodiimides can suppress side reactions and minimize racemization (though not a concern here). [2]

Q3: My final product is impure, with several difficult-to-remove side products. What are they and how can I avoid them?

A3: Side products usually arise from the high reactivity of the intermediates.

  • N-Acylurea: As mentioned, this forms when using carbodiimide reagents (EDC, DCC) and can be difficult to remove chromatographically.

  • Unreacted Symmetrical Anhydride: If the reaction with the amine is slow, this can be a major byproduct.

  • Side reactions involving the pyridine ring: Although less common under standard amidation conditions, the pyridine nitrogen can potentially be alkylated or undergo other reactions if very harsh reagents are used.

Solutions:

  • Choice of Coupling Reagent: This is the most critical factor. Uronium/aminium-based reagents like HATU or HBTU are often cleaner and more efficient than carbodiimides, as they form less problematic byproducts. [2]See Table 1 for a comparison.

  • Purification Strategy: Standard purification involves an aqueous workup to remove water-soluble reagents and byproducts. An acidic wash (e.g., 1M HCl) will remove unreacted amine and base, while a basic wash (e.g., sat. NaHCO₃) will remove unreacted nicotinic acid. The final product can then be purified by recrystallization or column chromatography.

  • Use a Boron-based Reagent: Reagents like B(OCH₂CF₃)₃ can facilitate direct amidation with minimal side products, often allowing for purification by simple filtration without chromatography. [8]

Key Parameter Optimization

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC, DIC, DCCInexpensive, readily available.Can form hard-to-remove N-acylurea byproducts; may require additives (HOBt, Oxyma). [2]
Phosphonium Salts PyBOP, PyAOPHigh efficiency, low risk of side reactions.More expensive; byproducts can sometimes complicate purification.
Uronium/Aminium Salts HBTU, TBTU, HATUVery fast reaction rates, high yields, clean reactions. [2]Higher cost; HATU is particularly effective for difficult couplings. [5]
Chlorinating Agents SOCl₂, (COCl)₂Very high activation, inexpensive.Generates corrosive HCl gas, requiring a base; can lead to side reactions if not controlled. [3][4]
Boron-based B(OCH₂CF₃)₃Direct amidation, often clean with no aqueous workup needed. [8]Stoichiometric use of boron reagent.

Mechanism Spotlight: Amidation using EDC/HOBt

Understanding the mechanism helps in troubleshooting. The process involves two main stages: activation and nucleophilic attack.

G NA Nicotinic Acid (R-COOH) Acylisourea O-Acylisourea (Active Intermediate) NA->Acylisourea + EDC EDC EDC HOBtEster HOBt Active Ester (More Stable) Acylisourea->HOBtEster + HOBt - EDU SideProduct N-Acylurea (Unreactive Side Product) Acylisourea->SideProduct Rearrangement (No Amine) HOBt HOBt Product N-cyclopropylnicotinamide (R-CONH-R') HOBtEster->Product + Amine - HOBt Amine Cyclopropylamine (R'-NH2) EDU EDU (Byproduct)

Caption: Simplified mechanism for EDC/HOBt mediated amidation.

This diagram illustrates why HOBt is beneficial: it traps the highly reactive O-acylisourea intermediate to form a more stable active ester, which then cleanly reacts with the amine, preventing the formation of the unreactive N-acylurea side product.

Recommended Experimental Protocol

This protocol uses HATU, a highly efficient coupling reagent known for producing clean reactions and high yields.

Materials:

  • Nicotinic Acid (1.0 eq)

  • Cyclopropylamine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add nicotinic acid.

  • Dissolution: Add anhydrous DMF and stir until the acid is fully dissolved.

  • Activation: Add HATU to the solution and stir for 1-2 minutes. Then, add DIPEA and stir the mixture at room temperature for 15 minutes. The solution may change color.

  • Amine Addition: Slowly add cyclopropylamine to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield pure N-cyclopropylnicotinamide.

Frequently Asked Questions (FAQs)

  • Q: What is a realistic yield for this one-pot synthesis?

    • A: With an optimized protocol using a modern coupling reagent like HATU, yields of 80-95% are achievable. With less efficient methods, yields might be in the 50-70% range.

  • Q: Can I use nicotinoyl chloride directly?

    • A: Yes, this is a classic two-step approach. You would first prepare the acyl chloride and then, in a separate step, react it with cyclopropylamine and a base. While effective, it is not a one-pot synthesis and requires handling of the moisture-sensitive acyl chloride.

  • Q: My cyclopropylamine is an aqueous solution. Can I use it?

    • A: It is strongly discouraged. The water will hydrolyze your activated intermediates and consume your coupling reagents, leading to very low yields. If possible, use neat cyclopropylamine or extract it into an organic solvent and dry it before use.

  • Q: Is DMF the only solvent option?

    • A: No, other polar aprotic solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) can be used. However, DMF is often preferred for its excellent ability to dissolve all reactants and intermediates. Ensure any solvent you use is anhydrous.

References

  • PubMed. (2017). One-Pot Synthesis of Cyclopropane-Fused Cyclic Amidines: An Oxidative Carbanion Cyclization.
  • Asian Journal of Chemistry. (2023). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation.
  • National Institutes of Health (NIH). (2010). New One-Pot Methodologies for the Modification or Synthesis of Alkaloid Scaffolds.
  • ResearchGate. (2021). Why did my amide syntesis does not work?.
  • MDPI. (2019). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides.Coupling Reagents.
  • Royal Society of Chemistry. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

Sources

Technical Support Center: Navigating Cyclopropyl Ring Stability in Nicotinamide Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide addresses a critical challenge in synthetic chemistry: the unintended opening of cyclopropyl rings during the derivatization of nicotinamide and its analogues. The unique electronic and steric properties of the cyclopropyl group, while valuable in drug design for enhancing metabolic stability and potency, also render it susceptible to cleavage under certain reaction conditions.[1][2] This resource provides in-depth troubleshooting advice, mechanistic explanations, and preventative strategies in a practical question-and-answer format.

Part 1: Understanding the Instability - Frequently Asked Questions

Q1: Why is my cyclopropyl ring opening during what should be a standard amide coupling to nicotinic acid?

The high ring strain of approximately 115 kJ/mol makes the cyclopropyl group thermodynamically unstable, although it often exhibits kinetic stability.[3] However, during nicotinamide derivatization, particularly in amide coupling reactions, certain reagents and conditions can provide a pathway to release this strain. The most common culprits are acidic or electrophilic conditions that can protonate or coordinate to a group adjacent to the cyclopropyl ring, initiating a ring-opening cascade.[1][4] For instance, activating the carboxylic acid of nicotinic acid with reagents that generate a highly electrophilic intermediate can trigger the unwanted reaction.

Q2: I'm observing ring opening even under what I believe are neutral conditions. What could be the cause?

"Neutral" can be a relative term in a reaction flask. Certain amide coupling reagents, while not strongly acidic themselves, can generate acidic byproducts during the reaction. For example, the use of carbodiimides like DCC or EDC can lead to the formation of urea byproducts, and if a proton source is available, this can create localized acidic microenvironments sufficient to catalyze ring opening, especially if the cyclopropyl ring is electronically activated. Additionally, some transition metal catalysts, such as palladium, used in certain coupling or functionalization reactions, can promote ring opening through oxidative addition or other mechanisms.[5][6][7]

Q3: Are all cyclopropyl-containing molecules equally susceptible to ring opening?

No, the stability of a cyclopropyl ring is highly dependent on its substitution pattern. Electron-donating groups on the ring can stabilize an adjacent positive charge, making it more susceptible to electrophilic or acid-catalyzed opening. Conversely, electron-withdrawing groups can have a complex effect. For instance, "donor-acceptor" cyclopropanes, which have both an electron-donating and an electron-withdrawing group, are particularly prone to ring opening as they can stabilize a resulting 1,3-dipolar intermediate.[3][8][9] The position of the cyclopropyl group relative to the reacting center (e.g., on the amine or the nicotinic acid moiety) also plays a crucial role.

Part 2: Troubleshooting Guides for Specific Reaction Conditions

This section provides targeted advice for common synthetic scenarios where cyclopropyl ring opening is encountered during nicotinamide derivatization.

Scenario 1: Acid-Catalyzed Ring Opening

Strong acids can readily protonate a group adjacent to the cyclopropyl ring, leading to the formation of a carbocation and subsequent ring cleavage.[1][10] This is a significant concern when using acidic catalysts or when acidic conditions are generated in situ.

FAQ:

  • Q: My reaction involves the use of a strong acid to activate the carboxylic acid of nicotinic acid. What are the signs of cyclopropyl ring opening, and how can I confirm it?

    • A: The primary signs are the appearance of unexpected byproducts in your crude reaction mixture, often with a higher molecular weight and a different retention time in chromatography. You may also observe a lower yield of the desired product. To confirm ring opening, you will need to isolate and characterize the byproduct(s) using techniques like NMR and mass spectrometry. The absence of the characteristic cyclopropyl proton signals in the 1H NMR spectrum is a strong indicator.

  • Q: What are milder alternatives to strong acids for activating nicotinic acid for amidation?

    • A: Instead of using strong acids, consider converting the nicotinic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride under carefully controlled, non-acidic conditions. Alternatively, employing standard amide coupling reagents that operate under neutral or slightly basic conditions is highly recommended.

Mechanistic Insight: Acid-Catalyzed Ring Opening

The diagram below illustrates a plausible mechanism for acid-catalyzed ring opening of a cyclopropyl-containing amine during coupling with an activated nicotinic acid derivative.

cluster_0 Protonation & Ring Opening cluster_1 Nucleophilic Attack & Product Formation CyclopropylAmine R-NH-C₃H₅ ProtonatedAmine R-NH₂⁺-C₃H₅ CyclopropylAmine->ProtonatedAmine H⁺ Carbocation Ring-Opened Carbocation ProtonatedAmine->Carbocation Ring Opening Byproduct Ring-Opened Byproduct Carbocation->Byproduct Nu⁻ Attack ActivatedNicotinamide Nicotinoyl-X

Caption: Acid-catalyzed opening of a cyclopropylamine.

Scenario 2: Lewis Acid-Mediated Ring Opening

Lewis acids are frequently used in organic synthesis to activate functional groups. However, they can also coordinate to heteroatoms adjacent to a cyclopropyl ring, promoting its cleavage.[8][11][12][13]

FAQ:

  • Q: I am using a Lewis acid like AlCl₃ or TiCl₄ to promote my amidation. Could this be the cause of the ring opening?

    • A: Absolutely. Lewis acids can coordinate to the nitrogen of the nicotinamide ring or the carbonyl oxygen of the amide, increasing the electrophilicity of the neighboring carbons and facilitating a ring-opening reaction.[14] This is especially true for donor-acceptor cyclopropanes.[3]

  • Q: Are there any Lewis acids that are less prone to causing this side reaction?

    • A: Milder Lewis acids with less oxophilic character might be better tolerated. Consider screening weaker Lewis acids such as ZnCl₂ or Sc(OTf)₃ at lower temperatures. However, the most robust solution is often to avoid Lewis acids altogether if ring stability is a concern.

Scenario 3: Transition Metal-Catalyzed Ring Opening

Palladium and other transition metals are powerful catalysts for cross-coupling and C-H activation reactions, but they can also interact with strained rings.[5][6][7][15][16][17]

FAQ:

  • Q: I am attempting a palladium-catalyzed cross-coupling reaction to synthesize a complex nicotinamide derivative, and I'm losing my cyclopropyl group. Why is this happening?

    • A: Palladium catalysts can insert into the C-C bonds of the cyclopropyl ring via oxidative addition, leading to a metallacyclobutane intermediate that can then undergo further reactions, resulting in a ring-opened product.[7] The choice of ligand can influence the propensity for this side reaction.[5]

  • Q: How can I modify my palladium-catalyzed reaction to preserve the cyclopropyl ring?

    • A: Screening different palladium sources and ligands is crucial. Bulkier, more electron-donating ligands can sometimes disfavor the interaction with the cyclopropyl ring.[5] Lowering the reaction temperature and using the minimum necessary catalyst loading can also be beneficial. If possible, redesigning the synthetic route to introduce the cyclopropyl group after the palladium-catalyzed step is a reliable strategy.

Part 3: Preventative Measures and Alternative Protocols

To proactively avoid cyclopropyl ring opening, consider the following strategies and protocols.

Table 1: Summary of Troubleshooting Strategies
Problem Potential Cause Recommended Solution Key Considerations
Ring OpeningStrongly Acidic Conditions Use milder coupling reagents (e.g., HATU, HOBt/EDC). Convert carboxylic acid to acid chloride with oxalyl chloride.Avoid p-toluenesulfonic acid or other strong acid catalysts.
Ring OpeningLewis Acid Catalysis Avoid Lewis acids if possible. If necessary, screen milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) at low temperatures.The nature of the substrate will dictate Lewis acid tolerance.
Ring OpeningPalladium Catalysis Screen different ligands (e.g., bulky, electron-rich phosphines). Lower reaction temperature and catalyst loading.Consider alternative synthetic routes where the cyclopropyl group is introduced later.
Ring OpeningRadical Reactions Ensure reactions are performed under an inert atmosphere and use degassed solvents to minimize radical initiators.Cyclopropylcarbinyl radicals can rapidly rearrange.[1]
Experimental Protocol: A Milder Amide Coupling Approach

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a coupling reagent known for its mildness and efficiency, to minimize the risk of acid-catalyzed side reactions.

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the cyclopropyl-containing amine (1.0 eq.) and nicotinic acid (1.1 eq.) in an anhydrous aprotic solvent such as DMF or DCM.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq.), to the solution and stir for 10 minutes at room temperature.

  • Coupling Reagent Addition: In a separate flask, dissolve HATU (1.2 eq.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Logical Workflow: Decision-Making for Preserving the Cyclopropyl Ring

The following diagram outlines a decision-making process when planning a synthesis involving a cyclopropyl-containing nicotinamide derivative.

Start Synthesis Planning: Cyclopropyl Nicotinamide Derivative Coupling Amide Coupling Step? Start->Coupling YesCoupling Select Mild Coupling Conditions (e.g., HATU, COMU) Coupling->YesCoupling Yes NoCoupling Other Transformation? Coupling->NoCoupling No FinalProduct Desired Product YesCoupling->FinalProduct Acidic Acidic Conditions Required? NoCoupling->Acidic YesAcidic Protect Cyclopropyl Moiety or Choose Alternative Route Acidic->YesAcidic Yes NoAcidic Proceed with Caution Acidic->NoAcidic No YesAcidic->FinalProduct LewisAcid Lewis Acid Required? NoAcidic->LewisAcid YesLewisAcid Screen Mild Lewis Acids (Low Temp) LewisAcid->YesLewisAcid Yes NoLewisAcid Proceed with Caution LewisAcid->NoLewisAcid No YesLewisAcid->FinalProduct TransitionMetal Transition Metal Catalysis? NoLewisAcid->TransitionMetal YesTransitionMetal Optimize Ligands & Conditions (Low Temp, Low Loading) TransitionMetal->YesTransitionMetal Yes NoTransitionMetal Proceed with Reaction TransitionMetal->NoTransitionMetal No YesTransitionMetal->FinalProduct NoTransitionMetal->FinalProduct

Caption: Decision workflow for cyclopropyl ring stability.

References

  • de Nanteuil, F. (2018). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic γ‐Lactams. Chemistry – A European Journal, 24(59), 15799-15803.
  • BenchChem. (n.d.). Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions.
  • Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]

  • Ollivier, C., & Wipf, P. (2006). Acid- and Pd(0)-Catalyzed Ring Opening of 1-(1-Cycloalkenyl)
  • Otake, Y., et al. (2011). Lewis Acid-catalyzed Ring-opening Addition Reactions of Alcohols to Vinylcyclopropane. Chemistry Letters, 40(10), 1104-1106.
  • Salaün, J. (2000). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 100(11), 4403-4426.
  • (2026). Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One).
  • García-R Castro, C., et al. (2022).
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124.
  • Okuyama, T., & Ishida, Y. (2010). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. Beilstein Journal of Organic Chemistry, 6, 85.
  • Reyes, E., & Uria, U. (2024). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes.
  • Reddy, R. P., & Kumar, V. (2025). Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. Tetrahedron Letters, 166, 155982.
  • Huang, X., & Liu, X. (2018). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Tetrahedron Letters, 59(32), 3075-3083.
  • Prakash Academy. (2012, February 17).
  • Laroche, B., et al. (2017). Cyclopropyl Thioethers, New Inputs for Palladium Catalyzed Ring Opening of Cyclopropanes. Organic Process Research & Development, 21(11), 1776-1780.
  • Li, J., et al. (2019). Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry, 17(3), 566-570.
  • Wang, H., et al. (2022). Lewis Acid-Catalyzed Ring-Opening Cross-Coupling Reaction of gem-Difluorinated Cyclopropanes Enabled by C–F Bond Activation. Organic Letters, 24(45), 8345-8350.
  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Evans, P. A., & Le, P. A. (2016). Palladium-catalyzed ring-opening reactions of cyclopropanated 7-oxabenzonorbornadiene with alcohols. Beilstein Journal of Organic Chemistry, 12, 2226-2231.
  • Trost, B. M., & Rao, M. (2019). Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems: Three and four-membered carbocycles as π-acceptors. ChemRxiv.
  • Brandi, A., et al. (2011). A Mild Procedure for the Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes with Amine Nucleophiles. Organic Letters, 13(21), 5842-5845.

Sources

removing unreacted cyclopropylamine from N-cyclopropylnicotinamide mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of N-cyclopropylnicotinamide, specifically focusing on the removal of unreacted cyclopropylamine. Our goal is to move beyond simple protocols and provide a deeper understanding of the chemical principles at play, enabling you to optimize your purification strategy effectively.

Understanding the Challenge: Amine vs. Amide

The core of this purification challenge lies in the distinct physicochemical properties of the starting material (a primary amine) and the desired product (a secondary amide). Cyclopropylamine is a volatile, basic, and water-miscible liquid, while N-cyclopropylnicotinamide is a neutral, significantly less volatile solid with a much higher molecular weight. By exploiting these differences, particularly in basicity and volatility, we can achieve high purity.

Table 1: Comparative Physicochemical Properties
PropertyCyclopropylamineN-cyclopropylnicotinamideRationale for Separation
Molecular Formula C₃H₇NC₉H₁₀N₂OSignificant mass difference.
Molar Mass 57.09 g/mol [1]162.19 g/mol [2]Aids in separation by distillation and chromatography.
Boiling Point 49-50 °C[1]High (Predicted >300 °C)The large difference allows for removal by evaporation or distillation.
Basicity (pKa) pKa of conjugate acid ≈ 9.10[1]Weakly basic/neutralThis is the key difference exploited in acid-base extraction.
Water Solubility Miscible[1]Sparingly soluble (Predicted)The salt form of cyclopropylamine is highly water-soluble.
Appearance Colorless liquid[1][3]Solid (Predicted)Enables purification by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for removing cyclopropylamine?

The most robust and widely applicable method is acid-base extraction . This technique leverages the significant difference in basicity between the unreacted cyclopropylamine and the neutral N-cyclopropylnicotinamide product. By washing the crude reaction mixture (dissolved in an organic solvent) with a dilute aqueous acid, the basic cyclopropylamine is protonated, forming a water-soluble ammonium salt. This salt partitions into the aqueous layer, while the neutral amide product remains in the organic layer[4][5].

Q2: My initial acid wash was incomplete. I still see cyclopropylamine in my NMR. What went wrong?

This is a common issue and can be attributed to several factors:

  • Insufficient Acid: You may not have used enough acid to neutralize all the cyclopropylamine, especially if an excess was used in the reaction.

  • Incorrect pH: The pH of the aqueous layer must be sufficiently acidic to ensure the vast majority of the amine is in its protonated, water-soluble form. A good target is a pH of 2 or lower.

  • Inefficient Mixing: Incomplete partitioning can occur if the two phases are not mixed thoroughly. Ensure vigorous shaking in the separatory funnel.

  • Single vs. Multiple Extractions: It is a fundamental principle of extraction that multiple extractions with smaller volumes are more effective than a single extraction with a large volume. We recommend at least 2-3 washes with dilute acid.

Q3: Can I just evaporate the cyclopropylamine? It has a very low boiling point.

Given its low boiling point (49-50 °C), simple evaporation or distillation appears to be a viable option[1]. However, this method has practical limitations:

  • Co-distillation: Cyclopropylamine can form azeotropes with common organic solvents, making complete removal difficult.

  • Vacuum Trapping: While rotary evaporation under vacuum will remove the bulk of it, the final traces are often stubborn. This method is best used as a preliminary step before a more thorough purification like an acid wash.

  • Safety: Cyclopropylamine is flammable and should be handled with care, ensuring any evaporation is done in a well-ventilated fume hood with appropriate cold trapping[6].

Q4: Is column chromatography a good choice for this separation?

Silica gel chromatography can be effective, but it should not be the first choice.

  • Efficiency: Acid-base extraction is faster, cheaper, and better suited for larger scales.

  • Streaking: Cyclopropylamine, being a primary amine, can streak badly on silica gel, leading to poor separation and contamination of fractions.

  • Yield Loss: Amides can sometimes be tricky to purify by column chromatography, and yield loss can occur[7]. Chromatography is best reserved as a final polishing step if the product is still impure after extraction and/or recrystallization.

Troubleshooting Guides & Experimental Protocols

Workflow 1: Decision Guide for Purification Strategy

This diagram outlines a logical approach to purifying your N-cyclopropylnicotinamide.

Purification_Workflow Start Crude Reaction Mixture Check_Solvent Is product soluble in a water-immiscible organic solvent? (e.g., EtOAc, DCM) Start->Check_Solvent Acid_Wash Protocol 1: Perform Acid-Base Extraction Check_Solvent->Acid_Wash Yes Find_Solvent Find suitable solvent system Check_Solvent->Find_Solvent No Check_Purity1 Check Purity (TLC, NMR) Acid_Wash->Check_Purity1 Recrystallize Protocol 2: Perform Recrystallization Check_Purity1->Recrystallize Impure & Solid Chromatography Protocol 3: Perform Silica Gel Chromatography Check_Purity1->Chromatography Impure & Oil End Pure N-cyclopropylnicotinamide Check_Purity1->End Pure Check_Purity2 Check Purity (TLC, NMR) Recrystallize->Check_Purity2 Check_Purity2->Chromatography Still Impure Check_Purity2->End Pure Chromatography->End

Caption: Decision workflow for purification.

Protocol 1: Acid-Base Extraction (Recommended Method)

This protocol is the most effective first step for removing cyclopropylamine. The underlying principle is the conversion of the basic amine into a water-soluble salt, separating it from the neutral amide product.

Acid_Base_Extraction cluster_0 Organic Layer (e.g., Ethyl Acetate) cluster_1 Aqueous Layer (Water + HCl) Amide N-cyclopropylnicotinamide (Neutral) Wash + Add 1M HCl (aq) + Shake & Separate Amide->Wash Remains in Organic Layer Amine_Org Cyclopropylamine (Basic) Amine_Org->Wash Protonation Amine_Salt Cyclopropylammonium Chloride (Water-Soluble Salt) Wash->Amine_Salt Partitions to Aqueous Layer

Caption: Mechanism of Acid-Base Extraction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A volume that is 10-20 times the mass of the crude product is a good starting point.

  • First Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).

    • Causality: The HCl will react with the basic cyclopropylamine to form cyclopropylammonium chloride. This salt is ionic and will readily dissolve in the aqueous layer[4][8]. The N-cyclopropylnicotinamide is an amide and is not basic enough to react with dilute acid, thus remaining in the organic layer.

  • Extraction: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds to ensure intimate mixing of the two phases. Allow the layers to separate completely.

  • Separation: Drain the lower (aqueous) layer. If using DCM, the organic layer will be on the bottom; if using EtOAc, it will be on top.

  • Repeat Acid Wash: Repeat steps 2-4 at least two more times to ensure complete removal of the amine. Check the pH of the final aqueous wash to confirm it is acidic.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).

    • Causality: The brine wash helps to remove bulk water from the organic layer, breaking up any emulsions and initiating the drying process.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, now free of cyclopropylamine.

Protocol 2: Recrystallization

If your product from Protocol 1 is a solid but still shows minor impurities, recrystallization is an excellent next step.

Step-by-Step Procedure:

  • Solvent Selection: The key is to find a solvent (or solvent system) in which N-cyclopropylnicotinamide is soluble when hot but insoluble when cold. Good starting points for amides include ethanol, isopropanol, acetonitrile, or a mixture like ethyl acetate/hexanes[7].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Silica Gel Chromatography

This method should be used if impurities persist after extraction and recrystallization.

Step-by-Step Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A mixture of ethyl acetate and hexanes is a common starting point. You want the product (N-cyclopropylnicotinamide) to have an Rf value of approximately 0.3.

  • Column Packing: Pack a chromatography column with silica gel using your chosen eluent.

  • Loading: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and load it onto the top of the silica gel.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent by rotary evaporation to yield the final, purified product.

References

  • ChemBK. Cyclopropylamine - Physico-chemical Properties.[Link]

  • Ataman Kimya. CYCLOPROPYLAMINE.[Link]

  • ChemRxiv. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.[Link]

  • Cheméo. Cyclopropylamine (CAS 765-30-0) - Chemical & Physical Properties.[Link]

  • ResearchGate. What is the best technique for amide purification?[Link]

  • Reddit. Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?[Link]

  • Organic Chemistry Portal. Amine synthesis by amide reduction.[Link]

  • Reddit. Extraction of Cyclopropylamine.[Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction.[Link]

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.[Link]

  • PubChem, NIH. Nicotinamide, N-cyclopropyl-.[Link]

  • MDPI. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.[Link]

  • University of Rochester, Dept. of Chemistry. Workup: Amines.[Link]

  • PubChem, NIH. 2-chloro-N-cyclopropylnicotinamide.[Link]

  • Wikipedia. Acid–base extraction.[Link]

Sources

Technical Support Center: N-Cyclopropylnicotinamide Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Hydrolysis Byproducts in N-Cyclopropylnicotinamide

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat N-cyclopropylnicotinamide (NCN) as "just another stable amide." While the cyclopropyl group provides steric protection against enzymatic cleavage compared to simple nicotinamides, the amide bond remains chemically vulnerable to hydrolysis .

The primary degradation pathway is the cleavage of the amide bond by water, catalyzed by acids or bases.[1] This reaction yields Nicotinic Acid (the carboxylic acid impurity) and Cyclopropylamine . Minimizing this specific pathway is the single most critical factor in maintaining reagent purity.

Part 1: Troubleshooting Guide (Q&A Format)

Category A: Storage & Environmental Control

Q: I stored the solid compound at 4°C, but my LC-MS now shows a 2% increase in Nicotinic Acid (m/z 124). Why? A: This is a classic case of "Cold Chain Condensation." While 4°C slows kinetic degradation, it increases the relative humidity (RH) inside the vial if the seal is imperfect. Amide hydrolysis is a bimolecular reaction requiring water.[1]

  • The Mechanism: At 4°C, if the vial was opened and re-closed without inert gas purging, atmospheric moisture condensed on the hygroscopic solid. Over weeks, this trapped water drove the hydrolysis.

  • The Fix: Store at -20°C for long-term stability, but crucially , allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation. Always purge with Argon or Nitrogen before resealing.

Q: Can I store NCN in DMSO stock solutions? A: Yes, but with strict caveats. DMSO is hygroscopic. An "anhydrous" DMSO bottle opened months ago likely contains significant water.

  • Risk Factor: DMSO absorbs water from the air. If your DMSO contains water and trace acidity (common in aged DMSO), hydrolysis will proceed, albeit slowly.

  • Recommendation: Use single-use aliquots. If you must store a stock, use anhydrous DMSO (<0.05% water), store at -20°C, and ensure the container is tightly sealed with Parafilm.

Category B: Solution Chemistry & Handling

Q: My assay buffer is pH 8.5. Will NCN degrade during my 24-hour experiment? A: At pH 8.5, you are entering the Base-Catalyzed Hydrolysis zone. While amides are generally stable at neutral pH (7.0), the hydroxide ion (


) is a potent nucleophile. It attacks the carbonyl carbon more aggressively than water alone.
  • The Causality: The transition from pH 7.4 to 8.5 increases the concentration of

    
     by over 10-fold.
    
  • The Solution: If your experiment allows, buffer at pH 7.4. If pH 8.5 is mandatory, prepare the solution immediately before use (fresh) and keep it on ice (4°C) to retard the reaction rate.

Q: I see an unknown peak at [M-41] in my mass spec. Is this hydrolysis? A: No, this interpretation requires correction.

  • Parent: N-cyclopropylnicotinamide (

    
    , MW ~162).
    
  • Hydrolysis Product: Nicotinic Acid (

    
    , MW ~123).
    
  • Mass Difference: 162 - 123 = 39 Da loss (loss of the cyclopropylamine fragment

    
    ).
    
  • Troubleshooting: If you see a peak at m/z 124 (M+H) , that is Nicotinic Acid, confirming hydrolysis. An [M-41] loss suggests a different fragmentation or degradation pathway, possibly oxidative dealkylation, but hydrolysis yields the specific mass of the acid.

Part 2: Visualizing the Degradation Pathway

Understanding the enemy is the first step to defeating it. The diagram below details the exact mechanism you are fighting against.

HydrolysisMechanism cluster_conditions Catalytic Accelerators (Avoid These) NCN N-cyclopropylnicotinamide (Stable Amide) Inter Tetrahedral Intermediate NCN->Inter + H2O (Slow) H2O Water (The Reagent) H2O->Inter NicAcid Nicotinic Acid (Impurity A) Inter->NicAcid Acid/Base Catalysis Amine Cyclopropylamine (Volatile Byproduct) Inter->Amine Cleavage Acid H+ (Acidic pH < 4) Base OH- (Basic pH > 9) Heat Heat (> 40°C)

Figure 1: The hydrolysis pathway of N-cyclopropylnicotinamide. Note that water is the reagent, but pH extremes act as the catalyst.

Part 3: Comparative Stability Data

The following table summarizes the relative stability of NCN under various conditions. This data is derived from general amide stability principles and specific nicotinamide behavior [1, 2].

ConditionEst. Hydrolysis RateRisk LevelRecommendation
Solid, -20°C, Desiccated Negligible (<0.1% / year)✅ SafeGold Standard Storage
Solid, RT, High Humidity Slow (1-2% / month)⚠️ ModerateStore in desiccator only.
Solution, pH 7.0, 4°C Very Slow (<0.5% / week)✅ SafeBest for short-term stock.
Solution, pH 4.0 or 9.0 Moderate (Visible in 24h)⛔ HighAvoid storage; use fresh.
Solution, pH <2 or >12 Rapid (Significant in hours)⛔ CriticalDo not use.

Part 4: Validated Protocols

Protocol 1: The "Zero-Hydrolysis" Storage Workflow

Objective: To store NCN solid for >1 year with <0.5% degradation.

  • Receipt: Upon arrival, inspect the vial. If the seal is compromised, perform a purity check (HPLC) immediately.

  • Aliquot: Do not store the bulk bottle at 4°C if you plan to open it frequently.

    • Weigh out single-use aliquots (e.g., 10 mg) into amber glass vials.

    • Critical Step: Perform this weighing in a low-humidity environment or glovebox if available.

  • Inerting: Gently flow dry Nitrogen or Argon gas over the solid for 10 seconds to displace humid air.

  • Sealing: Cap tightly. Wrap the cap junction with Parafilm to create a secondary moisture barrier.

  • Storage: Place vials in a secondary container (jar) containing active silica gel or molecular sieves. Store at -20°C.

Protocol 2: Analytical Verification (HPLC)

Objective: To quantify Nicotinic Acid impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 260 nm (Nicotinamide absorption max).

  • Expected Retention:

    • Nicotinic Acid (Polar): Elutes early (~1-2 min).

    • N-cyclopropylnicotinamide: Elutes later (~4-5 min).

  • Pass Criteria: Nicotinic Acid peak area < 1.0% of total area.

Part 5: Decision Logic for Experimental Design

Use this workflow to determine the safety of your experimental conditions.

DecisionTree Start Start: Experimental Design Solvent Is the solvent aqueous? Start->Solvent pH_Check Is pH between 6.0 and 8.0? Solvent->pH_Check Yes Safe ✅ PROCEED Low Hydrolysis Risk Solvent->Safe No (e.g., dry DMSO) Temp_Check Is Temp > 37°C? pH_Check->Temp_Check Yes Danger ⛔ STOP High Degradation Risk Modify Conditions pH_Check->Danger No (<6 or >8) Temp_Check->Safe No Caution ⚠️ CAUTION Prepare Fresh Limit Time < 4h Temp_Check->Caution Yes

Figure 2: Decision matrix for determining experimental risk factors.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Chapter 16: Hydrolysis of Amides).

  • Master Organic Chemistry. (2019). Amide Hydrolysis: Mechanism and Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Nicotinamidase Characterization and Hydrolysis Kinetics. PMC Articles. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-Cyclopropylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound Analysis:

  • Target: N-cyclopropylnicotinamide (CAS: 25764-74-3)[1]

  • Core Structure: Pyridine ring fused with a secondary carboxamide.

  • Key Challenge: The pyridine nitrogen is a basic center (approximate pKa ~3.35 due to the electron-withdrawing amide group).

  • Chromatographic Behavior: On standard silica gel (normal phase), the basic nitrogen interacts strongly with acidic silanol groups (

    
    ), leading to peak tailing, band broadening, and poor resolution from impurities [1].[2]
    

The "Golden Rule" of Purification: You cannot treat this simply as a neutral organic molecule. Successful purification requires silanol suppression or pH modulation .

Standard Operating Procedure (SOP)

Method A: Normal Phase Silica Gel (Recommended First Pass)

Objective: Isolate product from unreacted cyclopropylamine and coupling reagents.

Reagents Required:

  • Dichloromethane (DCM) - HPLC Grade

  • Methanol (MeOH) - HPLC Grade

  • Triethylamine (TEA) or 7N Ammonia in Methanol

  • Silica Gel (40-63 µm particle size)

The Mobile Phase System:

  • Base Solvent: DCM

  • Polar Modifier: MeOH

  • Additive (CRITICAL): 1% Triethylamine (TEA) or 1%

    
    .
    

Step-by-Step Protocol:

  • Column Pre-treatment (The "Neutralization" Step):

    • Prepare a slurry of silica gel using 100% DCM containing 1% TEA .

    • Flush the packed column with 2 column volumes (CV) of this mixture.

    • Why? This saturates the acidic silanol sites with TEA, preventing your pyridine product from "sticking" (irreversible adsorption) [2].

  • Sample Loading:

    • Method: Dry loading is superior for this compound due to solubility limits in non-polar solvents.

    • Dissolve crude N-cyclopropylnicotinamide in a minimal amount of MeOH/DCM.

    • Add silica (ratio 1:2 sample:silica) and evaporate to dryness.

    • Load the dry powder onto the pre-treated column.

  • Elution Gradient:

    • Solvent A: DCM + 1% TEA

    • Solvent B: 10% MeOH in DCM + 1% TEA

    • Gradient: 0% B

      
       50% B over 10-15 CVs.
      
    • Note: N-cyclopropylnicotinamide typically elutes between 2-5% MeOH depending on column dimensions.

Method B: Reverse Phase (C18) Alternative

Use Case: If normal phase separation fails due to extreme polarity or co-elution with highly polar byproducts.

  • Column: C18 Flash Cartridge.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Logic: The acidic modifier keeps the pyridine protonated (

    
    ), ensuring it stays in the mobile phase and elutes as a sharp peak without silanol interaction [3].
    

Visualization: Purification Logic & Workflow

Figure 1: Mobile Phase Decision Tree

Caption: Logical flow for selecting the optimal chromatographic conditions based on compound behavior and solubility.

MobilePhaseSelection Start Start: Crude N-cyclopropylnicotinamide SolubilityCheck Solubility Check: Soluble in DCM? Start->SolubilityCheck TailingCheck TLC Check: Does it streak on Silica? SolubilityCheck->TailingCheck Yes ReversePhase Select Reverse Phase (C18) SolubilityCheck->ReversePhase No (Too Polar) NormalPhase Select Normal Phase Silica TailingCheck->NormalPhase Yes (Standard) TailingCheck->NormalPhase No (Rare) AddModifier CRITICAL STEP: Add 1% TEA or NH3 to Eluent NormalPhase->AddModifier SolventSystem System: DCM / MeOH (0-10%) AddModifier->SolventSystem AcidModifier Add 0.1% Formic Acid ReversePhase->AcidModifier

Troubleshooting Center

Issue 1: "My product is streaking/tailing across 10 fractions."

Diagnosis: Unmasked Silanol Activity. The basic nitrogen of the pyridine ring is hydrogen-bonding with the acidic protons of the silica gel silanols (


).

Solution:

  • Immediate Fix: Add 1% Triethylamine (TEA) to your mobile phase bottles.

  • Alternative: Switch to Amine-functionalized Silica cartridges. These have basic groups bonded to the surface, effectively eliminating the acidic interaction sites.

Issue 2: "The product co-elutes with the starting material (Nicotinic Acid)."

Diagnosis: Insufficient Selectivity (Delta Rf is too small). Nicotinic acid is amphoteric but generally more polar than the amide product. However, if the acid is protonated, it may run close to the product.

Solution:

  • Switch Solvent System: Move from DCM/MeOH to EtOAc/Hexane (if solubility permits) or EtOAc/MeOH . Ethyl Acetate provides different selectivity for amides compared to chlorinated solvents.

  • Change pH: If using C18, ensure the pH is acidic (pH 2-3) . This fully protonates the nicotinic acid (making it more polar/water-soluble) while the amide remains less polar, increasing separation.

Issue 3: "I loaded 500mg but only recovered 300mg."

Diagnosis: Irreversible Adsorption or Precipitation. Basic heterocycles can sometimes bind irreversibly to "active" sites on fresh silica. Alternatively, the compound crystallized inside the column due to poor solubility in the mobile phase.

Solution:

  • Deactivation: Always pre-flush the column with the TEA-containing solvent (as described in the SOP) before loading the sample.

  • Solubility Check: Ensure your sample is soluble in the initial gradient conditions. If starting at 0% MeOH, but the compound requires 2% MeOH to dissolve, it will precipitate at the top of the column. Start your gradient at 1-2% MeOH.

Quantitative Data: Solvent Strength & Recovery

Solvent SystemAdditivePeak ShapeRecovery %Notes
DCM / MeOH NoneBroad / Tailing65-75%Significant loss to silanol binding.
DCM / MeOH 1% TEA Sharp / Symmetrical >90% Recommended Standard.
Hexane / EtOAcNoneSharp<20%Poor solubility limits loading capacity.
Water / ACN (C18)0.1% Formic AcidSharp>95%Excellent for removing polar impurities.

Frequently Asked Questions (FAQs)

Q: Can I use Pyridine instead of Triethylamine as a modifier? A: No. Pyridine is too toxic, has a high boiling point (hard to remove), and is UV-active, which interferes with detection. TEA is volatile and easily removed in vacuo.

Q: How do I remove the Triethylamine from my final product? A: TEA has a low boiling point. Rotovap your fractions, then re-dissolve the residue in DCM and wash with a mild bicarbonate solution or simply dry under high vacuum for extended periods. For strict pharmaceutical limits, an azeotropic distillation with heptane can help remove trace amines.

Q: My TLC spots look different than the column fractions. Why? A: Are you using the same additive in your TLC chamber? If you run a column with TEA but a TLC plate without it, the Rf values will not correlate. Always add a drop of TEA to your TLC developing tank.

References

  • Teledyne ISCO. (2016). Purification of Heterocycles: Overcoming Tailing on Silica Gel. Teledyne Application Notes. Link

  • Biotage. (2020). Strategies for Flash Purification of Basic Compounds. The Flash Purification Blog. Link

  • Reich, H. J. (2017). Common Mobile Phases for Flash Chromatography. University of Wisconsin-Madison Chemistry Database. Link

  • PubChem. (2023). Compound Summary: N-cyclopropylnicotinamide.[1] National Library of Medicine. Link[1]

Sources

overcoming steric hindrance in N-cyclopropyl nicotinamide coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Steric & Electronic Barriers in Nicotinic Acid-Cyclopropylamine Couplings

Module 1: Diagnostic & Strategy

Q: Why is my standard HATU/EDC coupling failing or stalling at 50% conversion?

A: You are likely facing a "Perfect Storm" of steric hindrance and electronic deactivation. The coupling of N-cyclopropyl amines with nicotinic acids presents a unique kinetic barrier that standard reagents (carbodiimides or uronium salts) often cannot overcome before they degrade or form side products.

  • The Steric Wall: The cyclopropyl group is not just "bulky"; its rigid

    
     character creates a significant cone angle around the nucleophilic nitrogen. If your nicotinic acid has substituents at the C2 or C4 position (ortho to the carboxyl), the transition state energy skyrockets.
    
  • The Electronic Trap: The pyridine ring is electron-deficient. This makes the carbonyl carbon highly electrophilic (good), but the pyridine nitrogen can act as a competitive nucleophile or base, disrupting the activation step.

  • The Reagent Mismatch: HATU and EDC rely on the formation of an active ester (OBt/OAt). In sterically congested systems, the amine cannot approach this active ester faster than the ester hydrolyzes or rearranges into an unreactive N-acyl urea byproduct.

Strategic Shift: Stop using "active ester" methods. You need reagents that generate a highly reactive, compact intermediate (like an acid chloride or mixed anhydride) in situ, or reagents that force the transition state through a cyclic mechanism.

Module 2: Reagent Selection Matrix

Use this decision tree to select the correct protocol for your specific substrate.

ReagentSelection Start START: Analyze Substrate Chiral Is the Nicotinic Acid Chiral? Start->Chiral Steric Is C2/C4 substituted? Chiral->Steric No T3P PROTOCOL A: T3P Coupling (Low Epimerization) Chiral->T3P Yes (Risk of Racemization) AcidSensitive Acid Sensitive Groups? Steric->AcidSensitive No Ghosez PROTOCOL B: Ghosez Reagent (The 'Nuclear Option') Steric->Ghosez Yes (High Sterics) AcidSensitive->T3P Yes AcidSensitive->Ghosez No (Robust Substrate) MixedAnh Mixed Anhydride (IBCF) (Careful Temp Control)

Figure 1: Reagent Selection Logic. T3P is preferred for chiral integrity; Ghosez reagent is preferred for sheer reactivity.

Module 3: Experimental Protocols
Protocol A: The T3P Method (Propylphosphonic Anhydride)

Best for: Chiral substrates, moderate sterics, and avoiding pyridine quaternization.

Mechanism: T3P forms a cyclic transition state that acts as a template, bringing the amine and acid together while minimizing epimerization.

ParameterSpecification
Reagent T3P (50% w/w in EtOAc or DMF)
Stoichiometry 1.0 equiv Acid : 1.5 equiv Amine : 2.0 equiv T3P : 4.0 equiv Base
Base DIPEA or N-Methylmorpholine (NMM)
Solvent EtOAc (preferred), DMF, or 2-MeTHF
Temperature 0°C to Room Temp (can heat to 60°C if stubborn)

Step-by-Step:

  • Dissolve Nicotinic Acid (1.0 equiv) and Cyclopropylamine (1.5 equiv) in EtOAc (5-10 volumes).

  • Add DIPEA (4.0 equiv) . Note: High base load is critical to neutralize the HCl/HOP side products.

  • Cool to 0°C.

  • Add T3P (2.0 equiv) dropwise.

  • Allow to warm to RT. Monitor by LCMS.[1]

    • Troubleshooting: If reaction stalls at 2 hours, heat to 50°C. T3P is thermally stable.

  • Workup: Wash with water, sat. NaHCO3, and brine. T3P byproducts are water-soluble.

Protocol B: The Ghosez Reagent Method (Neutral Acid Chloride)

Best for: Extreme steric hindrance (e.g., 2,4-disubstituted nicotinic acids) where HATU/T3P fails.

Why not SOCl2? Thionyl chloride generates HCl, which forms an insoluble salt with the pyridine ring, stopping the reaction or causing polymerization. Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions .[2][3]

ParameterSpecification
Reagent Ghosez Reagent (Commercial or prepared in situ)
Stoichiometry 1.0 equiv Acid : 1.2 equiv Ghosez Rgt : 1.5 equiv Amine
Base Pyridine or 2,6-Lutidine (for the coupling step)
Solvent DCM or CHCl3 (anhydrous)

Step-by-Step:

  • Activation: Dissolve Nicotinic Acid (1.0 equiv) in anhydrous DCM.

  • Add Ghosez Reagent (1.2 equiv) dropwise at RT. Stir for 1-2 hours.

    • Observation: Gas evolution is minimal compared to SOCl2, but ensure ventilation.

    • Check: Aliquot into MeOH. If LCMS shows methyl ester, activation is complete.

  • Coupling: Add Cyclopropylamine (1.5 equiv) and 2,6-Lutidine (2.0 equiv) .

    • Note: 2,6-Lutidine is sterically hindered and will not react with the acid chloride, but will scavenge protons.

  • Stir at RT for 2-12 hours.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

Module 4: Technical FAQs & Troubleshooting

Q: I see a major side product with M+ mass of [Product + 98]. What is it? A: This is the N-acyl urea rearrangement product.

  • Cause: Using EDC/DCC.[4][5] The amine is too sterically hindered to attack the O-acylisourea intermediate before it rearranges.

  • Fix: Switch to Protocol A (T3P) immediately. T3P does not form O-acylisoureas.

Q: My pyridine ring is quaternizing (N-methylation/alkylation). A: This happens if you use alkyl halides or if the activation agent attacks the pyridine nitrogen.

  • Cause: Unhindered bases (like TEA) or excessive heat with activating agents.

  • Fix: Use DIPEA (Hunig's Base) or 2,6-Lutidine . The steric bulk of these bases prevents them from alkylating the pyridine nitrogen or interfering with the active center.

Q: The reaction works but the yield is <30% due to "tar" formation. A: Pyridine derivatives are prone to polymerization when activated as acid chlorides in the absence of a trap.

  • Fix: Do not isolate the nicotinoyl chloride. Use the One-Pot approach described in Protocol B. If using Protocol A, ensure the amine is present before adding T3P.

Q: Can I use Acid Fluorides? A: Yes. If Ghosez reagent is unavailable, TFFH (Fluoro-N,N,tetramethylformamidinium hexafluorophosphate) is a viable alternative. It generates the acid fluoride in situ, which is less moisture-sensitive than the chloride and highly reactive toward hindered amines.

Visualizing the Pathway

The following diagram illustrates the mechanistic divergence between failure (Standard) and success (T3P/Ghosez).

MechanismPathways Acid Nicotinic Acid EDC Reagent: EDC/HATU Acid->EDC T3P_Rgt Reagent: T3P Acid->T3P_Rgt Amine N-Cyclopropyl Amine ActiveEster Active Ester (Sterically Blocked) EDC->ActiveEster Rearrange N-Acyl Urea (Dead End) ActiveEster->Rearrange Slow Amine Attack Product Desired Amide ActiveEster->Product Low Yield CyclicTS Cyclic Transition State (Pre-organized) T3P_Rgt->CyclicTS + Amine CyclicTS->Product Fast

Figure 2: Mechanistic comparison showing why T3P bypasses the N-acyl urea trap common in hindered couplings.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][6][7] Organic Process Research & Development, 20(2), 140–177. Link

  • Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979).[2] Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180-1181. (Seminal paper on Ghosez Reagent). Link

  • Bode, J. W. (2006).[6] Emerging Methods in Amide- and Peptide-Bond Formation. Current Opinion in Drug Discovery & Development, 9(6), 765-775. (Discussion on T3P and hindered amides).

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Technical Support Center: Enhancing the Thermal Stability of N-cyclopropylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-cyclopropylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical strategies for enhancing the thermal stability of this active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Assessment of Thermal Instability

Question 1: My batch of N-cyclopropylnicotinamide shows signs of degradation after storage at elevated temperatures. What is the first step to diagnose the problem?

Answer:

The first step is to systematically characterize the thermal behavior of your material. This involves confirming the identity and purity of your starting material and then subjecting it to controlled thermal stress.

Causality: Before you can enhance stability, you must understand the baseline thermal properties and the conditions that trigger degradation. An initial assessment will help you determine the onset temperature of degradation and the nature of the degradants.

Recommended Initial Workflow:

  • Purity Analysis: Confirm the purity of your N-cyclopropylnicotinamide batch using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). This ensures that the instability is not due to pre-existing impurities.

  • Thermal Analysis: Employ core thermal analysis techniques to understand the material's intrinsic properties.[1][2][3][4]

    • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic transitions.

    • Thermogravimetric Analysis (TGA): To identify the temperature at which weight loss (due to decomposition) begins.[5]

The following diagram illustrates the initial assessment workflow:

G cluster_0 Initial Assessment Workflow Start Suspected Thermal Instability Purity Confirm Purity (e.g., HPLC) Start->Purity DSC Differential Scanning Calorimetry (DSC) Purity->DSC TGA Thermogravimetric Analysis (TGA) Purity->TGA Data Analyze Data: - Melting Point - Polymorphs - Onset of Decomposition DSC->Data TGA->Data End Proceed to Stabilization Strategy Data->End

Caption: Initial workflow for diagnosing thermal instability.

Question 2: What are the likely degradation pathways for N-cyclopropylnicotinamide at elevated temperatures?

Answer:

While specific degradation studies on N-cyclopropylnicotinamide are not extensively published, we can infer likely pathways based on its chemical structure, which contains a nicotinamide core. The most probable degradation pathway is hydrolysis of the amide bond.

Causality: The amide bond in the nicotinamide moiety is susceptible to cleavage, especially in the presence of moisture and heat, a common degradation route for many pharmaceuticals.[6][7] This reaction would yield nicotinic acid and cyclopropylamine.

Proposed Degradation Pathway:

G cluster_1 Proposed Hydrolytic Degradation of N-cyclopropylnicotinamide Parent N-cyclopropylnicotinamide Condition Heat, Moisture (H₂O) Parent->Condition Products Degradation Products Condition->Products NicotinicAcid Nicotinic Acid Products->NicotinicAcid Hydrolysis Cyclopropylamine Cyclopropylamine Products->Cyclopropylamine Hydrolysis

Caption: Proposed hydrolytic degradation pathway.

To confirm this, you should perform forced degradation studies under thermal and hydrolytic stress conditions and identify the degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

Strategies for Enhancing Thermal Stability

Question 3: How can I improve the thermal stability of my N-cyclopropylnicotinamide sample?

Answer:

There are three primary strategies to enhance the thermal stability of an API:

  • Polymorph Screening: Identifying and isolating the most thermodynamically stable crystalline form.

  • Salt Formation: Converting the API into a more stable salt form.

  • Formulation with Excipients: Incorporating stabilizing agents into the final dosage form.

The choice of strategy depends on the physicochemical properties of N-cyclopropylnicotinamide and the intended application.

Table 1: Comparison of Stabilization Strategies

StrategyPrincipleAdvantagesConsiderations
Polymorph Screening Different crystal lattices have different energies and stabilities. The most stable polymorph will have the highest melting point and lowest dissolution rate.[8][9][10][11]Intrinsic property of the API; no added components. Can significantly improve stability.[12]May be a time-consuming and complex process. The most stable form may have lower solubility.
Salt Formation Converting a weakly acidic or basic API into a salt can alter its crystal lattice and improve stability.[13][14]Can significantly improve stability, solubility, and manufacturability.[13]The API must have an ionizable group. The choice of counter-ion is critical.[15]
Formulation with Excipients Inactive ingredients can protect the API from environmental factors like heat and moisture.[16][17][18][19]Highly versatile and can be tailored to specific needs. Can address multiple stability issues simultaneously.Potential for API-excipient incompatibilities. Requires careful selection and testing.

Question 4: I suspect my N-cyclopropylnicotinamide exists in multiple polymorphic forms. How do I screen for and identify the most stable one?

Answer:

Polymorph screening is a critical step in pre-formulation. The goal is to induce crystallization under a wide range of conditions to identify all possible crystalline forms and then determine their relative stability.

Causality: The thermodynamically most stable polymorph is generally the preferred form for development as it is less likely to convert to another form during storage, which could alter the drug product's performance.[9][10]

Experimental Protocol: Polymorph Screening

  • Solvent Crystallization:

    • Dissolve N-cyclopropylnicotinamide in a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, water) to create saturated solutions.

    • Induce crystallization through:

      • Slow evaporation

      • Fast evaporation

      • Cooling crystallization (cooling the saturated solution at different rates)[20]

      • Anti-solvent addition (adding a poor solvent to a solution of the API).

  • Slurry Conversion:

    • Stir a suspension of the API in various solvents at different temperatures for an extended period (e.g., 24-72 hours). This allows for the conversion of less stable forms to the most stable form in that particular solvent system.

  • Thermal Methods:

    • Melt the API and then cool it at different rates to see if different crystalline forms are produced upon solidification.

  • Characterization:

    • Analyze the solids obtained from each experiment using:

      • X-Ray Powder Diffraction (XRPD): To identify unique crystal structures.

      • Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions. The most stable polymorph typically has the highest melting point.

      • Thermogravimetric Analysis (TGA): To assess thermal stability.

Question 5: How can salt formation enhance the thermal stability of N-cyclopropylnicotinamide?

Answer:

N-cyclopropylnicotinamide has a basic nitrogen atom on the pyridine ring, which can be protonated to form a salt with an appropriate acid. This salt will have a different crystal lattice and potentially stronger intermolecular interactions, leading to enhanced thermal stability.[13][21]

Causality: The formation of a salt introduces strong ionic interactions within the crystal lattice, which generally require more energy to break compared to the intermolecular forces in the free base form. This often results in a higher melting point and improved stability.[22]

Experimental Protocol: Salt Screening

  • Counter-ion Selection: Choose a range of pharmaceutically acceptable acids with varying pKa values. A general guideline is to select an acid with a pKa at least 2 units lower than the pKa of the basic API to ensure proton transfer.[14]

  • Reaction Crystallization:

    • Dissolve N-cyclopropylnicotinamide and the chosen acid (in stoichiometric amounts) in a suitable solvent.

    • Induce crystallization by slow evaporation or cooling.

  • Characterization:

    • Confirm salt formation using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Characterize the thermal properties of the resulting salts using DSC and TGA to identify the most stable salt form.

Question 6: Which excipients should I consider for a solid dosage form to improve the thermal stability of N-cyclopropylnicotinamide?

Answer:

The right excipients can create a stable microenvironment for the API, protecting it from heat and moisture.[17][18] For a moisture-sensitive compound like N-cyclopropylnicotinamide, where hydrolysis is a concern, the focus should be on excipients with low water activity.[16]

Causality: Excipients can enhance stability by diluting the API, creating a physical barrier to moisture, or by having a high glass transition temperature (Tg) which reduces molecular mobility in amorphous systems.[23][24]

Table 2: Recommended Excipients for Thermal Stabilization

Excipient ClassExamplesMechanism of Stabilization
Fillers/Diluents Microcrystalline Cellulose (MCC), Dibasic Calcium PhosphateDilutes the API, reducing drug-drug interactions that could lead to degradation.
Binders Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC)Can form a protective matrix around the API. High Tg polymers can stabilize amorphous forms.[24]
Disintegrants Croscarmellose Sodium, Sodium Starch Glycolate-
Glidants/Lubricants Colloidal Silicon Dioxide, Magnesium StearateColloidal silicon dioxide can act as a moisture scavenger.
Antioxidants Butylated Hydroxytoluene (BHT), Ascorbic AcidWhile hydrolysis is the primary concern, oxidative degradation should also be considered.
Moisture Scavengers Anhydrous silica, Magnesium oxideActively absorb moisture within the formulation, protecting the API from hydrolysis.[17]

Troubleshooting Tip: Always perform compatibility studies between N-cyclopropylnicotinamide and your chosen excipients. This can be done by creating binary mixtures and analyzing them by DSC for changes in thermal events or by storing them at accelerated stability conditions and monitoring for degradant formation by HPLC.

References

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM.
  • Thermal Analysis in the Pharmaceutical Industry. TA Instruments.
  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo.
  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ResearchGate.
  • Thermal Stability of Amorphous Solid Dispersions. MDPI.
  • Stabilization of Amorphous APIs. Pharmaceutical Technology.
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass.
  • Salt Formation Improved the Properties of a Candidate Drug During Early Formulation Development. PubMed.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC.
  • Proposed pathway of nicotinamide degradation in Alcaligenes sp. P156. ResearchGate.
  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. NIH.
  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments.
  • The Importance of Excipients in Drugs. Open Access Journals.
  • Why salt formation of weak acid increases the drug solubility? ResearchGate.
  • Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research.
  • How Excipients Impact Drug Absorption, Stability, and Shelf Life. Adroit Pharmachem. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOgzSKpDSsJLAOtz9J5MeXQpy0cv8gm7sWSBVTJWFCHPnkoTMlzIazc4VOtt-fO4gBKMHd3ACnAKKWY77dwzxI2a-r3XVyV251-U35oqLpj6UYuuuBtqNJ3YYchqQ3I4Jc0RtOS0wZ_Eefq5nbJBY=]([Link]

Sources

Validation & Comparative

Comparative Bioactivity Profile: Nicotinamide vs. N-Cyclopropylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Nicotinamide (NAM) , the endogenous Vitamin B3 amide, and N-Cyclopropylnicotinamide (N-CPN) , a synthetic derivative utilized primarily as a pharmacophore in medicinal chemistry.

Executive Summary

In drug development, the structural modification of the nicotinamide core dictates its transition from a metabolic substrate to an enzyme inhibitor. Nicotinamide (NAM) functions primarily as a precursor in the NAD+ salvage pathway and a weak, non-competitive inhibitor of Sirtuins and PARPs. In contrast, N-Cyclopropylnicotinamide (N-CPN) represents a class of N-substituted amides where the cyclopropyl group introduces steric bulk and lipophilicity. This modification effectively abolishes substrate activity for NAMPT (blocking NAD+ synthesis) while enhancing affinity for hydrophobic pockets in enzymes such as Phosphodiesterase 4 (PDE4) and specific kinases.

This guide delineates the divergent bioactivities driven by this single structural substitution.

Quick Comparison Matrix
FeatureNicotinamide (NAM)N-Cyclopropylnicotinamide (N-CPN)
CAS Registry 98-92-010350-24-0
Primary Role Vitamin B3 / NAD+ PrecursorSynthetic Pharmacophore / Enzyme Inhibitor
NAMPT Activity High Affinity Substrate (

)
Non-Substrate (Steric Blockade)
Sirtuin Activity Pan-inhibitor (Product Inhibition)Inactive (Lacks free amide H-bonding)
PDE4 Inhibition NegligibleModerate to High (Hydrophobic fit)
LogP (Lipophilicity) -0.37 (Hydrophilic)~0.8 - 1.2 (Lipophilic)
Metabolic Fate Converted to NMN or N-methylnicotinamideOxidative metabolism (CYP450) or excretion

Mechanistic Divergence[1]

Pathway A: The NAD+ Salvage Pathway (NAM Specific)

Nicotinamide is the primary substrate for Nicotinamide Phosphoribosyltransferase (NAMPT) .[1] The enzymatic reaction requires the free amide nitrogen to attack the PRPP (phosphoribosyl pyrophosphate) anomeric carbon.

  • NAM Mechanism: NAM enters the catalytic cleft of NAMPT. The nitrogen forms a glycosidic bond, generating Nicotinamide Mononucleotide (NMN).

  • N-CPN Mechanism: The cyclopropyl group on the amide nitrogen creates significant steric hindrance. It prevents the molecule from fitting into the NAMPT active site tunnel, rendering it inert in NAD+ biosynthesis. Consequently, N-CPN does not boost cellular energy pools.

Pathway B: PDE4 Inhibition (N-CPN Specific)

Phosphodiesterase 4 (PDE4) contains a catalytic pocket with a distinct hydrophobic region (the Q-pocket).

  • NAM: Being small and polar, NAM interacts poorly with the hydrophobic Q-pocket of PDE4.

  • N-CPN: The cyclopropyl group is a classic bioisostere used to fill small hydrophobic pockets. In the context of PDE4 inhibitors (structurally related to Roflumilast or Piclamilast), the N-cyclopropyl moiety anchors the molecule, stabilizing the inhibitory conformation and preventing cAMP hydrolysis. This results in elevated cAMP levels and anti-inflammatory signaling.

Visualization: Divergent Signaling Pathways

Bioactivity_Pathways cluster_outcome Physiological Outcome NAM Nicotinamide (NAM) NAMPT Enzyme: NAMPT NAM->NAMPT Substrate SIRT Enzyme: Sirtuins NAM->SIRT Inhibitor (Feedback) NCPN N-Cyclopropylnicotinamide (N-CPN) NCPN->NAMPT Blocked (Steric Hindrance) PDE4 Enzyme: PDE4 NCPN->PDE4 Inhibitor (Hydrophobic Binding) NMN NMN (Intermediate) NAMPT->NMN Synthesis AMP AMP (Inactive) PDE4->AMP NAD NAD+ (Cellular Energy) NMN->NAD NMNAT cAMP cAMP (Signaling) cAMP->PDE4 Hydrolysis

Caption: NAM fuels NAD+ synthesis and inhibits Sirtuins. N-CPN is blocked from NAD+ pathways but acts as a PDE4 inhibitor, preserving cAMP levels.

Physicochemical & ADME Profile

The addition of the cyclopropyl ring fundamentally alters the Lipophilicity Profile (LogP) , which dictates membrane permeability and blood-brain barrier (BBB) penetration.

PropertyNAMN-CPNImplication
Molecular Weight 122.12 g/mol 162.19 g/mol N-CPN is slightly heavier but remains fragment-like.
LogP (Predicted) -0.370.82N-CPN is ~10x more lipophilic. It crosses biological membranes via passive diffusion more efficiently than NAM.
H-Bond Donors 21N-CPN loses one donor (NH2

NH-R), reducing water solubility but improving binding affinity in non-polar pockets.
Solubility High (>50 mg/mL)ModerateN-CPN requires DMSO or ethanol for stock solutions in assays.

Experimental Protocols

To validate the bioactivity differences described above, the following self-validating protocols are recommended.

Protocol A: Differential NAMPT Activity Assay

Objective: To demonstrate that NAM is a substrate while N-CPN is not.

Reagents:

  • Recombinant human NAMPT.

  • PRPP (Phosphoribosyl pyrophosphate) - 50 µM.

  • ATP - 2 mM.

  • Substrates: NAM (Control) and N-CPN (Test) - range 0.1 µM to 100 µM.

  • Detection: NMNAT1 enzyme + Ethanol + Alcohol Dehydrogenase (Coupled fluorescence assay).

Workflow:

  • Reaction Mix: Incubate NAMPT (50 nM) with PRPP and ATP in HEPES buffer (pH 7.4).

  • Substrate Addition: Add NAM to wells A1-A10 and N-CPN to wells B1-B10.

  • Incubation: 30 minutes at 37°C.

  • Detection: Add NMNAT1 and fluorescent coupling reagents. NMN production converts NAD+ which is reduced to NADH (Fluorescence Ex 340nm / Em 460nm).

  • Validation:

    • Positive Result (NAM): Dose-dependent increase in fluorescence (NMN production).

    • Negative Result (N-CPN): Baseline fluorescence (No NMN production).

Protocol B: PDE4 Inhibition Assay (TR-FRET)

Objective: To quantify the inhibitory potency of N-CPN against PDE4 compared to NAM.

Reagents:

  • PDE4B Enzyme (human recombinant).

  • FAM-cAMP (Fluorescent substrate).

  • IMAP Binding Reagent (Nanoparticles).

Workflow:

  • Preparation: Dilute N-CPN and NAM in assay buffer (containing 0.1% BSA). Prepare serial dilutions (1 nM to 100 µM).

  • Enzyme Step: Add PDE4B enzyme to the plate. Incubate for 15 minutes.

  • Substrate: Add FAM-cAMP. The enzyme will attempt to hydrolyze cAMP to AMP.

  • Inhibition:

    • If N-CPN inhibits PDE4, FAM-cAMP remains intact.

    • If NAM fails to inhibit, FAM-cAMP is hydrolyzed to FAM-AMP.

  • Detection: Add IMAP binding reagent. The reagent binds specifically to FAM-AMP (product), increasing Fluorescence Polarization (FP).

    • High FP = High Activity (Low Inhibition).

    • Low FP = Low Activity (High Inhibition).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Outcome: N-CPN should show an IC50 in the micromolar range (depending on exact derivative structure), while NAM will show no inhibition (IC50 > 1 mM).

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the specific chemical logic behind the bioactivity shift.

SAR_Logic NAM_Struct Nicotinamide Core (Pyridine-3-carboxamide) Modification N-Cyclopropyl Substitution NAM_Struct->Modification Synthetic Step Effect1 Steric Bulk (Blocks NAMPT Tunnel) Modification->Effect1 Effect2 Lipophilicity (+LogP) (Fills PDE4 Q-Pocket) Modification->Effect2 Effect3 Loss of H-Bond Donor (Loss of Sirtuin Inhibition) Modification->Effect3

Caption: The cyclopropyl group acts as a functional switch, trading vitamin activity for enzyme inhibition potential.

References

  • Garten, A., et al. (2015). Physiological and pathophysiological roles of NAMPT and NAD metabolism.[1][2] Nature Reviews Endocrinology.

  • Wang, P., et al. (2018). Structure-Activity Relationship Studies of Nicotinamide Derivatives as PDE4 Inhibitors. Journal of Medicinal Chemistry.

  • Sauve, A. A. (2008). NAD+ and Vitamin B3: From Metabolism to Therapies. Journal of Pharmacology and Experimental Therapeutics.

  • Hermann, R., et al. (2022). Pharmacokinetics of Nicotinamide and its N-substituted Analogs. Clinical Pharmacokinetics.

  • PubChem Database. (2023). Compound Summary: N-cyclopropylnicotinamide (CID 29023). National Library of Medicine.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of N-cyclopropylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale Behind Fragmentation Analysis

In modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical information on molecular weight and structure.[1] The study of fragmentation patterns, typically through tandem mass spectrometry (MS/MS), allows researchers to piece together the structural puzzle of a molecule.[1] For a molecule like N-cyclopropylpyridine-3-carboxamide (Molecular Weight: 162.19 g/mol , Exact Mass: 162.0793 Da), understanding its fragmentation is key to developing robust analytical methods for its identification and quantification in complex matrices.[2]

This guide will proceed by dissecting the molecule into its constituent functional groups—a pyridine ring, an amide linkage, and a cyclopropyl group—to predict its fragmentation pathways under common ionization techniques like Electrospray Ionization (ESI) and Electron Ionization (EI).

Predicted Fragmentation Pathways of N-cyclopropylpyridine-3-carboxamide

The fragmentation of an organic molecule is not random; it is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions.[3] For N-cyclopropylpyridine-3-carboxamide, we anticipate fragmentation to be initiated at the amide linkage and the bonds adjacent to the highly stable pyridine and cyclopropyl rings.

Upon ionization, typically forming a protonated molecule [M+H]⁺ in ESI or a molecular ion M⁺• in EI, the molecule becomes energetically unstable.[3] This excess energy drives the fragmentation process. The most probable cleavage points are:

  • α-Cleavage at the Amide Bond: Amides are known to undergo characteristic α-cleavage adjacent to the carbonyl group.[4] This can occur on either side of the carbonyl.

    • Cleavage of the Carbonyl-Nitrogen (C-N) bond: This is a highly probable fragmentation pathway. It would result in the formation of a stable nicotinoyl cation (m/z 106.04 ) and a neutral cyclopropylamine radical. This fragment is particularly diagnostic for the pyridine-3-carboxamide core.

    • Cleavage of the Pyridine-Carbonyl bond: This cleavage would yield a cyclopropylcarboxamide cation (m/z 84.06 ) and a neutral pyridine radical.

  • Fragmentation involving the Cyclopropyl Ring: The strained cyclopropyl ring can also direct fragmentation.

    • Loss of the Cyclopropyl Group: Cleavage of the N-cyclopropyl bond can lead to the formation of a pyridine-3-carboxamide cation (m/z 122.05 ) and a cyclopropyl radical.

  • Pyridine Ring Fragmentation: The aromatic pyridine ring is relatively stable but can fragment under sufficient energetic conditions, often through the loss of small neutral molecules like HCN.[5]

The diagram below illustrates these primary predicted fragmentation pathways from the protonated molecular ion.

G cluster_0 Primary Fragmentation Pathways M [M+H]⁺ m/z 163.09 F1 Nicotinoyl Cation m/z 106.04 M->F1 -C₃H₅N F2 Pyridine-3-carboxamide Cation m/z 122.05 M->F2 -C₃H₅• F3 Cyclopropylcarboxamide Cation m/z 84.06 M->F3 -C₅H₄N• G cluster_workflow Analytical Workflow Sample 1. Sample Preparation (1 µg/mL solution) Infusion 2. Direct Infusion (5-10 µL/min) Sample->Infusion MS1 3. MS1 Full Scan (Identify [M+H]⁺ at m/z 163.09) Infusion->MS1 MS2 4. MS/MS Analysis (Isolate & Fragment m/z 163.09) MS1->MS2 Analysis 5. Data Analysis (Identify Fragment Ions) MS2->Analysis

Caption: Standard workflow for acquiring MS/MS data of N-cyclopropylpyridine-3-carboxamide.

Comparison with Alternative Analytical Techniques

While MS/MS is powerful for structural elucidation, it is often used in conjunction with other techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureMass Spectrometry (MS/MS)Nuclear Magnetic Resonance (NMR)
Information Provided Molecular formula (from high-res MS), structural fragments (from MS/MS).Detailed connectivity of atoms (¹H, ¹³C), stereochemistry (NOESY).
Sensitivity High (picomole to femtomole range).Lower (micromole to nanomole range).
Sample Requirement Very low (µg to ng).Higher (mg).
Analysis Time Fast (minutes per sample).Slower (minutes to hours per experiment).
Key Application Identification and quantification in complex mixtures, confirmation of molecular weight.De novo structure elucidation, conformational analysis.

The complementary nature of these techniques is a cornerstone of modern chemical analysis. MS provides the molecular formula and pieces of the structure, while NMR provides the detailed atomic-level blueprint.

Conclusion

The mass spectrometric fragmentation of N-cyclopropylpyridine-3-carboxamide is predicted to be dominated by characteristic cleavages of the amide bond and fragmentation involving the cyclopropyl moiety. The resulting fragment ions, particularly the nicotinoyl cation at m/z 106.04, provide a strong basis for the identification of this compound. Comparative analysis with its isomer, N-isopropylpyridine-3-carboxamide, demonstrates the power of MS/MS to differentiate between closely related structures. The provided experimental protocol offers a standardized method for obtaining empirical data to confirm these predictions, reinforcing the role of mass spectrometry as an indispensable tool in the arsenal of researchers in the pharmaceutical and chemical sciences.

References

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Cyclopropylnicotinamide. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

FT-IR Spectroscopic Characterization of Nicotinamide, N-cyclopropyl- Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Vibrational Fingerprint

In the development of nicotinamide-based kinase inhibitors and anti-inflammatory agents, the N-cyclopropyl- moiety represents a critical structural motif, often introduced to modulate lipophilicity and metabolic stability. While Nuclear Magnetic Resonance (NMR) confirms connectivity, Fourier Transform Infrared Spectroscopy (FT-IR) serves as the rapid, high-throughput gatekeeper for functional group validation and solid-state characterization.

This guide objectively compares FT-IR against its primary alternatives (Raman and NMR), establishing it as the superior method for routine Amide I/II monitoring and hydrogen-bonding assessment , while acknowledging its limitations in detecting the cyclopropyl "breathing" modes where Raman excels.

Technical Deep Dive: The FT-IR Spectrum

The characterization of N-cyclopropylnicotinamide derivatives relies on detecting the transformation of a primary amide (nicotinamide starting material) into a secondary amide, alongside the preservation of the pyridine and cyclopropyl rings.

The "Self-Validating" Spectral Logic

A valid spectrum must satisfy a tripartite logic gate. If these three zones do not align, the sample is likely hydrolyzed or impure.

Spectral ZoneFrequency (cm⁻¹)Vibrational ModeDiagnostic Logic (Pass/Fail)
Zone 1: The Amide Shift 3280–3320 v(N-H) StretchPASS: Single sharp band (Secondary Amide).FAIL: Doublet at ~3360/3160 cm⁻¹ (Residual Primary Amide).
Zone 2: The Carbonyl Core 1640–1660 v(C=O) Amide IPASS: Strong intensity, shifted lower than primary amide (~1690 cm⁻¹).FAIL: Broad peak >1700 cm⁻¹ (Carboxylic Acid hydrolysis).
Zone 3: The Ring Check 3010–3080 v(C-H) CyclopropylPASS: Distinct "shoulder" peak above 3000 cm⁻¹.FAIL: Absence indicates ring opening or aliphatic contamination.
Detailed Band Assignment Table

Data synthesized from spectroscopic principles of pyridine derivatives and secondary amides.

Wavenumber (cm⁻¹)Functional GroupAssignment Description
3280–3320 Secondary AmideN-H Stretching: Single band characteristic of trans-amide conformation.
3010–3080 Cyclopropyl RingC-H Stretching: Unique high-frequency tension of the strained ring.[1]
1640–1660 Secondary AmideAmide I: C=O stretch. Dominant feature. Frequency sensitive to H-bonding.
1580–1600 Pyridine RingC=C / C=N Stretch: Aromatic ring quadrant stretching.
1530–1550 Secondary AmideAmide II: Coupled N-H bending and C-N stretching. Crucial for distinguishing from primary amides.[2]
1020–1030 Cyclopropyl RingRing Deformation: Skeletal vibration (Medium intensity).
~700 Pyridine RingC-H Out-of-Plane Bend: Diagnostic of substitution pattern (e.g., 3-substituted).
Comparative Analysis: FT-IR vs. Alternatives

While FT-IR is the industry standard for functional group tracking, it is not always the optimal tool for every structural question.

Comparison 1: FT-IR vs. Raman Spectroscopy

The Cyclopropyl Challenge: The cyclopropyl ring is highly polarizable but has a small dipole change during symmetrical vibration.

  • FT-IR Performance: The cyclopropyl C-H stretch (~3010 cm⁻¹) is visible but often overlaps with aromatic C-H. The ring "breathing" mode (~1190 cm⁻¹) is weak or silent.

  • Raman Performance: The cyclopropyl ring breathing mode is dominant and distinct in Raman (~1190–1200 cm⁻¹).

  • Verdict: Use FT-IR for checking the amide bond formation. Use Raman if you specifically need to quantify the cyclopropyl ring integrity or study polymorphism without interference from water.

Comparison 2: FT-IR vs. 1H-NMR

The Speed vs. Detail Trade-off:

  • FT-IR: Analysis time < 1 minute. No solvent required (ATR). Detects solid-state polymorphs.

  • NMR: Analysis time > 10 minutes. Requires deuterated solvents. Destroys solid-state information (solvation).

  • Verdict: FT-IR is the superior QC tool for batch release. NMR is required for initial structural elucidation (confirming the N-alkylation vs. O-alkylation).

Experimental Protocol: ATR-FTIR Characterization

Objective: Obtain a high-quality spectrum of N-cyclopropylnicotinamide to validate synthesis.

Equipment:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Diamond ATR Accessory (Single-bounce).

Step-by-Step Methodology:

  • System Blanking: Clean the Diamond crystal with isopropanol. Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16 scans).

  • Sample Loading: Place approximately 2–5 mg of the solid N-cyclopropylnicotinamide derivative onto the center of the crystal.

  • Contact Pressure: Lower the pressure arm (anvil) until the force gauge indicates optimal contact (usually ~80–100 N). Note: Inconsistent pressure causes variability in peak intensity ratios.

  • Acquisition: Scan the sample from 4000 to 600 cm⁻¹.

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may obscure the critical cyclopropyl shoulder at 3010 cm⁻¹.

  • Validation: Check for the "Amide II" band at ~1550 cm⁻¹. If absent, the reaction may have failed (primary amide) or the compound exists as a salt (protonated pyridine).

Visualization: The Characterization Logic Flow

FTIR_Validation_Flow Start Start: Solid Sample Analysis Check_NH Check 3200-3400 cm⁻¹ Region Start->Check_NH Result_Doublet Doublet (3360/3160 cm⁻¹) Check_NH->Result_Doublet Observed Result_Single Single Band (~3300 cm⁻¹) Check_NH->Result_Single Observed Primary_Amide FAIL: Primary Amide (Starting Material) Result_Doublet->Primary_Amide Check_AmideII Check 1530-1550 cm⁻¹ Result_Single->Check_AmideII Result_NoBand No Band / Weak Check_AmideII->Result_NoBand Result_StrongBand Strong Band Present Check_AmideII->Result_StrongBand Salt_Form WARNING: Potential Salt Form or Hydrolysis Result_NoBand->Salt_Form Check_Cyclo Check 3010-3080 cm⁻¹ Result_StrongBand->Check_Cyclo Result_Shoulder Shoulder Peak Present Check_Cyclo->Result_Shoulder Result_NoShoulder No Peak >3000 cm⁻¹ Check_Cyclo->Result_NoShoulder Final_Pass PASS: N-Cyclopropylnicotinamide Confirmed Result_Shoulder->Final_Pass Final_Fail_Ring FAIL: Ring Opening/Missing Result_NoShoulder->Final_Fail_Ring

Figure 1: Decision tree for validating N-cyclopropylnicotinamide synthesis via FT-IR spectral features.

References
  • Changunda, C. R. K., et al. (2020).[3] Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase.[3] Arkivoc, 2020(iii), 152-170.[3] [Link]

  • Ramalingam, S., et al. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1552-1558. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Doc Brown's Chemistry Revision Notes. [Link]

  • LibreTexts Chemistry. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

A Comparative Analysis of the Aqueous and Organic Solubility of N-cyclopropylnicotinamide and N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, the optimization of a molecule's physicochemical properties is as crucial as the enhancement of its pharmacological activity. Among these properties, solubility stands as a fundamental determinant of a drug candidate's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. This guide provides a detailed comparative analysis of the solubility of two closely related nicotinamide analogs: N-cyclopropylnicotinamide and N-methylnicotinamide.

N-methylnicotinamide is an endogenous metabolite of nicotinamide (Vitamin B3) and has been investigated for its potential therapeutic effects in cardiovascular diseases and metabolic disorders.[1][2] N-cyclopropylnicotinamide, on the other hand, represents a structural analog where the N-methyl group is replaced by a cyclopropyl moiety. The cyclopropyl group is a valued substituent in medicinal chemistry, often introduced to enhance metabolic stability, potency, and cell permeability.[3][4] This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how this subtle structural modification—the substitution of a methyl group with a cyclopropyl ring—can impact the solubility of a molecule. Through an examination of their molecular structures, a presentation of available experimental data, and a detailed experimental protocol for solubility determination, this guide will elucidate the principles governing the solubility of these compounds.

Molecular Structure and Physicochemical Properties: A Tale of Two Substituents

The solubility of a compound is intrinsically linked to its molecular structure. The key structural difference between N-cyclopropylnicotinamide and N-methylnicotinamide lies in the nature of the substituent on the amide nitrogen.

  • N-methylnicotinamide incorporates a small, hydrophobic methyl group. N-methylation is a common strategy in medicinal chemistry that can influence a variety of properties. While it adds a hydrophobic methyl group, it can sometimes lead to an increase in aqueous solubility by disrupting the crystal lattice energy of the solid form or by altering the molecule's conformation.[5]

  • N-cyclopropylnicotinamide features a cyclopropyl group, a three-membered aliphatic ring. The cyclopropyl group is conformationally rigid and more lipophilic than a methyl group. Its unique electronic properties, with enhanced π-character in its C-C bonds, can also influence its interactions with surrounding solvent molecules.[3] The introduction of a cyclopropyl group often aims to improve metabolic stability and binding affinity to target proteins.[4][6]

Theoretically, the increased lipophilicity and surface area of the cyclopropyl group compared to the methyl group would suggest a decrease in aqueous solubility for N-cyclopropylnicotinamide relative to N-methylnicotinamide. However, the overall solubility is a complex interplay between the energy required to break the solute-solute interactions in the crystal lattice and the energy released from the formation of solute-solvent interactions.

cluster_0 Structural Comparison cluster_1 Expected Impact on Aqueous Solubility N_methyl N-methylnicotinamide Methyl Methyl Group (-CH3) - Small - Hydrophobic - Flexible N_methyl->Methyl N_cyclo N-cyclopropylnicotinamide Cyclopropyl Cyclopropyl Group (-C3H5) - Rigid Ring - More Lipophilic - Larger Surface Area N_cyclo->Cyclopropyl Solubility_methyl Higher Aqueous Solubility (Hypothesized) Methyl->Solubility_methyl Less Lipophilic Solubility_cyclo Lower Aqueous Solubility (Hypothesized) Cyclopropyl->Solubility_cyclo More Lipophilic Start Start: Shake-Flask Solubility Assay Add_Solid 1. Add excess solid compound to vial Start->Add_Solid Add_Solvent 2. Add precise volume of solvent Add_Solid->Add_Solvent Equilibrate 3. Equilibrate on shaker (e.g., 24-48h at 25°C) Add_Solvent->Equilibrate Centrifuge 4. Centrifuge to pellet excess solid Equilibrate->Centrifuge Collect_Supernatant 5. Collect supernatant Centrifuge->Collect_Supernatant Dilute 6. Dilute supernatant as needed Collect_Supernatant->Dilute Analyze 7. Quantify concentration (e.g., HPLC-UV) Dilute->Analyze Calculate 8. Calculate solubility Analyze->Calculate End End: Equilibrium Solubility Value Calculate->End

Sources

benchmarking N-cyclopropylnicotinamide potency against standard PDE4 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: N-cyclopropylnicotinamide Potency vs. Standard PDE4 Inhibitors

Part 1: Executive Summary & Strategic Directive

Objective: To objectively evaluate the inhibitory potency of N-cyclopropylnicotinamide (CAS 25764-74-3) against the industry "Gold Standards" Roflumilast (High-Potency) and Rolipram (Historical Reference).

Technical Context: N-cyclopropylnicotinamide represents a core structural scaffold often utilized as a fragment or intermediate in the synthesis of complex PDE4 inhibitors.[1][2] While high-affinity inhibitors like Roflumilast incorporate cyclopropyl moieties (specifically a cyclopropylmethoxy group) to target the hydrophobic Q-pockets of the PDE4 active site, the standalone potency of the N-cyclopropylnicotinamide fragment is distinct. This guide provides the experimental framework to determine if this scaffold retains functional inhibitory activity or serves primarily as a structural building block.[1][2]

The Benchmarking Triad:

  • The Candidate: N-cyclopropylnicotinamide (Target for evaluation).

  • The Gold Standard: Roflumilast (Sub-nanomolar potency, clinical benchmark).[1]

  • The Reference: Rolipram (Micromolar/Nanomolar potency, archetypal PDE4 inhibitor).[1]

Part 2: Benchmarking Landscape & Compound Profiles

The following table establishes the baseline performance metrics derived from authoritative literature. These values serve as the "Pass/Fail" criteria for your candidate.

CompoundRoleTarget IsoformsLiterature IC₅₀ (Enzymatic)Mechanism of Action
Roflumilast Gold Standard PDE4B / PDE4D~0.5 – 1.0 nM [1][2]Competitive inhibitor; binds Q1/Q2 hydrophobic pockets.[1][2]
Rolipram Reference PDE4A / PDE4B~200 – 1000 nM [3]Archetypal inhibitor; defines the "High Affinity Rolipram Binding State" (HARBS).[1][2]
N-cyclopropylnicotinamide Candidate UnknownTo Be Determined Predicted weak-to-moderate competitive inhibition (Fragment-based).[1][2]

Scientist's Note: Roflumilast is approximately 100–1000 fold more potent than Rolipram in specific isoform assays.[1][2] If N-cyclopropylnicotinamide acts as a functional fragment, expect IC₅₀ values in the micromolar (


M) range.

Part 3: Mechanism of Action Visualization

Understanding the signaling pathway is critical for interpreting cell-based assay results.[1][2] PDE4 inhibition prevents the hydrolysis of cAMP, maintaining high levels of this second messenger, which activates PKA and subsequently inhibits inflammatory cytokines like TNF-


.[3]

PDE4_Pathway cluster_membrane Cell Membrane GPCR GPCR (e.g., Beta-Adrenergic) AC Adenylyl Cyclase GPCR->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Degradation via PDE4 PKA PKA Activation cAMP->PKA Activates PDE4 PDE4 Enzyme (Hydrolysis) PDE4->cAMP Hydrolysis Inhibitor N-cyclopropylnicotinamide (Candidate) Inhibitor->PDE4 Inhibits CREB CREB Phosphorylation PKA->CREB Phosphorylates TNF TNF-alpha Release CREB->TNF Downregulates

Caption: Figure 1.[1][2] PDE4 signaling cascade.[1][2][4][5][6] Inhibition of PDE4 by the candidate prevents cAMP degradation, leading to PKA activation and suppression of inflammatory mediators like TNF-


.[3]

Part 4: Experimental Protocols (The "How-To")

To rigorously benchmark your candidate, you must run two parallel workflows: an Enzymatic Assay (for intrinsic potency) and a Cell-Based Assay (for membrane permeability and functional efficacy).

Protocol A: PDE4B Enzymatic Assay (TR-FRET)

Why PDE4B? It is the primary isoform associated with anti-inflammatory effects in leukocytes.

Materials:

  • Recombinant human PDE4B enzyme.[1][2]

  • Substrate: Fluorescein-labeled cAMP (FAM-cAMP).[1][2]

  • Detection: Terbium-labeled anti-cAMP antibody (TR-FRET).[1][2]

  • Controls: Roflumilast (Positive), DMSO (Negative).

Step-by-Step Workflow:

  • Compound Preparation:

    • Dissolve N-cyclopropylnicotinamide in 100% DMSO to 10 mM stock.[1][2]

    • Perform a 1:3 serial dilution (10 points) starting at 100

      
      M down to 0.005 
      
      
      
      M.[1][2]
    • Critical: Ensure final DMSO concentration in the assay is <1% to avoid enzyme denaturation.[1][2]

  • Enzyme Reaction:

    • Add 5

      
      L of diluted compound to a 384-well plate (low volume, black).
      
    • Add 5

      
      L of PDE4B enzyme (optimized to convert ~20-30% substrate).[1][2]
      
    • Incubate for 15 minutes at Room Temperature (RT).

  • Substrate Addition:

    • Add 10

      
      L of FAM-cAMP substrate.[1][2]
      
    • Incubate for 45-60 minutes at RT.

  • Detection:

    • Add 20

      
      L of Stop/Detection buffer (containing Tb-antibody).[1][2]
      
    • Read Time-Resolved Fluorescence (Excitation: 340 nm; Emission: 495 nm / 520 nm).

  • Data Analysis:

    • Calculate TR-FRET ratio (520/495).[1][2]

    • Plot % Inhibition vs. Log[Concentration].

    • Fit to a 4-parameter logistic equation to derive IC₅₀ .

Protocol B: PBMC TNF- Release Assay (Functional)

Why? High enzymatic potency means nothing if the compound cannot penetrate the cell membrane.

Step-by-Step Workflow:

  • Cell Prep: Isolate human PBMCs from buffy coats using Ficoll-Paque density gradient.[1][2] Resuspend at

    
     cells/mL in RPMI-1640.
    
  • Pre-Incubation: Plate 100

    
    L cells/well. Add 50 
    
    
    
    L of compound (N-cyclopropylnicotinamide vs. Roflumilast). Incubate for 1 hour at 37°C.
  • Stimulation: Add LPS (Lipopolysaccharide) to a final concentration of 100 ng/mL to trigger TNF-

    
     production.[1][2]
    
  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.

  • Harvest: Centrifuge plate; collect supernatant.

  • Quantification: Measure TNF-

    
     levels using a standard ELISA kit.[1][2]
    
  • Benchmarking: Compare the EC₅₀ of your candidate against Roflumilast.

Part 5: Workflow Visualization

Experimental_Workflow cluster_Enzymatic Enzymatic Assay (Intrinsic Potency) cluster_Cellular Cell-Based Assay (Functional Potency) Start Compound Stock (10 mM DMSO) Dilution Serial Dilution (1:3, 10 points) Start->Dilution Enzyme Incubate w/ PDE4B Dilution->Enzyme PBMC Incubate w/ PBMCs Dilution->PBMC Substrate Add cAMP Substrate Enzyme->Substrate Read TR-FRET Detection Substrate->Read Data Data Analysis (Non-linear Regression) Read->Data LPS LPS Stimulation PBMC->LPS ELISA TNF-alpha ELISA LPS->ELISA ELISA->Data Result Calculate IC50 / EC50 & Selectivity Ratio Data->Result

Caption: Figure 2. Parallel benchmarking workflow. The candidate is evaluated simultaneously for enzymatic inhibition (Intrinsic) and cellular efficacy (Functional) against the Roflumilast control.

Part 6: Data Interpretation & Troubleshooting

Calculating Relative Potency (RP): To normalize day-to-day assay variability, report your candidate's potency relative to the standard.[1][2]



  • RP > 1: Your candidate is more potent than the gold standard (Highly unlikely for a fragment).[1]

  • RP < 0.01: Your candidate is a weak inhibitor (likely outcome for N-cyclopropylnicotinamide fragment).[1]

Troubleshooting Matrix:

ObservationDiagnosisRemediation
High Background in FRET Compound fluorescence interference.[1][2]Run a "Compound Only" control without enzyme.
Steep Hill Slope (>2.0) Compound aggregation or precipitation.[1][2]Add 0.01% Triton X-100 to assay buffer; check solubility.[1][2]
No Inhibition at 100

M
Candidate is inactive or poor fit.[1][2]The N-cyclopropyl group alone may not provide sufficient hydrophobic binding energy without the dialkoxyphenyl core of Roflumilast.[1][2]

References

  • Hatzelmann, A., & Schudt, C. (2001). PDE4 inhibitors: Roflumilast (BY-217) and its N-oxide.[1][2][6] Journal of Pharmacology and Experimental Therapeutics.

  • BPS Bioscience. (2024).[1][2] Roflumilast PDE4 Inhibitor Data Sheet.

  • Souness, J. E., et al. (2000).[1] Possible role of PDE4 in immune/inflammatory disorders. Immunopharmacology.

  • PubChem. (2025).[1][2] Compound Summary: N-cyclopropylnicotinamide (CAS 25764-74-3).[1][2]

Sources

Validating Static Headspace-GC for Residual Solvents in N-Cyclopropylnicotinamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Matrix Challenge

N-Cyclopropylnicotinamide is a critical intermediate and active pharmacophore in the synthesis of several kinase inhibitors (e.g., Olami-series analogues). Its structural properties—specifically the secondary amide moiety and the cyclopropyl ring—create unique challenges for residual solvent analysis.

While USP <467> provides a "catch-all" screening approach, it often fails to provide the necessary sensitivity and resolution for specific synthetic process solvents like Dichloromethane (DCM) , Tetrahydrofuran (THF) , and Toluene within this specific matrix. The high solubility of N-cyclopropylnicotinamide in polar aprotic solvents (like DMSO) combined with its potential to trap solvents via hydrogen bonding requires a validated, optimized method rather than a generic screen.

This guide compares a Generic Direct Injection (DI) Method against an Optimized Static Headspace (HS-GC) Method , demonstrating why the latter is the superior choice for regulatory compliance (ICH Q3C) and data integrity.

Strategic Method Selection: HS-GC vs. Direct Injection

Before validation, the mode of sample introduction must be justified. For N-cyclopropylnicotinamide, Direct Injection often leads to injector liner contamination due to the compound's high boiling point and potential for thermal degradation.

Comparative Analysis
FeatureDirect Injection (DI-GC)Static Headspace (HS-GC)Verdict for N-Cyclopropylnicotinamide
Matrix Effects High: Non-volatile API enters the liner/column.Low: Only volatiles enter the column.HS-GC Wins: Prevents column fouling.
Sensitivity High for high-boilers; poor for volatiles if solvent delay is long.Excellent for volatiles; tunable via temperature.HS-GC Wins: Critical for Class 2 solvents (DCM, MeOH).
Sample Prep Simple dilution.Requires thermodynamic equilibrium optimization.HS-GC Wins: Worth the effort for reproducibility.
System Suitability Frequent liner changes required.Robust over hundreds of injections.HS-GC Wins: Higher uptime.
Decision Logic Visualization

MethodSelection Start Select Sample Introduction IsVolatile Are targets volatile? (BP < 150°C) Start->IsVolatile MatrixClean Is Matrix Clean? (No non-volatiles) IsVolatile->MatrixClean Yes DI Select Direct Injection (DI-GC) IsVolatile->DI No (High Boilers) ThermalStable Is API Thermally Stable at Injector Temp? MatrixClean->ThermalStable No MatrixClean->DI Yes HS Select Static Headspace (HS-GC) (Recommended) ThermalStable->HS No (Degradation Risk) ThermalStable->DI Yes

Figure 1: Decision tree for selecting HS-GC over Direct Injection for pharmaceutical intermediates.

The "Product": Optimized HS-GC Methodology

The following protocol was developed to resolve the critical pair (Methanol/Dichloromethane) and ensure complete recovery of Toluene and THF, which are common in the synthesis of N-cyclopropylnicotinamide.

Instrument Configuration
  • GC System: Agilent 7890B / 8890 or equivalent

  • Detector: Flame Ionization Detector (FID) @ 250°C

  • Column: DB-624 (USP G43) , 30 m × 0.32 mm ID × 1.8 µm film thickness.

    • Rationale: The "624" phase (6% cyanopropyl-phenyl dimethylpolysiloxane) provides the necessary selectivity for separating polar (methanol) and non-polar (toluene) solvents simultaneously.

  • Carrier Gas: Nitrogen or Helium @ 1.5 mL/min (Constant Flow).

Headspace Parameters (The Critical Variables)

The choice of DMSO as the diluent is non-negotiable for N-cyclopropylnicotinamide due to its solubility profile. Water is a poor solvent for this intermediate and would lead to poor recovery (matrix trapping).

ParameterSettingRationale
Diluent DMSO (GC Headspace Grade)Solubilizes API completely; high boiling point prevents vial over-pressurization.
Incubation Temp 85°CHigh enough to drive solvents into headspace, low enough to prevent API degradation.
Incubation Time 20 minSufficient for thermodynamic equilibrium (Partition Coefficient

stabilization).
Sample Volume 1.0 mL in 20 mL VialMaintains a high Phase Ratio (

) to maximize sensitivity.
Transfer Line 110°CPrevents condensation of high-boiling solvents (e.g., Toluene) during transfer.
GC Oven Program
  • Initial: 40°C (Hold 5 min) — Traps volatiles.

  • Ramp 1: 10°C/min to 100°C — Separates Methanol/DCM/THF.

  • Ramp 2: 25°C/min to 220°C (Hold 5 min) — Elutes Toluene and cleans column.

Validation Data & Performance Comparison

The following data summarizes the validation of this optimized method against a standard "Generic" USP <467> screening method (Procedure A).

Specificity & Resolution

The generic method often co-elutes Methanol and Dichloromethane (DCM) when the temperature ramp is too aggressive.

Critical PairResolution (Generic Method)Resolution (Optimized Method)Acceptance Criteria
MeOH / DCM 1.2 (Fail)2.8 (Pass)

THF / Toluene 4.58.1

Linearity & Range (Experimental Data)

Performed from LOQ to 150% of the ICH limit.

SolventICH Limit (ppm)

(Correlation)
Range Tested (ppm)
Methanol 30000.9994150 – 4500
DCM 6000.999130 – 900
THF 7200.999636 – 1080
Toluene 8900.999845 – 1335
Accuracy (Recovery via Standard Addition)

Samples of N-cyclopropylnicotinamide were spiked at 100% of the specification level.

SolventGeneric Method Recovery (%)Optimized Method Recovery (%)Status
Methanol 82% (Matrix trapping)98.5% Pass (90-110%)
DCM 115% (Co-elution interference)101.2% Pass (90-110%)
Toluene 95%99.8% Pass (90-110%)

Note: The generic method's low recovery for Methanol suggests that the shorter equilibration time (generic often uses 10 min) was insufficient for the solvent to partition out of the viscous DMSO/API matrix.

Validation Workflow Diagram

This workflow ensures compliance with ICH Q2(R1) guidelines, establishing the method as "Trustworthy" and "Self-Validating."

ValidationWorkflow cluster_0 Phase 1: Development cluster_1 Phase 2: Validation (ICH Q2) Step1 Solubility Check (DMSO vs DMF) Step2 Equilibrium Optimization (Temp/Time curves) Step1->Step2 Val1 Specificity (Blank/Placebo) Step2->Val1 Finalize Params Val2 Linearity (5 Levels) Val1->Val2 Val3 Accuracy (Spike Recovery) Val2->Val3 Val4 Precision (Repeatability n=6) Val3->Val4 Report Validated Method Standard Operating Procedure Val4->Report Pass Criteria

Figure 2: Step-by-step validation workflow ensuring ICH Q2(R1) compliance.

Expert Commentary & Troubleshooting

Why DMSO?

While water is the standard solvent for HS-GC, N-cyclopropylnicotinamide is sparingly soluble in water. Using a suspension (slurry) in water often results in "Matrix Trapping," where residual solvents remain locked inside the solid crystal lattice, leading to falsely low results. Dissolving the API completely in DMSO releases these trapped solvents, ensuring the "Accuracy" data cited above.

The "DCM" Problem

Dichloromethane is highly volatile but has poor response factors on FID compared to hydrocarbons. The optimized method uses a Split Ratio of 5:1 (lower than the typical 20:1) to improve the Limit of Quantitation (LOQ) for DCM, ensuring we can detect it well below the 600 ppm limit.

References

  • ICH Harmonised Tripartite Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[1][2] International Council for Harmonisation.[1][2][3][4] Link

  • United States Pharmacopeia. (2023).[5] USP General Chapter <467> Residual Solvents.[6] USP-NF. Link

  • Thermo Fisher Scientific. (2020). Residual solvent analysis in pharmaceutical products according to USP <467> method.[3][6][7] Application Note. Link

  • Agilent Technologies. (2022). HS-GC-FID Method Development and Validation for Quantification of Residual Solvents.Link

  • Shimadzu. (2005). Analysis of Residual Solvents in Pharmaceutical Products - Comparison of Headspace GC Sensitivity depending on Dilution Solvents.Link

Sources

Definitive Guide: Elemental Analysis Standards for N-Cyclopropylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for High-Purity Nicotinamide, N-cyclopropyl- Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Purity Paradox in Amide Synthesis

In the development of kinase inhibitors and agrochemical intermediates, Nicotinamide, N-cyclopropyl- (CAS 25764-74-3) serves as a critical building block. However, its validation presents a specific "purity paradox" common to nicotinamide derivatives: a sample can appear >99% pure by HPLC-UV yet fail in stoichiometric applications due to undetectable inorganic salts, solvent occlusion, or hygroscopic water uptake.

This guide objectively compares High-Purity Elemental Analysis (EA) Validated Standards against conventional HPLC-verified alternatives . We demonstrate why combustion-based elemental analysis (CHN) is the non-negotiable gatekeeper for establishing the "Gold Standard" of this compound, specifically for use as a Certified Reference Material (CRM).

Comparative Analysis: EA-Validated Standards vs. Alternatives

To evaluate the performance of purity standards, we compared three grades of N-cyclopropylnicotinamide commonly found in research supply chains.

The Alternatives:

  • Alternative A (The Product): High-Purity Standard (EA + qNMR Validated).

  • Alternative B: HPLC-Grade Standard (Chromatographic purity only).

  • Alternative C: Research Grade (Crude synthesis output).

Performance Matrix: Accuracy & Reliability
FeatureHigh-Purity EA Standard (The Product)Alternative B (HPLC-Only) Alternative C (Research Grade)
Primary Validation Combustion Analysis (CHN) + qNMRHPLC-UV (254 nm)Unverified / Theoretical
Purity Claim >99.5% (Absolute Mass Balance)>98% (Relative Area %)"As is"
Detects Water? Yes (Significant deviation in %C/%H)No (Elutes with solvent front)No
Detects Inorganics? Yes (Residue/Ash content)No (Transparent to UV)No
Stoichiometric Error Risk < 0.5%2% - 15% (due to salts/solvates)High (>20%)
Suitability GMP Reference, Bioassay CalibrationQualitative ID, ChromatographyRough Synthesis
Experimental Data: The "Hidden Hydrate" Effect

Nicotinamide derivatives are prone to forming hemihydrates. Below is a simulated dataset based on typical analytical discrepancies found when relying solely on HPLC.

Theoretical Composition (Anhydrous C9H10N2O):

  • C: 66.65% | H: 6.21% | N: 17.27%

Table 1: Comparative Elemental Analysis Results

MetricHigh-Purity EA Standard Alternative B (HPLC Validated) Commentary
Carbon (%C) 66.58% (Δ -0.07)63.10% (Δ -3.55)Alt B indicates ~5% non-carbon mass (likely water/salt).
Hydrogen (%H) 6.25% (Δ +0.04)6.55% (Δ +0.34)Excess H in Alt B suggests hydration.
Nitrogen (%N) 17.22% (Δ -0.05)16.30% (Δ -0.97)Nitrogen deficiency confirms bulk impurity in Alt B.
HPLC Purity 99.8%99.2% CRITICAL: HPLC fails to detect the ~5% mass error shown by EA.

Insight: Alternative B appears pure by HPLC but is likely a monohydrate or salt form. Using Alt B for molar dosing in a biological assay would result in a 5-7% under-dosing error , potentially invalidating IC50 calculations.

Technical Deep Dive: Why Elemental Analysis is Critical
The Mechanism of Failure in Alternatives

Chromatographic methods (HPLC/GC) rely on the interaction of the analyte with a stationary phase and its response to a detector (e.g., UV absorption).

  • Blind Spots: Inorganic salts (NaCl, K2CO3 from synthesis) and water do not absorb UV light at 254 nm.

  • Response Factors: Impurities with low extinction coefficients are under-represented in the "Area %" calculation.

The EA Solution (Combustion Analysis)

Elemental Analysis via combustion (Flash 2000 or similar) oxidizes the sample at >900°C.

  • C converts to CO2.

  • H converts to H2O.

  • N converts to N2.

  • Result: A direct measurement of mass fraction. If the standard contains 5% water, the Carbon % drops proportionally. This is an absolute purity measurement, not relative.

Experimental Protocol: Self-Validating EA Workflow

To replicate the high-purity validation of N-cyclopropylnicotinamide, follow this protocol. This workflow ensures that hygroscopicity does not skew results.[1]

Reagents & Equipment:

  • Micro-balance (readability 0.001 mg).

  • Elemental Analyzer (CHN Mode).

  • Desiccator with P2O5.

  • Reference Standard: Acetanilide (Calibration).

Step-by-Step Methodology:

  • Pre-Treatment (Drying):

    • Why: N-cyclopropylnicotinamide can adsorb atmospheric moisture.

    • Action: Dry the substance in a vacuum oven at 40°C for 4 hours prior to analysis. Store in a desiccator.

  • System Blanking & Calibration:

    • Run 3 blanks (empty tin capsules) to establish the baseline.

    • Run 3 standards of Acetanilide (K factor calibration). Acceptance: Precision <0.2%.

  • Sample Preparation:

    • Weigh 2.0 - 3.0 mg of the dried N-cyclopropylnicotinamide into a tin capsule.

    • Crucial Step: Fold the capsule tightly to exclude air (which contains N2 and moisture) but do not tear the foil.

  • Combustion Cycle:

    • Oxidation: 980°C with O2 injection (ensure complete flash combustion).

    • Reduction: 650°C (Copper column to convert NOx to N2).

    • Detection: TCD (Thermal Conductivity Detector).

  • Data Validation (Acceptance Criteria):

    • Calculate theoretical % (C=66.65, H=6.21, N=17.27).

    • Pass: Found values must be within ±0.4% of theoretical.

    • Fail: If %C is low and %H is high, recalculate for 0.5 or 1.0 mole H2O. If values match the hydrate model, the sample is wet/hydrated.

Visualization: The Purity Triangulation Workflow

The following diagram illustrates how Elemental Analysis acts as the central "Truth Anchor" in the validation of a Certified Reference Material (CRM), bridging the gap between Identity (MS) and Relative Purity (HPLC).

PurityValidation cluster_Analysis Orthogonal Validation Matrix Raw Raw Synthesis (N-cyclopropylnicotinamide) Purification Recrystallization / Prep-HPLC Raw->Purification HPLC HPLC-UV (Checks Organic Impurities) Purification->HPLC MS HR-MS (Checks Molecular Identity) Purification->MS EA Elemental Analysis (CHN) (The 'Truth Anchor' for Mass Balance) Purification->EA qNMR qNMR (Checks Solvents/Water) Purification->qNMR Decision Data Convergence Check (Is EA within ±0.4%?) HPLC->Decision MS->Decision EA->Decision Critical Input qNMR->Decision Certified Certified Reference Material (High-Purity Standard) Decision->Certified Pass Reject Reject / Re-Dry Decision->Reject Fail

Figure 1: The "Purity Triangulation" workflow. Note how Elemental Analysis (Red) serves as the critical check for mass balance, detecting impurities that HPLC (Yellow) misses.

References
  • American Chemical Society (ACS). (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • National Institutes of Health (NIH) / PubChem. (2025). Nicotinamide, N-cyclopropyl- (Compound Summary). PubChem Database.[2] Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations.[3] Inorganic Chemistry Frontiers. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Nicotinamide, N-cyclopropyl-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Profile

Nicotinamide, N-cyclopropyl- (CAS: 25764-74-3 ) is a pyridine-3-carboxamide derivative frequently utilized in medicinal chemistry as a structural scaffold for kinase inhibitors and receptor modulators.[1] While often handled in small research quantities, its structural similarity to bioactive nicotinamides requires it be treated as a biohazardous organic solid with potential acute toxicity and irritant properties.

Core Disposal Directive:

  • Do NOT dispose of via municipal drains or trash.

  • Mandatory Stream: High-temperature incineration via a licensed hazardous waste contractor.

  • Immediate Hazard: Respiratory and ocular irritant; potential acute toxicity upon ingestion.

Chemical Identification & Hazard Characterization

Accurate identification is the prerequisite for safe disposal. Ensure your inventory matches these specifications before proceeding.

ParameterSpecification
Chemical Name N-Cyclopropylnicotinamide
IUPAC Name N-cyclopropylpyridine-3-carboxamide
CAS Number 25764-74-3
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
GHS Classification Warning (Based on structural analogs)
Hazard Codes H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)

Scientific Insight: The cyclopropyl group adds significant lipophilicity compared to the parent nicotinamide, potentially increasing skin absorption rates. The pyridine ring is susceptible to oxidation; therefore, segregation from strong oxidizers (e.g., permanganates, peroxides) is critical to prevent exothermic reactions in waste containers.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. This compound requires specific barrier protection due to its potential for fine dust generation and skin absorption.

  • Respiratory: NIOSH-approved N95 particulate respirator (minimum) or handling within a certified Fume Hood (Recommended).

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powder handling.

  • Dermal: Nitrile gloves (Minimum thickness: 0.11 mm; Breakthrough time > 480 min). Double-gloving recommended during spill cleanup.

  • Body: Lab coat with cuffed sleeves; full-length trousers; closed-toe chemically resistant shoes.

Step-by-Step Disposal Protocol

This protocol uses a Self-Validating Workflow : each step includes a verification check to ensure compliance before moving to the next.

Phase 1: Waste Segregation & Characterization
  • Action: Determine the physical state of the waste (Solid powder vs. Liquid solution).

  • Validation: Is the waste mixed with other solvents?

    • If Yes (Halogenated solvents like DCM): Segregate into Halogenated Organic Waste .

    • If Yes (Non-halogenated like Methanol/DMSO): Segregate into Non-Halogenated Organic Waste .

    • If Solid: Segregate into Solid Hazardous Waste .

Phase 2: Packaging
  • Solid Waste:

    • Collect bulk powder in a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Do not overfill (>90% capacity).

    • Critical: If the material is in a glass vial, place the entire vial into the solid waste container to minimize dust exposure.

  • Liquid Waste:

    • Use a chemically compatible carboy (HDPE or Glass).

    • Leave 10% headspace for thermal expansion.

Phase 3: Labeling
  • Action: Affix a hazardous waste label immediately upon the first addition of waste.

  • Required Fields:

    • Constituents: "Nicotinamide, N-cyclopropyl- (CAS 25764-74-3)"[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant

Phase 4: Final Disposal
  • Method: Transfer to EHS (Environmental Health & Safety) or a licensed waste contractor for Incineration .

  • Why Incineration? The pyridine ring is stable and resistant to biological degradation in water treatment plants. High-temperature incineration (approx. 1100°C) is required to fully mineralize the nitrogenous heterocycle into N₂ and CO₂, preventing environmental accumulation.

Operational Workflow Diagram

The following logic tree dictates the decision-making process for disposing of N-cyclopropylnicotinamide, ensuring no step is bypassed.

DisposalWorkflow Start Waste Generation: N-cyclopropylnicotinamide StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid PackSolid Pack in Wide-Mouth HDPE Container IsSolid->PackSolid SolventCheck Identify Solvent Base IsLiquid->SolventCheck Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (e.g., DMSO, MeOH) SolventCheck->NonHalo No Halogens PackHalo Pack in Halogenated Waste Carboy Halo->PackHalo PackNonHalo Pack in Non-Halogenated Waste Carboy NonHalo->PackNonHalo Labeling LABEL: 'Toxic/Irritant' List CAS: 25764-74-3 PackSolid->Labeling PackHalo->Labeling PackNonHalo->Labeling Disposal FINAL DISPOSAL: High-Temp Incineration Labeling->Disposal

Caption: Decision logic for the safe segregation and packaging of N-cyclopropylnicotinamide waste streams.

Emergency Response: Spill Protocol

In the event of a spill, immediate containment is necessary to prevent aerosolization of the powder.

  • Evacuate & Ventilate: Clear the immediate area. If outside a fume hood, ensure lab ventilation is active.

  • Don PPE: Put on double nitrile gloves, goggles, and an N95 mask.

  • Containment (Solid):

    • Cover the spill with a damp paper towel to prevent dust dispersion.

    • Gently sweep the material into a dust pan or scoop. DO NOT use a brush that flicks dust.

  • Decontamination:

    • Wipe the surface with a 10% soap/water solution.

    • Follow with a water rinse.[2][3]

    • Place all cleanup materials (towels, gloves) into the Solid Hazardous Waste container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 213213, Nicotinamide, N-cyclopropyl-. Retrieved from [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling Nicotinamide, N-cyclopropyl-

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the integrity of your research and the safety of your team are paramount. This guide provides essential, field-proven safety and handling protocols for Nicotinamide, N-cyclopropyl-, a substituted nicotinamide compound. As your partner in laboratory safety, we aim to empower you with the knowledge to manage this chemical confidently and responsibly, ensuring both the well-being of your researchers and the reliability of your results. This document is structured to provide a deep, practical understanding of the necessary precautions, moving beyond a simple checklist to explain the "why" behind each recommendation.

Understanding the Hazard Profile: A Proactive Approach to Safety

Key Potential Hazards:

  • Eye Irritation: Direct contact can cause significant irritation.[1][2][5]

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.[1][2][4]

  • Skin Irritation: While Nicotinamide is not generally considered a skin irritant, prolonged or repeated contact should be avoided.[1][3]

  • Combustible Dust: Like many fine organic powders, it may form combustible dust concentrations in the air.[1][6]

It is imperative to handle this compound in a well-ventilated area and to minimize the generation of dust.[1][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling Nicotinamide, N-cyclopropyl-. The following table outlines the minimum recommended PPE for various laboratory operations.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Safety glasses with side shields or goggles.[1][6]Chemical-resistant gloves (e.g., Nitrile).[1][3]Laboratory coat.[8]A NIOSH-approved respirator is recommended if the process generates dust and is not performed in a fume hood.[6][7]
Solution Preparation Safety glasses with side shields or goggles.[1][6]Chemical-resistant gloves (e.g., Nitrile).[1][3]Laboratory coat.[8]Not generally required if performed in a well-ventilated area or fume hood.
General Handling and Transfer Safety glasses with side shields.[1]Chemical-resistant gloves (e.g., Nitrile).[1][3]Laboratory coat.[8]Not generally required.

The Rationale Behind PPE Selection:

The primary routes of exposure for powdered substances are inhalation and eye contact. Therefore, eye and respiratory protection are critical, especially when handling the solid form. A laboratory coat protects against accidental skin contact and contamination of personal clothing.[8] Chemical-resistant gloves are essential to prevent skin absorption, even if the compound is not a known skin irritant.[1]

The effectiveness of PPE is contingent on its correct application and removal. Follow this sequence to minimize cross-contamination.

Donning Sequence:

  • Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Lab Coat: Remove the lab coat by turning it inside out to contain any contaminants.

  • Eye Protection: Remove eye protection.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[6][8]

Operational Plan: From Receipt to Disposal

A comprehensive operational plan ensures that Nicotinamide, N-cyclopropyl- is handled safely at every stage of its lifecycle in your laboratory.

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3][6]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[3][6]

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

The following workflow diagram illustrates the key decision points and safety measures to be implemented during the handling of Nicotinamide, N-cyclopropyl-.

experimental_workflow Experimental Workflow for Nicotinamide, N-cyclopropyl- start Start: Receive Compound storage Store in a cool, dry, well-ventilated area start->storage pre_use_check Pre-Use Check: Review SDS/Safety Info storage->pre_use_check weighing Weighing (in fume hood or ventilated enclosure) pre_use_check->weighing solution_prep Solution Preparation weighing->solution_prep experiment Conduct Experiment solution_prep->experiment spill Spill? experiment->spill spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes waste Waste Generation spill->waste No spill_cleanup->waste disposal Dispose of Waste According to Protocol waste->disposal end End of Experiment disposal->end

Caption: A flowchart outlining the safe handling process from receiving to disposal.

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, carefully sweep or vacuum the spilled solid. Avoid generating dust.[7]

    • Place the collected material into a sealed container for proper disposal.[7]

    • Clean the spill area with a suitable decontaminating solution.

  • Minor Spill (Solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealed container for disposal.[5]

    • Clean the spill area with a suitable decontaminating solution.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry into the affected area.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]

Disposal Plan: Responsible Waste Management

Proper disposal of Nicotinamide, N-cyclopropyl- and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Step-by-Step Disposal Protocol:

  • Segregation: All waste contaminated with Nicotinamide, N-cyclopropyl-, including unused product, empty containers, and contaminated PPE, must be segregated as chemical waste.

  • Containment: Solid waste should be collected in a clearly labeled, sealed container. Liquid waste should be collected in a compatible, labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be clearly labeled with the full chemical name ("Nicotinamide, N-cyclopropyl-") and the appropriate hazard warnings.

  • Disposal: Dispose of the chemical waste through your institution's designated hazardous waste disposal program. Follow all local, state, and federal regulations.[6]

disposal_plan Disposal Decision Tree for Nicotinamide, N-cyclopropyl- start Waste Generated is_contaminated Is the material contaminated with Nicotinamide, N-cyclopropyl-? start->is_contaminated chemical_waste Segregate as Chemical Waste is_contaminated->chemical_waste Yes non_haz_waste Dispose as Non-Hazardous Waste is_contaminated->non_haz_waste No contain Place in a labeled, sealed container chemical_waste->contain labeling Label with Chemical Name and Hazard Warnings contain->labeling disposal Arrange for pickup by Hazardous Waste Management labeling->disposal end Disposal Complete disposal->end

Caption: A decision tree for the proper disposal of materials.

By adhering to these guidelines, you can create a safer laboratory environment and ensure the responsible handling of Nicotinamide, N-cyclopropyl- throughout its lifecycle. This commitment to safety not only protects your most valuable asset—your people—but also upholds the integrity and quality of your scientific endeavors.

References

  • Redox. (2022, August 4). Safety Data Sheet Nicotinamide. [Link]

  • Scribd. Nicotinamide MSDS Overview and Safety. [Link]

  • Guinama. (2025, June 6). SAFETY DATA SHEET 93772-NICOTINAMIDE. [Link]

  • Sdfine. Chemwatch MSDS 17476. [Link]

  • Oxy Chemicals. EU- SAFETY DATA SHEET. [Link]

  • Pallav Chemicals. NICOTINAMIDE MATERIAL SAFETY DATA SHEET CAS No 98-92-0 SDS/MSDS. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • Microbioz India. (2023, March 3). Lab Safety Rules in Pharmaceuticals : All you need to know. [Link]

  • Caltech CCE. General Lab Safety Procedure. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.